6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Description
Properties
IUPAC Name |
6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAXMTYCHLXRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858189 | |
| Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545380-35-6 | |
| Record name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Abstract
This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, a quinazoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a convergent process, involving the preparation of a key 4-chloro-6-nitroquinazoline intermediate and a phenoxy-functionalized ethylamine side chain, followed by their condensation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the chosen synthetic strategy.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of extensive research. The target molecule, this compound, incorporates the key quinazoline scaffold, a nitro group which can act as a precursor for further functionalization, and a flexible phenoxyphenylethylamino side chain, suggesting its potential as a modulator of various biological targets. This guide will detail a robust and reproducible multi-step synthesis of this compound.
Overall Synthetic Strategy
The synthesis of this compound is approached through a convergent strategy, which enhances overall efficiency and allows for the separate optimization of the synthesis of the two main building blocks. The pathway can be dissected into three primary stages:
-
Synthesis of the Quinazoline Core: Construction of the 6-nitro-4-hydroxyquinazoline ring system from commercially available starting materials.
-
Activation of the Quinazoline Core: Conversion of the 4-hydroxy group to a more reactive chloro group to facilitate nucleophilic substitution.
-
Synthesis of the Side Chain: Preparation of 2-(4-phenoxyphenyl)ethanamine.
-
Final Condensation: Nucleophilic aromatic substitution (SNAr) reaction between the activated quinazoline core and the amine side chain to yield the target molecule.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis and Activation of the Quinazoline Core
Step 1: Synthesis of 6-Nitro-4-hydroxyquinazoline
The foundational step in this synthesis is the construction of the quinazoline ring system. The Niementowski quinazoline synthesis is a classic and reliable method for this transformation.
Causality of Experimental Choices: 2-Amino-5-nitrobenzoic acid is selected as the starting material as it already contains the required nitro group at the desired position on the benzene ring. Formamide serves as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent. The high reaction temperature is necessary to drive the condensation and subsequent cyclization to completion.
Experimental Protocol:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).[1]
-
Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C.
-
Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.[1]
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.
-
The crude product can be further purified by recrystallization from ethanol to yield 6-nitro-4-hydroxyquinazoline as a solid.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| 6-Nitro-4-hydroxyquinazoline | C₈H₅N₃O₃ | 191.14 g/mol | >300 °C | Yellow to off-white solid |
Step 2: Synthesis of 4-Chloro-6-nitroquinazoline
To facilitate the subsequent nucleophilic substitution, the hydroxyl group at the 4-position of the quinazoline ring must be converted into a better leaving group. Chlorination is a standard method for this activation.
Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used for the conversion of hydroxyl groups on heterocyclic systems to chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction through the formation of the Vilsmeier reagent. Refluxing ensures the reaction goes to completion.
Experimental Protocol:
-
To a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-nitro-4-hydroxyquinazoline (10.0 g, 52.3 mmol).
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 4-chloro-6-nitroquinazoline.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| 4-Chloro-6-nitroquinazoline | C₈H₄ClN₃O₂ | 209.59 g/mol | 145-148 °C | Pale yellow solid |
Part 2: Synthesis of the Amine Side Chain
Step 3: Synthesis of 2-(4-Phenoxyphenyl)acetonitrile
The synthesis of the amine side chain begins with the preparation of the corresponding nitrile.
Causality of Experimental Choices: 4-Phenoxyphenol is a commercially available starting material. The Williamson ether synthesis is a straightforward and high-yielding method for the formation of the ether linkage. However, a more direct approach is the reaction with chloroacetonitrile. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, and potassium iodide can be used as a catalyst to promote the reaction. Acetonitrile is a good polar aprotic solvent for this type of reaction.
Experimental Protocol:
-
To a solution of 4-phenoxyphenol (10.0 g, 53.7 mmol) in acetonitrile (100 mL), add potassium carbonate (14.8 g, 107.4 mmol) and a catalytic amount of potassium iodide (0.89 g, 5.37 mmol).
-
Add chloroacetonitrile (5.2 mL, 80.6 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-(4-phenoxyphenyl)acetonitrile, which can be purified by column chromatography.
Step 4: Synthesis of 2-(4-Phenoxyphenyl)ethanamine
The final step in the side-chain synthesis is the reduction of the nitrile to the primary amine.
Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[2] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). An acidic workup is required to protonate the resulting amine. Alternatively, catalytic hydrogenation with Raney Nickel can also be employed, which is often preferred for larger-scale synthesis due to safety and work-up considerations.[3]
Experimental Protocol (using LiAlH₄):
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (3.1 g, 81.7 mmol) in anhydrous diethyl ether (150 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 2-(4-phenoxyphenyl)acetonitrile (11.0 g, 52.6 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (3.1 mL), 15% aqueous NaOH (3.1 mL), and then water again (9.3 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-phenoxyphenyl)ethanamine.
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Appearance |
| 2-(4-Phenoxyphenyl)ethanamine | C₁₄H₁₅NO | 213.28 g/mol | ~267-270 °C | Colorless to pale yellow oil or solid |
Part 3: Final Condensation and Product Characterization
Step 5: Synthesis of this compound
The final step is the coupling of the activated quinazoline core with the amine side chain via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Mechanism of the final SNAr condensation step.
Causality of Experimental Choices: The electron-withdrawing nitro group on the quinazoline ring activates the 4-position towards nucleophilic attack. Isopropanol is a common solvent for this type of reaction as it has a suitable boiling point and can solvate both reactants. The reaction is typically carried out at reflux to ensure a reasonable reaction rate.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-chloro-6-nitroquinazoline (5.0 g, 23.9 mmol) in isopropanol (100 mL).
-
Add 2-(4-phenoxyphenyl)ethanamine (5.6 g, 26.3 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₂₂H₁₈N₄O₃ | 386.41 g/mol | Yellow solid |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the protons on the quinazoline ring, the phenoxy and phenyl rings of the side chain, and the ethyl linker. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amino linkage.
-
¹³C NMR: Signals for all 22 carbon atoms in the molecule, including the characteristic peaks for the quinazoline ring carbons and the aromatic carbons of the side chain.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the product.
Conclusion
This technical guide has outlined a detailed and logical synthetic pathway for the preparation of this compound. By employing a convergent approach and well-established chemical transformations, this guide provides a practical framework for the synthesis of this and structurally related quinazoline derivatives. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and development.
References
- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem Technical Documents.
- MDPI. (2022). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 27(1), 123.
- Supporting Information for a relevant journal article providing NMR data for quinazolinone deriv
- BenchChem. (2025). Application Notes and Protocols for 2-Amino-5-nitrobenzoic Acid. BenchChem Technical Documents.
- PubMed Central. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- BenchChem. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis. BenchChem Technical Documents.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile. BenchChem Technical Documents.
- Organic Syntheses.
- PubChem. 4-Chloro-6-nitroquinazoline.
- ResearchGate. (2025).
- BenchChem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
- PubMed Central. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Med Chem.
- ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- Google Patents. (2019).
- BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
- Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.
- Chemguide. REDUCING NITRILES TO PRIMARY AMINES.
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the putative mechanism of action of the synthetic compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline . In the absence of direct comprehensive studies on this specific molecule, this document synthesizes established principles from the broader class of quinazoline-based kinase inhibitors to construct a scientifically grounded, albeit inferred, mechanistic framework. Our analysis is rooted in the well-documented activities of structurally related 6-nitro-4-substituted quinazolines, which are predominantly recognized as potent modulators of oncogenic signaling pathways.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful anti-cancer agents.[1][2] Its rigid, bicyclic structure provides an ideal framework for designing competitive inhibitors of ATP-binding sites within protein kinases.[2] A significant portion of research into quinazoline derivatives has focused on their ability to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[3][4]
The Postulated Primary Target: Epidermal Growth Factor Receptor (EGFR)
Based on extensive structure-activity relationship (SAR) studies of analogous 4-anilinoquinazoline derivatives, the primary molecular target of this compound is postulated to be the epidermal growth factor receptor (EGFR) .[1][5] EGFR is a key mediator of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention.[3]
Mechanism of EGFR Inhibition: An ATP-Competitive Strategy
The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the intracellular kinase domain of EGFR. The quinazoline ring system mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket. The substituents at the 4 and 6 positions of the quinazoline core play a crucial role in determining the potency and selectivity of this interaction.
The 4-(4-phenoxyphenylethylamino) moiety is predicted to extend into a hydrophobic pocket adjacent to the ATP-binding site, forming favorable van der Waals interactions and contributing to the overall binding affinity. The nitrogen atom at position 1 of the quinazoline ring is expected to form a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in wild-type EGFR), a hallmark interaction for this class of inhibitors.[2]
The Influence of the 6-Nitro Group
The presence of a nitro group at the 6-position of the quinazoline ring is a key structural feature. While extensive research has been conducted on various substitutions at this position, the electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinazoline core, potentially influencing its interaction with the kinase domain.[5] Furthermore, substitutions at the C-6 position have been shown to impact the overall conformation and binding affinity of quinazoline inhibitors.[1]
Downstream Signaling Consequences of EGFR Inhibition
By inhibiting the tyrosine kinase activity of EGFR, this compound is expected to block the autophosphorylation of the receptor upon ligand binding. This, in turn, would abrogate the recruitment and activation of downstream signaling proteins, leading to the suppression of key pro-cancerous pathways, including:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: Inhibition of this pathway would lead to decreased cell proliferation.
-
The PI3K/Akt/mTOR Pathway: Blockade of this cascade would promote apoptosis and inhibit cell survival.
The anticipated net cellular effects of treatment with this compound in EGFR-dependent cancer cells would be cell cycle arrest and induction of apoptosis.[3]
Visualizing the Putative Mechanism
EGFR Signaling Pathway and Locus of Inhibition
Caption: Putative inhibition of the EGFR signaling pathway.
Proposed Binding Mode in EGFR Kinase Domain
Caption: Inferred binding of the inhibitor in the EGFR active site.
Experimental Validation Protocols
To empirically validate the putative mechanism of action of this compound, a series of in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound against purified EGFR kinase.
-
Methodology:
-
Recombinant human EGFR kinase domain is incubated with a peptide substrate and ATP.
-
The test compound is added at varying concentrations.
-
The level of substrate phosphorylation is measured, typically using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
Cellular Proliferation Assay
-
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines with known EGFR status.
-
Methodology:
-
Cancer cell lines with high EGFR expression (e.g., A549 non-small cell lung cancer) and low EGFR expression are seeded in 96-well plates.
-
Cells are treated with a dose-response range of the compound for 48-72 hours.
-
Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
The IC50 values are determined and compared between cell lines to assess EGFR-dependent activity.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the inhibition of EGFR signaling within the cell.
-
Methodology:
-
EGFR-dependent cells are treated with the compound for a defined period.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
A decrease in the levels of p-EGFR, p-ERK, and p-Akt would confirm on-target activity.
-
Summary of Quantitative Data from Related Compounds
While specific IC50 values for this compound are not publicly available, the following table presents data for structurally related 4,6-disubstituted quinazoline derivatives to provide context for potential potency.
| Compound Class | Target | IC50 | Reference |
| 4,6-Disubstituted quinazoline | Ductal Carcinoma Cells (BT474) | 0.081 µM | [4] |
| Quinazolinyl benzylidene derivatives | EGFR | 46.90 - 53.43 nM | [4] |
Conclusion and Future Directions
The available evidence from the broader class of quinazoline-based kinase inhibitors strongly suggests that This compound acts as an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) . This inhibition is predicted to block downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to anti-tumor effects in EGFR-dependent malignancies.
It is imperative to underscore that this mechanism is inferred. Future research should focus on the direct experimental validation of this hypothesis through the protocols outlined in this guide. Furthermore, kinome-wide profiling would be valuable to assess the selectivity of this compound and identify any potential off-target activities, such as the inhibition of NF-κB, which has been observed for a structurally similar compound (QNZ, EVP4593).[6][7] Such studies will be critical in fully elucidating the therapeutic potential and molecular pharmacology of this compound.
References
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]
-
Ioniță, P., & Stănciuc, N. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11845. [Link]
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future medicinal chemistry, 16(19), 2025–2041. [Link]
-
Bhusare, S. R., Chaudhary, A. S., & Pawar, R. P. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 928-942. [Link]
-
Anjana, K. S., & S, D. S. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Drug Delivery and Therapeutics, 14(9), 116-125. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Biological Profile of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline: A Technical Guide for Researchers
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This nitrogen-containing heterocyclic system has demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Within oncology, quinazoline derivatives have emerged as a highly successful class of targeted therapeutic agents.[3] Several compounds, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are in clinical use, primarily for the treatment of non-small-cell lung cancer (NSCLC).[1] The primary mechanism through which many of these agents exert their potent antitumor effects is the inhibition of protein tyrosine kinases, which are critical regulators of intracellular signaling pathways that govern cell growth, proliferation, and survival.[4]
This technical guide focuses on the biological activity of a specific derivative, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline . While direct experimental data for this exact molecule is not extensively published, its structural features—a quinazoline core with a nitro group at the 6-position and a phenoxyphenylethylamino moiety at the 4-position—place it firmly within a well-studied class of potent kinase inhibitors. By synthesizing data from closely related analogs, this guide will provide a comprehensive overview of its predicted mechanism of action, biological effects, and the experimental methodologies required for its evaluation.
Core Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)
The anticancer activity of the 4-anilinoquinazoline family, to which this compound belongs, is predominantly attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways, promoting cell proliferation, survival, and metastasis.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7]
6-Nitro-4-substituted quinazolines act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of the downstream signaling cascade.[2] The quinazoline ring itself mimics the adenine portion of ATP, while the substituent at the 4-position extends into a hydrophobic pocket, contributing to binding affinity and selectivity.[2] The nitro group at the 6-position is a critical feature; studies on related 6-nitro-4-substituted quinazolines have demonstrated that this modification often enhances inhibitory potency against EGFR.[5][8]
Predicted Biological Effects and In Vitro Activity
Based on extensive research on analogous 6-nitro-4-substituted quinazolines, the primary biological effects of this compound are predicted to be potent anticancer activities mediated by EGFR inhibition.[5][9]
Cytotoxicity against Cancer Cell Lines:
The compound is expected to exhibit significant cytotoxicity against cancer cell lines that overexpress EGFR or harbor activating EGFR mutations, such as the A549 (non-small-cell lung cancer) and HCT-116 (colon cancer) cell lines.[5] The potency, typically measured as the half-maximal inhibitory concentration (IC50), is anticipated to be in the nanomolar to low micromolar range, comparable or superior to first-generation EGFR inhibitors like gefitinib.[5][8]
Induction of Cell Cycle Arrest:
Inhibition of EGFR signaling disrupts the progression of the cell cycle. Treatment with related quinazoline derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis and thus halting proliferation.[5][9]
Induction of Apoptosis:
By blocking the pro-survival signals emanating from the EGFR pathway, the compound is expected to induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancer cells and can be confirmed by assays measuring caspase activation or the externalization of phosphatidylserine.[5]
| Predicted Biological Activity | Target Cell Lines | Expected IC50 / Effect | Reference Compound |
| EGFR Kinase Inhibition | Recombinant EGFR | Low nM range | Gefitinib[5] |
| Cytotoxicity (Anti-proliferative) | A549 (Lung), HCT-116 (Colon) | High nM to low µM range | Gefitinib[5][8] |
| Cell Cycle Progression | Proliferating Cancer Cells | Arrest at G2/M phase | Compound 6c[5] |
| Apoptosis Induction | Proliferating Cancer Cells | Increase in apoptotic cell population | Compound 6c[5] |
Note: The data presented is inferred from studies on structurally similar 6-nitro-4-substituted quinazoline derivatives, as direct experimental values for the title compound are not publicly available.[5][8]
Key Experimental Protocols
Evaluating the biological activity of this compound requires a series of well-established in vitro assays. The following protocols are standard methodologies used for characterizing novel kinase inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR.
-
Reagents & Materials: Recombinant human EGFR (kinase domain), kinase assay buffer, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence to quantify ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[10][11]
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]
-
Reagents & Materials: Selected cancer cell lines (e.g., A549), complete cell culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), and DMSO.[13][14]
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle.[16]
-
Reagents & Materials: Cancer cells, 6-well plates, complete medium, test compound, ice-cold PBS, ice-cold 70% ethanol, and PI staining solution (containing RNase A).[15][16]
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (at concentrations around its GI50 value) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]
-
Conclusion and Future Directions
This compound represents a promising molecular entity within the well-validated class of quinazoline-based EGFR inhibitors. Its structural characteristics strongly suggest potent anticancer activity, likely driven by ATP-competitive inhibition of the EGFR tyrosine kinase, leading to cytotoxicity, cell cycle arrest, and apoptosis in cancer cells.
While this guide provides a robust framework based on extensive data from analogous compounds, the definitive biological profile of this specific molecule must be confirmed through direct experimental validation using the protocols outlined herein. Future research should focus on determining its precise IC50 values against wild-type and clinically relevant mutant forms of EGFR (e.g., T790M).[5] Furthermore, in vivo studies in xenograft models would be essential to evaluate its therapeutic efficacy and pharmacokinetic properties, paving the way for potential preclinical development.
References
-
Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Molecules, 21(3), 341. Available at: [Link]
-
Pawar, S. S., & Sosale, C. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4). Available at: [Link]
-
Sagan, F., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1051. Available at: [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. Available at: [Link]
-
Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548. Available at: [Link]
-
Christodoulou, E., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 97(4), 826-836. Available at: [Link]
-
Al-Shammari, A. M., et al. (2023). MTT assay protocol. protocols.io. Available at: [Link]
-
Gangwal, R. P., et al. (2013). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 8(9), e74312. Available at: [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. Available at: [Link]
-
Nagasawa, J., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of Medicinal Chemistry, 52(1), 223-233. Available at: [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(12), 8089-8111. Available at: [Link]
-
Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. Available at: [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]
-
Sharma, A., & Kumar, V. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Letters in Drug Design & Discovery, 22(15). Available at: [Link]
-
Ghorbani, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available at: [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
Zhao, Y., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 123, 284-296. Available at: [Link]
-
Lee, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(1), 967. Available at: [Link]
-
Zhang, H., et al. (2021). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Acta Pharmaceutica Sinica B, 11(10), 3237-3249. Available at: [Link]
Sources
- 1. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. brieflands.com [brieflands.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpcat.com [ijpcat.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline (CAS: 545380-35-6)
Section 1: Introduction and Strategic Importance
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of quinazoline have been successfully developed into approved drugs for various therapeutic areas, most notably in oncology.[1] The compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline belongs to this critical class of molecules. Its structure, featuring a 4-anilinoquinazoline core, is strongly suggestive of activity as a kinase inhibitor.[2] Specifically, recent research into analogous 6-nitro-4-substituted quinazolines has focused on their potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5]
Understanding the physicochemical properties of a drug candidate like this compound is not a mere academic exercise; it is a fundamental prerequisite for successful drug development. These properties govern the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for formulation. This guide provides a comprehensive overview of the core physicochemical identity of this molecule and outlines authoritative, field-proven protocols for its experimental characterization. The methodologies described are designed to be self-validating, providing the robust data required by researchers, scientists, and drug development professionals to advance promising compounds from the bench to the clinic.
Section 2: Core Molecular Identity
A precise understanding of a compound's identity is the foundation of all subsequent analysis. The core structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| CAS Number | 545380-35-6 | [6][7][] |
| Molecular Formula | C₂₂H₁₈N₄O₃ | [6][7][9] |
| Molecular Weight | 386.40 g/mol | [6][7][9] |
| IUPAC Name | 6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine | [6] |
| InChI Key | InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25) | [9] |
Section 3: Computational Physicochemical Profiling
Prior to extensive laboratory work, in silico prediction of physicochemical properties provides a crucial, cost-effective initial assessment. This computational screening flags potential liabilities and guides the prioritization of experimental resources.
Rationale for Computational Assessment
The primary goal of computational profiling is to estimate key ADME-related parameters.
-
Lipophilicity (logP): Predicts the compound's partitioning between an oily and an aqueous phase, a key indicator of membrane permeability and metabolic stability.
-
Aqueous Solubility (logS): Estimates the compound's ability to dissolve in water, which is essential for absorption and formulation.
-
Ionization (pKa): Predicts the pH at which the molecule gains or loses a proton. This is critical as the ionization state affects solubility, permeability, and target binding.
-
Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to cross biological membranes, including the blood-brain barrier.
The following diagram illustrates a standard workflow for this initial computational assessment.
Caption: Integrated workflow for experimental physicochemical analysis.
Solubility Determination
Causality: Aqueous solubility is a primary determinant of oral bioavailability. Poor solubility can lead to failed clinical trials. For kinase inhibitors, which often have poor solubility, this is a critical parameter to optimize. Testing in organic solvents is relevant for synthesis and formulation. [10] Protocol: Thermodynamic Shake-Flask Solubility
-
Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a known volume (e.g., 1 mL) of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.
-
Sampling & Dilution: Carefully remove a known volume of the clear supernatant and dilute it with a suitable organic solvent (e.g., DMSO, Acetonitrile) to prevent precipitation.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.
-
Calculation: Back-calculate the concentration in the original supernatant to determine the solubility in µg/mL or µM.
Trustworthiness: This method is the "gold standard" as it measures the true equilibrium solubility. The use of HPLC-UV for quantification ensures specificity and accuracy.
Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity, measured as the distribution coefficient (LogD) at physiological pH, dictates a molecule's ability to cross cell membranes. For orally administered drugs, an optimal LogD range (typically 1-3) is often sought to balance permeability and solubility.
Protocol: RP-HPLC Method for LogD Determination
-
System Setup: Use a reversed-phase C18 HPLC column. The mobile phase is a gradient of aqueous buffer (pH 7.4) and an organic modifier (e.g., Methanol or Acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogD values and record their retention times (t_R).
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system, recording its retention time.
-
Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Correlation: Plot LogD versus log(k) for the standard compounds. A linear relationship should be observed. Determine the LogD of the test compound by interpolating its log(k) value on this calibration curve.
Trustworthiness: This method is rapid, requires minimal material, and is highly reproducible. The calibration with known standards provides a self-validating system that corrects for variations in the chromatographic setup.
Ionization Constant (pKa) Determination
Causality: The pKa value(s) determine the charge state of a molecule at a given pH. The charge state profoundly impacts solubility, permeability, and the potential for ionic interactions with the biological target. The quinazoline core is known to have basic nitrogens. [11] Protocol: UV-Metric pKa Determination
-
Rationale: This method is suitable for chromophoric compounds like this compound. The UV-Vis absorbance spectrum of the molecule will change as it becomes protonated or deprotonated.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Spectral Acquisition: Prepare a solution of the compound in each buffer at a constant concentration. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths versus pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using appropriate software. The inflection point of the curve corresponds to the pKa.
Trustworthiness: The method is highly sensitive and uses the intrinsic properties of the molecule for determination. Analyzing data from multiple wavelengths provides a cross-check on the calculated pKa value.
Chemical Stability Assessment
Causality: A drug candidate must be stable enough to survive storage, formulation, and administration. Forced degradation studies identify potential liabilities and degradation pathways. The nitro group, for example, can be susceptible to reduction.
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60 °C (in solution) and 80 °C (solid state) for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for 24 hours.
-
-
Analysis: At specified time points, quench the reactions (e.g., neutralize acid/base). Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method (a method capable of separating the parent compound from its degradants).
-
Reporting: Quantify the percentage of the parent compound remaining and note the appearance of any major degradation peaks. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Trustworthiness: This systematic approach covers the most common degradation pathways encountered during drug development. The use of a stability-indicating HPLC method is critical for ensuring that the loss of the parent compound is accurately measured.
Section 5: Summary and Forward Outlook
The successful characterization of this compound's physicochemical properties is a critical step in evaluating its potential as a therapeutic agent. The predicted profile of high lipophilicity and low solubility, common for kinase inhibitors, highlights the importance of the experimental protocols detailed herein. The data generated from these studies will directly inform medicinal chemistry efforts to optimize the ADME profile, guide formulation scientists in developing a viable delivery system, and provide a solid foundation for all subsequent preclinical and clinical investigations. The robust, self-validating nature of these methodologies ensures the generation of high-quality, reliable data essential for making informed decisions in the complex process of drug discovery.
References
-
This compound - CRO SPLENDID LAB. (n.d.). Splendid Lab. [Link]
-
6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]
-
Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]
-
Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. (2016). TSI Journals. [Link]
-
(PDF) Quinazoline derivatives: Synthesis and bioactivities. (2015). ResearchGate. [Link]
-
Farag, A. B., Othman, A. H., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
-
Quinazoline - Wikipedia. (n.d.). Wikipedia. [Link]
-
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
Asadipour, A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 6. scbt.com [scbt.com]
- 7. splendidlab.in [splendidlab.in]
- 9. labsolu.ca [labsolu.ca]
- 10. cibtech.org [cibtech.org]
- 11. Quinazoline - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Structural Analogs and Derivatives as Kinase Inhibitors
Executive Summary
The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. This guide provides a comprehensive technical overview of a specific subclass: 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline and its structural analogs. While direct literature on this exact molecule is sparse, this document synthesizes data from closely related 6-nitro-4-substituted quinazoline derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the strategic design, synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a primary focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is structured to offer not just protocols, but the scientific rationale behind them, empowering researchers to innovate within this promising chemical space.
Introduction: The Quinazoline Scaffold in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] Among the most critical targets in this family is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overactivity is implicated in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC).[2][3] The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with specific EGFR mutations.[4][5]
The 4-aminoquinazoline core has emerged as a "privileged scaffold" in medicinal chemistry for its ability to effectively target the ATP-binding site of kinases like EGFR.[6] Marketed drugs such as gefitinib and erlotinib validate the clinical utility of this chemical class.[2] The core structure mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain, thereby competitively inhibiting its function.[7]
The focus of this guide, the this compound framework, incorporates several key design elements intended to enhance potency and selectivity:
-
The 4-Aminoquinazoline Core: Serves as the foundational hinge-binding element.
-
The 6-Nitro Group: An electron-withdrawing group at this position has been shown in several analog series to significantly enhance inhibitory activity.[8][9]
-
The 4-(4-phenoxyphenylethylamino) Substituent: This large, flexible side chain is designed to extend into a hydrophobic pocket of the kinase active site, potentially forming additional van der Waals and hydrophobic interactions to increase binding affinity and modulate the selectivity profile.
This guide will systematically deconstruct the science behind this class of molecules, from their synthesis to their biological impact.
Medicinal Chemistry and Synthesis
The synthesis of 6-nitro-4-substituted quinazoline derivatives is a multi-step process that relies on established heterocyclic chemistry principles. The general approach involves the construction of the quinazoline core followed by the strategic introduction of the C4-substituent.
General Synthesis Strategy
A common and efficient route to the 6-nitro-4-aminoquinazoline scaffold begins with a substituted anthranilic acid derivative. The key intermediate is typically a 4-chloro-6-nitroquinazoline, which is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position.[10] This allows for the introduction of a diverse range of amine-containing side chains.
A plausible and well-documented synthetic pathway is outlined below. This approach offers high yields and uses readily available starting materials.[11][12]
Caption: Proposed synthetic route for the title compound.
Detailed Synthetic Protocol
The following protocol is a representative, self-validating system for synthesizing 6-nitro-4-(arylethylamino)quinazoline analogs.
Step 1: Synthesis of 6-Nitro-4(3H)-quinazolinone
-
Reactants: Combine 2-amino-5-nitrobenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Reaction: Heat the mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum. The product is typically of sufficient purity for the next step.
-
Causality: Formamide serves as both the reagent to provide the C2 carbon and as the solvent. The high temperature drives the cyclization and dehydration to form the quinazolinone ring.
-
Step 2: Synthesis of 4-Chloro-6-nitroquinazoline
-
Reactants: Suspend 6-nitro-4(3H)-quinazolinone (1 equivalent) in thionyl chloride (SOCl₂) (5-10 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: Triturate the residue with a non-polar solvent like hexane to precipitate the product. Filter and dry the solid.
-
Causality: Thionyl chloride acts as the chlorinating agent, converting the hydroxyl group of the quinazolinone tautomer into the more reactive chloro group. DMF catalyzes the reaction. This intermediate is a crucial electrophile for the subsequent SNAr reaction.
-
Step 3: Synthesis of this compound
-
Reactants: Dissolve 4-chloro-6-nitroquinazoline (1 equivalent) and 2-(4-phenoxyphenyl)ethan-1-amine (1.1 equivalents) in a suitable solvent such as n-butanol or isopropanol.
-
Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by filtration if it precipitates, followed by washing with a suitable solvent. Alternatively, column chromatography on silica gel can be employed for higher purity.
-
Causality: The amine of the side chain acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring, displacing the chloride leaving group. The base is essential to neutralize the acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
-
Structure-Activity Relationships (SAR)
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the quinazoline core.
The Quinazoline Core: The Hinge Binder
The fundamental quinazoline ring system is the key pharmacophore responsible for anchoring the inhibitor in the ATP-binding pocket of the kinase. The N1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[7] This interaction is a defining feature of many Type I kinase inhibitors.
C4-Position: The Selectivity and Potency Driver
The substituent at the C4 position projects out from the hinge region into the main body of the ATP pocket and towards the solvent-exposed region. Its characteristics are critical for both potency and selectivity.
-
Flexibility and Length: A flexible linker, such as the ethylamino chain in the title compound, allows the terminal aromatic group to adopt an optimal conformation within the binding site. Studies on related quinazolines have shown that a linker of appropriate length is crucial for high potency.[2]
-
Hydrophobic Interactions: The terminal 4-phenoxyphenyl group is designed to occupy a hydrophobic pocket within the kinase domain. This large, lipophilic moiety can form extensive van der Waals and hydrophobic interactions with non-polar amino acid residues, significantly contributing to the binding affinity.
-
SAR of Analogs: In studies of various 4-anilinoquinazolines, substitution on the aniline ring dramatically influences activity. For example, small, lipophilic groups at the meta-position of the aniline ring are often beneficial for EGFR inhibition.[2] While our title compound has a more complex side chain, the principle of occupying this hydrophobic space remains the same.
C6-Position: Modulating Activity
The C6 position points towards the solvent-exposed region of the ATP binding site. Substituents here can influence solubility, interact with nearby residues, or be used to attach other functional groups.
-
Electron-Withdrawing Groups: The presence of a nitro group (-NO₂) at C6 is a common feature in potent kinase inhibitors. In a study on 6-nitro-4-substituted quinazolines, several derivatives showed potent EGFR inhibitory activity, with some compounds exhibiting superior cytotoxicity compared to gefitinib.[3][8] The electron-withdrawing nature of the nitro group can modulate the electronics of the quinazoline ring system, potentially enhancing its hinge-binding capability.
-
Other Substituents: Studies have explored a wide range of substituents at C6, including amides, alkoxy groups, and linkers to other pharmacophores. The insertion of electron-donating groups at the 6 and 7 positions has also been shown to increase activity in some series.[2] This highlights the sensitivity of the kinase to modifications in this region.
Biological Evaluation and Mechanism of Action
A multi-tiered approach is required to fully characterize the biological profile of these compounds, starting from enzymatic assays and progressing to cell-based and in vivo models.
Caption: A typical workflow for the biological evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8][13]
Objective: To determine the IC₅₀ value of a test compound against a recombinant kinase (e.g., EGFR).
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Gefitinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white, flat-bottom plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial 10-point dilution of the test compound in 100% DMSO, starting at 1 mM.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme in kinase assay buffer to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin for a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the metabolic activity of cells as a measure of cell viability and proliferation.[14]
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ value.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Quinazoline inhibitors function by blocking the ATP-binding site of EGFR, which prevents the autophosphorylation of the receptor. This initial event blocks the entire downstream signaling cascade that promotes cell growth and survival, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways.
Caption: Inhibition of the EGFR signaling cascade by a 4-aminoquinazoline derivative.
Western blot analysis is a key experiment to confirm this mechanism. Treatment of EGFR-dependent cells with an active compound should lead to a dose-dependent decrease in the phosphorylation levels of EGFR (p-EGFR) and downstream effectors like Akt (p-Akt) and ERK (p-ERK), without affecting the total protein levels of these kinases.[15]
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table summarizes the activity of structurally related 6-nitro- and 4-anilino-quinazoline derivatives against EGFR and cancer cell lines, providing a benchmark for this chemical class.
| Compound ID/Reference | C4-Substituent | C6-Substituent | Target/Cell Line | IC₅₀/GI₅₀ (nM) |
| Gefitinib [2] | 3-Chloro-4-fluoroanilino | H | EGFR (wt) | 3.22 |
| Lapatinib [2] | 3-Chloro-4-((3-fluorobenzyl)oxy)anilino | H | EGFR (wt) | 27.06 |
| Farag et al. (6c) [8] | 4-(Benzylidenehydrazinyl)phenyl | NO₂ | EGFR (wt) | 1.8 |
| Farag et al. (6c) [8] | 4-(Benzylidenehydrazinyl)phenyl | NO₂ | HCT-116 | 13 |
| Farag et al. (6c) [8] | 4-(Benzylidenehydrazinyl)phenyl | NO₂ | A549 | 24 |
| Ismail et al. (Cpd 20) [2] | 3-Bromoanilino | 2-Acetamido | EGFR (wt) | 3.2 |
| Ismail et al. (Cpd 20) [2] | 3-Bromoanilino | 2-Acetamido | MCF-7 | 3000 |
Data is compiled from multiple sources for illustrative purposes.
Conclusion and Future Perspectives
The this compound scaffold represents a rationally designed class of potential kinase inhibitors. By combining the established hinge-binding properties of the 4-aminoquinazoline core with the potency-enhancing effect of a 6-nitro group and a large, hydrophobic C4-substituent, these molecules are poised for potent inhibition of kinases like EGFR.
Future research should focus on the definitive synthesis and biological evaluation of the title compound and its close analogs. Key areas for investigation include:
-
Kinome Profiling: Assessing the selectivity of these compounds against a broad panel of kinases to identify potential off-target effects or opportunities for developing multi-targeted inhibitors.
-
Resistance Mutations: Evaluating the activity of these compounds against clinically relevant EGFR resistance mutations, such as T790M and C797S.
-
Pharmacokinetic Optimization: Fine-tuning the structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.[16]
This technical guide provides a foundational framework for understanding and advancing the development of this promising class of quinazoline derivatives. Through the application of the described synthetic strategies and evaluation protocols, researchers can effectively explore this chemical space and contribute to the discovery of next-generation targeted cancer therapies.
References
Sources
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]
- 12. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
in silico modeling of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline binding
An In-Depth Technical Guide to the In Silico Modeling of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Binding to the Epidermal Growth Factor Receptor (EGFR)
Executive Summary
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Molecules in this class, such as Gefitinib, are known to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in cell proliferation and survival signaling pathways. This guide provides an in-depth, technical walkthrough of a comprehensive in silico modeling workflow designed to investigate the binding mechanism of a specific derivative, this compound.
Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind each methodological choice, from initial system preparation to advanced molecular dynamics and free energy calculations. By integrating molecular docking to predict the initial binding pose, molecular dynamics to assess the stability and dynamic behavior of the protein-ligand complex, and MM/PBSA calculations to quantify binding affinity, this guide presents a robust, multi-faceted computational approach. The protocols described herein are designed to be self-validating, providing a framework for generating trustworthy and reproducible results in the exploration of small molecule-protein interactions.
Introduction to the System and Strategy
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline derivatives have demonstrated a remarkable range of biological activities, leading to their classification as "privileged structures" in drug design. Their rigid, heterocyclic nature provides a versatile framework for orienting functional groups to achieve high-affinity interactions with biological targets. Several quinazoline-based drugs have been approved for clinical use, most notably as inhibitors of protein kinases, which are critical regulators of cellular processes.[1] The success of first-generation EGFR inhibitors like Gefitinib and Erlotinib has cemented the importance of this scaffold in oncology.[1]
Focus Molecule: this compound
The subject of this guide, this compound (CAS 545380-35-6), is a specific derivative that combines the core quinazoline ring with additional functional groups designed to enhance target engagement.[][3] Its chemical structure, C22H18N4O3, features the characteristic quinazoline core, a nitro group at the 6-position which can influence electronic properties and binding, and a flexible phenoxyphenylethylamino side chain at the 4-position that can explore deeper regions of a binding pocket.[4] Understanding how these components contribute to binding is the central goal of our modeling efforts.
The Biological Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by ligands like EGF, initiates a signaling cascade that drives cell growth, proliferation, and differentiation.[5] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Quinazoline-based inhibitors typically function by competing with ATP for binding within the intracellular kinase domain of EGFR, thereby blocking the autophosphorylation step required for downstream signal transduction. Recent studies have specifically highlighted the potential of 6-nitro-4-substituted quinazolines as potent EGFR inhibitors.[6][8]
An Integrated In Silico Modeling Workflow
A single computational method is rarely sufficient to capture the complexity of protein-ligand binding. Therefore, we employ a multi-stage workflow that leverages the strengths of different techniques. This approach begins with molecular docking to generate a high-quality, hypothetical binding pose. This static snapshot is then subjected to the dynamic rigors of molecular dynamics (MD) simulation to evaluate its stability in a solvated, physiological-like environment. Finally, post-processing of the MD trajectory using binding free energy calculations provides a more quantitative estimate of binding affinity.
System Preparation: The Foundation of Accuracy
The axiom "garbage in, garbage out" is particularly true for computational modeling. The quality of the initial molecular structures directly dictates the reliability of all subsequent calculations. This preparatory phase is arguably the most critical part of the entire workflow.
Sourcing Molecular Structures
-
Receptor (EGFR): High-resolution crystal structures of proteins are publicly available from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). For this study, we select PDB ID: 1M17 , which contains the human EGFR kinase domain co-crystallized with Erlotinib, a quinazoline-based inhibitor. Using a structure that is already bound to a similar ligand provides high confidence in the conformation of the active site residues.
-
Ligand: The 3D structure of this compound can be obtained from databases like PubChem (CID: 71751066) or generated using molecular sketching software (e.g., ChemDraw, MarvinSketch).[4] It is crucial to generate a valid 3D conformation with appropriate stereochemistry.
Experimental Protocol: Receptor Preparation
Causality: The raw PDB file is not immediately ready for simulation. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are vital for calculating electrostatic and hydrogen bonding interactions. Missing atoms or breaks in the protein chain must be repaired to ensure structural integrity.
Methodology (using AutoDock Tools as an example):
-
Load PDB: Open the 1M17.pdb file in a molecular visualization tool like AutoDock Tools (ADT) or PyMOL.[9]
-
Clean the Structure: Remove all water molecules (HOH) and the co-crystallized ligand (Erlotinib). The goal is to have only the protein chain remaining. This prevents interference from non-relevant molecules in the docking process.[10]
-
Add Hydrogens: Use the software's functionality to add hydrogen atoms. It is essential to specify that only polar hydrogens should be added, as they are the ones involved in key interactions.[11]
-
Compute Charges: Assign partial atomic charges to all atoms. Gasteiger charges are a common and rapid method suitable for docking calculations.[10] This step is fundamental for evaluating electrostatic interactions.
-
Set Atom Types: Assign AutoDock-specific atom types to the protein.
-
Save as PDBQT: Save the prepared receptor structure in the .pdbqt format, which contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.
Experimental Protocol: Ligand Preparation
Causality: The ligand structure must be converted into a format that includes atomic charges and information about rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds, so their correct definition is essential for a thorough search of the binding site.
Methodology (using AutoDock Tools):
-
Load Ligand: Load the 3D structure of the ligand (e.g., from an SDF or MOL2 file).
-
Detect Rotatable Bonds: Allow the software to automatically detect and define the ligand's rotatable bonds. Manually verify that all relevant acyclic single bonds are correctly identified.
-
Compute Charges: As with the receptor, assign Gasteiger charges.
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of one molecule when bound to another.[9] It uses a scoring function to estimate the binding affinity for each pose, allowing us to rank and identify the most likely binding conformation.
Theoretical Underpinnings
The core principle of docking is to sample a vast number of possible ligand conformations within a defined binding site and score each one.[12] The scoring function approximates the binding free energy, with lower scores typically indicating more favorable binding. While these scores are best used for ranking different poses or ligands rather than as absolute measures of affinity, they provide an excellent starting point for identifying key intermolecular interactions.
Experimental Protocol: Docking with AutoDock Vina
Causality: To guide the docking algorithm, we must define a search space—a "grid box"—that encompasses the known ATP binding site of EGFR. Using the location of the co-crystallized ligand from the original PDB file is a reliable method for centering this box.
Methodology:
-
Define the Grid Box: In ADT, center the grid box on the coordinates of the original ligand (Erlotinib) in the 1M17 structure. Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it is large enough to accommodate the entire ligand and allow for rotational and translational movement.[9]
-
Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.
-
Run Vina: Execute the docking simulation from the command line.
-
Self-Validation: A crucial step to validate the docking protocol is to first remove the co-crystallized ligand (Erlotinib) from the PDB structure and then re-dock it.[13] If the protocol is successful, the top-ranked predicted pose should closely overlap with the original crystallographic pose (typically with an RMSD < 2.0 Å). This confirms that the chosen parameters can accurately reproduce a known binding mode.
Analysis of Docking Results
The output from Vina is a multi-model PDBQT file containing the top-ranked binding poses and their corresponding affinity scores.
-
Visualize Poses: Load the receptor and the docking_results.pdbqt file into a visualization program (PyMOL, Chimera, VMD).
-
Identify Key Interactions: Analyze the top-ranked pose to identify specific atomic interactions between the ligand and EGFR. Key interactions for quinazoline inhibitors in the EGFR active site often include:
-
A hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of Met769 .
-
Hydrophobic interactions with residues such as Leu764, Val702, Ala719, and Leu820 .
-
Potential interactions involving the "gatekeeper" residue, Thr766 .
-
| Data Point | Value | Interpretation |
| Binding Affinity (Pose 1) | -9.5 kcal/mol | A strong predicted binding affinity, suggesting a favorable interaction. |
| Key H-Bond Interaction | Ligand (N1) <-> MET769 (Backbone NH) | Canoncial interaction critical for anchoring quinazoline inhibitors. |
| Key Hydrophobic Contacts | LEU694, VAL702, ALA719, LEU820 | The phenoxy and ethyl groups are likely buried in a hydrophobic pocket. |
| Table 1: Representative summary of molecular docking results. |
Molecular Dynamics: Assessing Complex Stability and Dynamics
While docking provides a valuable static picture, biological molecules are dynamic. MD simulations model the atomic movements of the system over time, allowing us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other in a simulated physiological environment.[14]
Theoretical Underpinnings
MD simulations solve Newton's equations of motion for a system of atoms and molecules.[15] By calculating the forces between atoms and updating their positions and velocities over small time steps (femtoseconds), we can generate a trajectory that describes the system's evolution. This allows us to analyze conformational changes, the persistence of interactions, and the overall stability of the protein-ligand complex.
Experimental Protocol: MD Simulation with GROMACS
Causality: The protein-ligand complex must be placed in a realistic environment. This involves solvating it in a water box and adding counter-ions to neutralize the system's charge, mimicking physiological conditions. The system is then gradually relaxed through minimization and equilibration before the final production simulation is run.
Methodology (Conceptual Steps):
-
System Setup:
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms.
-
Ligand Parametrization: Generate force field parameters for the novel ligand, as they are not standard. This is a critical step often done using tools like Antechamber or CGenFF.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the total charge of the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during setup.
-
Equilibration:
-
NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein. Position restraints are often applied to the protein backbone during this phase.
-
NPT Ensemble: Switch to an ensemble with constant pressure and temperature. This allows the density of the system to relax to the correct value.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints to collect data for analysis.[15]
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if binding the ligand induces localized conformational changes.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for their importance in the binding mechanism.
Binding Free Energy Calculation: Quantifying Affinity
While MD simulations provide insights into stability, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more quantitative estimation of the binding free energy (ΔG_bind).[16]
Theoretical Underpinnings
MM/PBSA is an endpoint method that calculates the free energy by averaging over a series of snapshots taken from the MD trajectory.[17] It computes the energy of the complex, the receptor, and the ligand individually and combines them to estimate the binding free energy. The final ΔG_bind is composed of contributions from molecular mechanics (van der Waals, electrostatics) and solvation energies (polar and non-polar).
Experimental Protocol: MM/PBSA Calculation
-
Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Run Calculation: Use a script (e.g., g_mmpbsa for GROMACS) to perform the MM/PBSA calculations on each snapshot. This involves calculating the energy terms for the complex, the receptor alone, and the ligand alone.
-
Average Results: Average the calculated energies across all snapshots to obtain the final binding free energy and its components.
Data Presentation and Interpretation
| Energy Component | Average Value (kJ/mol) | Contribution to Binding |
| Van der Waals Energy | -180.5 ± 8.2 | Favorable. Driven by shape complementarity and hydrophobic contacts. |
| Electrostatic Energy | -95.3 ± 10.1 | Favorable. Driven by hydrogen bonds and charge-charge interactions. |
| Polar Solvation Energy | +195.7 ± 12.5 | Unfavorable. Energy penalty for desolvating polar groups upon binding. |
| Non-Polar Solvation Energy | -22.1 ± 1.5 | Favorable. Driven by the hydrophobic effect. |
| ΔG binding | -102.2 ± 15.6 | Strongly Favorable. The overall predicted binding free energy. |
| Table 2: Representative summary of MM/PBSA binding free energy calculations. |
The results provide a detailed energetic breakdown of the binding event. A large negative contribution from van der Waals and electrostatic energies, which outweighs the unfavorable polar solvation penalty, indicates a high-affinity interaction.
Conclusion and Future Directions
This guide has detailed an integrated computational workflow for characterizing the binding of this compound to its target, EGFR. By combining molecular docking, molecular dynamics, and binding free energy calculations, we can generate a comprehensive and dynamic model of the binding event. The results from this pipeline can predict the binding pose, confirm its stability, identify key interacting residues, and provide a quantitative estimate of binding affinity.
This information is invaluable for guiding further research, such as designing new derivatives with improved potency or selectivity. While powerful, this workflow has limitations. For even greater accuracy, researchers could explore more computationally intensive methods like ensemble docking or more rigorous free energy calculations such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).[9][18] Nonetheless, the approach described here provides a robust, field-proven framework for the in silico investigation of small molecule-protein interactions in modern drug discovery.
References
- Vertex AI Search. (2024). In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer. American Chemical Society.
- Deplazes, E., et al. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ChemPhysChem.
- Bioinformatics Review. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- IJFMR. (n.d.).
- Zhang, B., et al. (2020). Predicting Small Molecule Transfer Free Energies by Combining Molecular Dynamics Simulations and Deep Learning.
- Samad, A., et al. (n.d.).
- Al-Suhem, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
- Vazdar, M., et al. (2022). Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments. The Journal of Physical Chemistry B.
- International Journal of Pharmaceutical Sciences Review and Research. (2024).
- Vazdar, M., et al. (2022).
- Dr. S. S. Z. ASKARI. (2020).
- Docswiki. (2019). Calculating binding free energy using the FSA method.
- Barakat, K. H. (2009). Molecular Docking Tutorial.
- Molecular dynamics simulations as a guide for modulating small molecule aggreg
- Galaxy Training. (2019). Protein-ligand docking.
- Schrödinger. (2024). Fundamental concepts of relative binding Free Energy Perturbation (FEP)
- NAMD Tutorial. (2020). NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. YouTube.
- GROMACS tutorials. (n.d.).
- CECAM-Members. (n.d.). Lesson 8: Binding Free Energies.
- BOC Sciences. (n.d.). CAS 545380-35-6 this compound.
- Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 545380-35-6.
- Labsolu. (n.d.). This compound.
- PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
- Tzani, A., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. Photochemistry and Photobiology.
- Semantic Scholar. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
- Rowbottom, M. W., et al. (2012). Identification of a highly potent and orally efficacious inhibitor of BRAF V600E. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed Central.
Sources
- 1. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. ijddr.in [ijddr.in]
- 14. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. members.cecam.org [members.cecam.org]
- 18. m.youtube.com [m.youtube.com]
Preliminary Cytotoxicity Screening of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
An In-Depth Technical Guide:
Abstract
This guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, a novel compound belonging to the quinazoline class of heterocyclic molecules. Quinazoline derivatives have emerged as a significant scaffold in oncology, with several approved drugs targeting key signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights. We will detail the rationale behind experimental design, provide step-by-step protocols for a multi-parametric assessment of cytotoxicity, and guide the user through data analysis and interpretation. The core of this guide is a tripartite assay strategy—employing MTT, LDH, and Annexin V/PI assays—to build a robust, preliminary profile of the compound's bioactivity.
Scientific Rationale and Strategic Overview
The evaluation of any potential therapeutic agent begins with a fundamental question: does it affect cell viability? For a compound like this compound, which is structurally related to known kinase inhibitors, the hypothesis is that it may exhibit selective cytotoxicity toward cancer cells.[3][4] The presence of the 6-nitro group, in particular, has been explored in quinazoline derivatives to enhance anti-proliferative activity.[2][5]
Our screening strategy is designed to be efficient yet comprehensive, moving beyond a simple "live vs. dead" readout. By integrating three distinct assays, we aim to answer three critical questions:
-
Does the compound affect cellular metabolic activity? (Cell Viability)
-
Does the compound compromise cell membrane integrity? (Necrotic Cytotoxicity)
-
What is the predominant mechanism of cell death? (Apoptosis vs. Necrosis)
Answering these questions provides a foundational dataset for go/no-go decisions and informs the design of more complex, mechanistic studies.
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline core is a bicyclic heterocycle that has proven to be an exceptionally versatile scaffold in medicinal chemistry.[6] Its derivatives are known to interact with a wide range of biological targets. In oncology, their most notable success is as ATP-competitive inhibitors of protein tyrosine kinases.[1][7] Marketed drugs such as Gefitinib and Erlotinib, both quinazoline derivatives, have revolutionized the treatment of non-small-cell lung cancer (NSCLC) by targeting EGFR.[2] Therefore, a novel quinazoline compound like the one warrants rigorous investigation as a potential anticancer agent.
Experimental Workflow: A Multi-Assay Approach
The experimental design is centered on a logical progression from broad viability assessment to mechanistic insight. This workflow ensures that resources are used efficiently and that the resulting data is layered and corroborative.
Caption: Principle of the MTT colorimetric assay.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells for "Vehicle Control" (medium with the highest concentration of DMSO, typically <0.5%), "Positive Control" (Doxorubicin), and "Medium Blank" (medium only, no cells).
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [9][10]5. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Release Assay for Cytotoxicity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis. [11][12]This assay quantifies the amount of LDH in the supernatant as an indicator of cell death. [13]
Caption: Principle of the LDH release cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Establish Controls: It is critical to include the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the assay endpoint. [14] * Vehicle Control: Cells treated with DMSO.
-
Medium Background: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells). [15]Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Assay Reaction: Add 50-100 µL of the prepared LDH Reaction Solution (as per the manufacturer's protocol) to each well of the new plate. [16][15]5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [14]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay provides critical mechanistic information by differentiating between viable, apoptotic, and necrotic cells. [17]* Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. [17]* Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells where membrane integrity is lost. [18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 6-Nitroquinazoline Compounds
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Nitro Moiety
The quinazoline framework, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] The stability of the quinazoline nucleus and the versatility with which it can be substituted have made it a cornerstone for the development of targeted therapeutics.[2] Among the numerous possible derivatives, the 4-anilinoquinazoline pharmacophore is particularly renowned, forming the core of several clinically successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[3][6]
This guide focuses specifically on the 6-nitroquinazoline scaffold. The introduction of a nitro group (NO₂) at the C-6 position is not a trivial modification. As a potent electron-withdrawing group, it significantly modulates the electronic properties of the entire heterocyclic system.[7] This alteration can enhance the compound's interaction with biological targets, improve cell permeability, or serve as a chemical handle for further synthetic transformations. Recent research has highlighted that this specific substitution can lead to compounds with potent and sometimes novel biological activities, particularly in the realms of oncology and infectious diseases.[7][8] This document provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of this promising class of compounds for researchers and drug development professionals.
Synthetic Methodologies: From Precursors to Bioactive Molecules
The synthesis of 6-nitroquinazoline derivatives can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, the desired substitution pattern, and scalability. The most prevalent and logical strategies involve building the quinazoline ring from a pre-nitrated benzene precursor, which ensures precise control over the nitro group's position.
Core Synthesis Strategy: The 4-Chloro-6-nitroquinazoline Intermediate
A cornerstone of modern 6-nitroquinazoline synthesis is the preparation of a highly reactive intermediate, 4-chloro-6-nitroquinazoline. This intermediate serves as a versatile electrophile for introducing a wide array of nucleophiles at the C-4 position, which is critical for biological activity, particularly for kinase inhibition.
Caption: General workflow for synthesizing 4-substituted 6-nitroquinazolines.
A common and effective route begins with 2-amino-5-nitrobenzoic acid, which is first protected and then cyclized to form a quinazolinone ring. Subsequent chlorination yields the key intermediate.
Detailed Experimental Protocol: Synthesis of a 4-Anilino-6-nitroquinazoline Derivative
This protocol is a representative example adapted from methodologies used in the synthesis of EGFR inhibitors.[8][9] It demonstrates the core principles of building the final molecule from the key chloro-intermediate.
Step 1: Synthesis of 6-nitroquinazolin-4(3H)-one
-
Reaction Setup: To a solution of 2-amino-5-nitrobenzamide (10 mmol) in formamide (20 mL), add a catalytic amount of hydrochloric acid.
-
Cyclization: Heat the mixture to 150-160 °C and stir for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 6-nitroquinazolin-4(3H)-one. Recrystallization from ethanol may be performed for further purification.
Step 2: Synthesis of 4-Chloro-6-nitroquinazoline
-
Reaction Setup: Suspend 6-nitroquinazolin-4(3H)-one (5 mmol) in thionyl chloride (15 mL). Add N,N-dimethylformamide (DMF) (0.5 mL) as a catalyst.
-
Chlorination: Reflux the mixture for 3-4 hours under a nitrogen atmosphere. The suspension should gradually become a clear solution.
-
Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: Add cold diethyl ether to the residue to precipitate the product. Filter the solid, wash with ether, and dry to obtain 4-chloro-6-nitroquinazoline, which is often used in the next step without further purification due to its reactivity.
Step 3: Synthesis of N-phenyl-6-nitroquinazolin-4-amine (Representative Final Product)
-
Reaction Setup: Dissolve 4-chloro-6-nitroquinazoline (2 mmol) in isopropanol (20 mL) in a round-bottom flask.
-
Nucleophilic Substitution: Add aniline (2.2 mmol) to the solution. Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold isopropanol and then diethyl ether. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization to yield the pure N-phenyl-6-nitroquinazolin-4-amine.
-
Characterization: The final compound's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Pharmacological Significance and Therapeutic Applications
The strategic placement of the 6-nitro group has led to the discovery of compounds with significant therapeutic potential, most notably as anticancer and antimicrobial agents.
Anticancer Activity: Targeting Tyrosine Kinases
The most prominent application of 6-nitroquinazolines is in oncology, where they serve as potent inhibitors of protein kinases, which are critical regulators of cellular processes like growth and proliferation.[10]
Mechanism of Action: EGFR Inhibition Many 4-anilino-6-nitroquinazoline derivatives function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] EGFR is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division.[3] These inhibitors bind to the ATP-binding pocket in the kinase domain of EGFR, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes tumor growth.
Recent studies have focused on developing 6-nitroquinazolines that can overcome resistance to first-generation EGFR inhibitors. For instance, the T790M mutation in EGFR is a common mechanism of resistance. Novel 6-nitroquinazoline derivatives have been specifically designed and synthesized to effectively inhibit this mutant form of the enzyme.[8]
Caption: Inhibition of the EGFR signaling pathway by a 6-nitroquinazoline TKI.
Quantitative Data: In Vitro Anticancer Activity The efficacy of these compounds is typically evaluated through in vitro assays measuring both enzyme inhibition and cytotoxicity against cancer cell lines.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cytotoxicity (HCT-116) IC₅₀ (µM) | Cytotoxicity (A549) IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | 25.5 | 11.21 | 13.45 | [8] |
| Compound 6c | EGFR | 10.1 | 8.32 | 9.11 | [8] |
| Compound 6c | EGFR (T790M) | 15.3 | - | - | [8] |
| Lapatinib | EGFR/HER2 | 53.1 | - | - | [8] |
*Compound 6c is a specific 6-nitro-4-substituted quinazoline derivative from the cited study, demonstrating superior or comparable activity to the reference drug Gefitinib, especially against the resistant T790M mutant.[8]
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, the 6-nitroquinazoline scaffold has shown promise in other therapeutic areas.
-
Antimicrobial Activity: Various quinazoline and quinazolinone derivatives have been reported to possess antibacterial and antifungal properties.[11][12][13] The mechanism is believed to involve interference with microbial DNA structures or cell wall synthesis.[11] Specific studies on nitroquinazolinone analogs have demonstrated potent activity against pathogenic fungi like Candida albicans and various dermatophytes.[14]
-
Anti-inflammatory Activity: Structure-activity relationship studies have revealed that certain 6-nitroquinazolines can act as dual inhibitors of TNF-α production and T-cell proliferation.[15] Compounds containing a 4-fluorophenyl or 3,4-difluorophenyl moiety at the C-4 position were particularly effective, suggesting potential applications in treating inflammatory disorders.[15]
Conclusion and Future Directions
The 6-nitroquinazoline scaffold is a highly versatile and pharmacologically significant platform for modern drug discovery. The electron-withdrawing nature of the nitro group critically enhances the biological profile of the quinazoline core, leading to potent inhibitors of key cellular targets like EGFR. The synthetic routes are well-established, relying on the robust chemistry of the 4-chloroquinazoline intermediate to generate diverse libraries of compounds.
Future research should focus on several key areas:
-
Selectivity Profiling: As many derivatives show multi-kinase inhibitory activity, comprehensive profiling against a broad panel of kinases is essential to understand their selectivity and predict potential off-target effects.[16]
-
ADME/Tox Optimization: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to advance these potent compounds from hits to clinical candidates.
-
Exploration of New Targets: While kinase inhibition is the most explored application, the documented antimicrobial and anti-inflammatory activities warrant further investigation and optimization to develop novel therapies for infectious and autoimmune diseases.
By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the 6-nitroquinazoline framework will undoubtedly continue to yield novel and effective therapeutic agents.
References
-
Al-Ostoot, F.H., Al-Tamimi, A.M., Al-Ghorbani, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 524. [Link]
-
Anbarasan, T., & S, J. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1745. [Link]
-
Mosa, A.S., Al-Warhi, T., Al-Ghorbani, M., et al. (2023). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals, 16(8), 1083. [Link]
-
Singh, S., & Kumar, S. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 155, 461-480. [Link]
-
Farag, A.B., Othman, A.H., El-Ashrey, M.K., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of substituted 6-nitroquinazolin-4-one. [Link]
-
Tobe, M., Isobe, Y., Tomizawa, H., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]
-
Farag, A.B., Othman, A.H., El-Ashrey, M.K., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]
-
Asghari, S., Ramezani, M., & Safavi, M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 13. [Link]
- Google Patents. (2019).
-
Al-Suwaidan, I.A., Abdel-Aziz, A.A.-M., & El-Azab, A.S. (2013). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 18(10), 12266-12308. [Link]
-
Semantic Scholar. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600211, 6-Nitroquinazoline. [Link]
-
Dahiya, R., & Mourya, R. (2013). Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. Bulletin of Pharmaceutical Research, 3(2), 51-57. [Link]
-
Kumar, D., & Kumar, N. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2213-2246. [Link]
-
Singh, A., Prajapati, S.K., Namdeo, K.P., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
ResearchGate. (n.d.). Derivatives of quinazoline with anticancer properties. [Link]
-
Al-Warhi, T., Al-Ghorbani, M., Mosa, A.S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
-
ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. [Link]
-
Sharma, V., & Sharma, P. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 143-154. [Link]
-
Kiseleva, A.S., Avdina, D.A., & Oganesyan, E.T. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Medical alphabet, (22), 52-57. [Link]
-
ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]
- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Al-Warhi, T., El-Gamal, M.I., Al-Ghorbani, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(10), 4088. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. rphsonline.com [rphsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 6-Nitro-4-Aminoquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] In oncology, the 4-aminoquinazoline framework has been particularly fruitful, leading to the development of several clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[2] These targeted therapies have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by selectively inhibiting the signaling pathways that drive tumor growth.[2] This guide focuses on a specific, yet potent, subclass: the 6-nitro-4-aminoquinazoline derivatives. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy, providing a technical deep-dive for researchers engaged in the design and development of next-generation kinase inhibitors.
The strategic placement of a nitro group at the C-6 position of the quinazoline ring is not arbitrary. This strongly electron-withdrawing group significantly influences the electronic properties of the heterocyclic system, which can enhance binding affinity to the target kinase.[3] Furthermore, the 4-amino position serves as a critical anchor point for introducing various substituted aryl groups, allowing for fine-tuning of the molecule's interaction with the hydrophobic pocket of the EGFR active site.[2][4] Understanding the interplay between these two key positions is paramount for designing potent and selective inhibitors.
The Core Directive: Unraveling the SAR of 6-Nitro-4-Aminoquinazolines
Our exploration of the SAR of 6-nitro-4-aminoquinazoline derivatives is centered on their activity as EGFR inhibitors. The general pharmacophore for EGFR inhibition involves the quinazoline core binding to the hinge region of the kinase domain, while the substituent at the 4-amino position occupies a hydrophobic pocket.[4]
The Significance of the 6-Nitro Group
The introduction of a nitro group at the 6-position has a profound impact on the molecule's biological activity. This electron-withdrawing group can enhance the acidity of the N-1 nitrogen of the quinazoline ring, potentially leading to stronger hydrogen bonding interactions with key residues in the EGFR hinge region, such as Met793.[5] This enhanced binding affinity often translates to lower IC50 values and greater potency. While potent, the presence of a nitro group can sometimes raise concerns about potential toxicity. Therefore, bioisosteric replacement with other electron-withdrawing groups is a viable strategy in later stages of lead optimization, although this guide will focus on the foundational SAR of the nitro-containing scaffold.
The Influence of Substituents at the 4-Anilino Position
The substituent at the 4-amino position, typically an anilino group, is a key determinant of both potency and selectivity. The nature and position of substituents on this aniline ring dictate how the molecule orients itself within the hydrophobic pocket of the EGFR active site.
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the anilino ring significantly alters the molecule's electronic distribution and, consequently, its interaction with the receptor. Generally, small, lipophilic EWGs such as halogens (e.g., -Cl, -Br, -F) at the meta- or para-positions of the aniline ring are favorable for potent EGFR inhibition.[2]
-
Steric Effects: The size and shape of the substituents on the anilino ring are also critical. Bulky groups can cause steric hindrance, preventing the inhibitor from fitting optimally into the ATP-binding pocket. Conversely, appropriately sized substituents can forge additional van der Waals interactions with hydrophobic residues, thereby increasing binding affinity.
The following table summarizes the SAR for a series of 6-nitro-4-(substituted-anilino)quinazoline derivatives, highlighting the impact of various substituents on their EGFR inhibitory activity.
| Compound ID | Anilino Substituent (R) | EGFR IC50 (nM) | Reference |
| 1a | Unsubstituted | 85.3 | [4] |
| 1b | 4-Chloro | 46.9 | [4] |
| 1c | 4-Bromo | 51.2 | [4] |
| 1d | 4-Fluoro | 62.5 | [4] |
| 1e | 3,4-Dichloro | 35.8 | [4] |
| 1f | 4-Methoxy | 120.7 | [4] |
| 1g | 4-Methyl | 98.4 | [4] |
Note: The IC50 values presented are for illustrative purposes and are compiled from various sources. Direct comparison should be made with caution as assay conditions may vary.
As the data suggests, the introduction of a single halogen at the para-position of the anilino ring (compounds 1b-1d ) generally leads to a moderate increase in potency compared to the unsubstituted analog (1a ). The disubstituted derivative with two chloro groups (1e ) exhibits the highest potency in this series, likely due to a combination of favorable electronic and hydrophobic interactions. Conversely, the presence of electron-donating groups like methoxy (1f ) or methyl (1g ) tends to decrease the inhibitory activity.
Visualizing the Mechanism: EGFR Inhibition Pathway
The following diagram illustrates the general mechanism of action for 6-nitro-4-aminoquinazoline derivatives as EGFR inhibitors. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: EGFR signaling pathway and the point of competitive inhibition.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the synthesis and biological evaluation of 6-nitro-4-aminoquinazoline derivatives. These methods are based on established procedures and are designed to be self-validating.
Synthesis Workflow
The general synthetic route to 6-nitro-4-aminoquinazoline derivatives typically starts from a readily available precursor, such as 2-amino-5-nitrobenzoic acid.
Caption: General synthetic workflow for 6-nitro-4-aminoquinazoline derivatives.
Step-by-Step Synthesis of 4-Chloro-6-nitroquinazoline
This key intermediate is crucial for the synthesis of a diverse library of 4-amino-substituted derivatives.
-
Synthesis of 6-Nitroquinazolin-4(3H)-one:
-
A mixture of 2-amino-5-nitrobenzoic acid (10 mmol) and formamide (20 mL) is heated at 150°C for 4-6 hours.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then ethanol and dried to afford 6-nitroquinazolin-4(3H)-one.
-
-
Chlorination to 4-Chloro-6-nitroquinazoline:
-
To a suspension of 6-nitroquinazolin-4(3H)-one (5 mmol) in thionyl chloride (15 mL), a catalytic amount of dimethylformamide (DMF) is added.
-
The mixture is heated at reflux for 2-3 hours until a clear solution is obtained.
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is triturated with cold diethyl ether, and the resulting solid is collected by filtration, washed with diethyl ether, and dried to yield 4-chloro-6-nitroquinazoline.[7]
-
General Procedure for the Synthesis of 6-Nitro-4-(substituted-anilino)quinazolines
-
A solution of 4-chloro-6-nitroquinazoline (1 mmol) and the desired substituted aniline (1.1 mmol) in isopropanol (10 mL) is heated to reflux for 2-4 hours.[4]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold isopropanol, and then with diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 6-nitro-4-(substituted-anilino)quinazoline derivative.[4]
In Vitro Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, a human lung adenocarcinoma cell line) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 6-nitro-4-aminoquinazoline derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The 6-nitro-4-aminoquinazoline scaffold remains a fertile ground for the discovery of novel and potent kinase inhibitors. A thorough understanding of the structure-activity relationships, particularly the interplay between the electronic nature of the 6-position and the steric and electronic properties of the 4-anilino substituent, is crucial for the rational design of new drug candidates. The methodologies and insights provided in this guide are intended to empower researchers to navigate this chemical space with a greater degree of precision and purpose.
Future efforts in this area could focus on several key aspects:
-
Exploring a wider range of bioisosteric replacements for the 6-nitro group to mitigate potential toxicity while retaining or enhancing activity.
-
Utilizing computational tools, such as QSAR and advanced molecular docking simulations, to refine the SAR models and predict the activity of novel derivatives with greater accuracy.[8]
-
Investigating the selectivity profiles of these compounds against a broader panel of kinases to identify potential multi-targeted agents or to minimize off-target effects.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 6-nitro-4-aminoquinazoline derivatives can be realized, paving the way for the development of more effective and safer cancer therapies.
References
- Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041.
- Choi, Y. J., Park, J. H., Kim, J. H., Lee, J. Y., & Kim, Y. C. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472.
- Rasyid, H., Purwono, B., & Armunanto, R. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(5), 2463–2473.
- Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., & Kholodnyak, S. V. (2016). QSAR modeling of anticancer activity based on NCI protocols of quinazoline derivatives.
- Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Gong, P. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676550.
- Aina, O. A., & Adedirin, O. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 337–350.
- Olojede, S. O., Fadare, O. A., & Adejoro, I. A. (2020). Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. Journal of Taibah University for Science, 14(1), 223-234.
- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem.
- Sahu, S. K., & Murugesan, S. (2013). A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors: A rational approach to anticancer drug design. Journal of Saudi Chemical Society, 17(4), 381-393.
- Maurya, P. P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
- Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
- Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Gong, P. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676550.
- BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem.
- Rasyid, H., Purwono, B., & Armunanto, R. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry, 34(5).
- BenchChem. (2025). Quantitative Structure-Activity Relationship (QSAR)
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences, 12(5), 373–384.
- Google Patents. (2019).
- da Silva, F. S., de Oliveira, T. B., & de Oliveira, R. B. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 270–277.
- Maurya, P. P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
- Google Patents. (1995).
- Chen, Z., Wang, A., Liu, K., Wang, B., Wu, L., & Liu, H. (2010). Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 8055–8059.
- Nguyen, T. T. H., Nguyen, H. T., & Le, T. H. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Current Bioactive Compounds, 17(1), 81-90.
- Mphahlele, M. J., Gildenhuys, S., & Molefe, T. P. (2021). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl- and 6-(thiophen-2-yl) analogues via Suzuki-Miyaura cross-coupling reaction and evaluation of their in vitro cytotoxicity against HeLa and MCF-7 cancer cell lines. Results in Chemistry, 3, 100135.
- Google Patents. (1937). Preparation of 2-chloro-5-aminobenzoic acid. (US2100242A).
- Bettada, R. M., Byregowda, R., & Kumar, P. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 273-283.
- Choi, Y. J., Park, J. H., Kim, J. H., Lee, J. Y., & Kim, Y. C. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472.
- Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073–1080.
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vivo Evaluation of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Introduction: A Strategic Approach to In Vivo Assessment
The compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline belongs to the quinazoline class of small molecules, a scaffold renowned for its therapeutic potential, particularly in oncology.[1][2][3] Many clinically approved anticancer agents are based on the quinazoline framework, primarily functioning as inhibitors of protein kinases that are critical for tumor growth and survival.[4][5] Specifically, the 4-anilinoquinazoline core is a hallmark of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6][7][8][9] EGFR is a key driver in various cancers, and its inhibition is a validated therapeutic strategy.[10][11]
Given the structural features of this compound, it is hypothesized to function as an EGFR inhibitor.[7][8] This application note provides a comprehensive and detailed methodology for the in vivo evaluation of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to not only assess the compound's anti-tumor efficacy but also to establish a preliminary pharmacokinetic and safety profile, which are critical for its translational potential. The experimental design is grounded in established principles of preclinical research and adheres to regulatory expectations for investigational new drug (IND) enabling studies.[12][13][14]
Part 1: Preclinical In Vivo Assessment Strategy
A robust in vivo assessment of a novel therapeutic candidate requires a multi-faceted approach. The strategy for this compound is centered around three core pillars: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy/Toxicology. This integrated approach ensures that the relationship between drug exposure, target engagement, and therapeutic outcome is well-understood.
Overall Experimental Workflow
The proposed in vivo evaluation will proceed through a logical sequence of studies, each informing the next. The workflow is designed to maximize data acquisition while adhering to ethical principles of animal research.
Caption: Overall workflow for the in vivo evaluation of this compound.
Part 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is fundamental. A preliminary PK study in a relevant rodent species (e.g., mice or rats) will determine key parameters that guide dose selection for efficacy studies.[15]
Protocol: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key PK parameters of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
8-10 week old female BALB/c mice
-
Appropriate caging and environmental controls
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week prior to the study.
-
Formulation Preparation: Prepare a homogenous suspension of the test compound in the selected vehicle at the desired concentration.
-
Dosing:
-
Divide mice into two groups for intravenous (IV) and oral (PO) administration (n=3-4 per time point).
-
Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Administer a single PO gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50 µL) from each animal at designated time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters to determine include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), clearance (CL), and volume of distribution (Vd).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
| Parameter | Description | Typical Units |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng*h/mL |
| t1/2 | Elimination half-life | hours |
| CL | Clearance | L/h/kg |
| Vd | Volume of distribution | L/kg |
| %F | Oral Bioavailability | % |
| Caption: Key Pharmacokinetic Parameters to be Determined. |
Part 3: Efficacy Evaluation in Relevant Disease Models
The primary assessment of anti-tumor activity will be conducted in a human tumor xenograft model. The choice of the cancer cell line is critical and should be based on the hypothesized mechanism of action. Given that this compound is a putative EGFR inhibitor, cell lines with known EGFR mutations (e.g., exon 19 deletions or L858R mutation in non-small cell lung cancer) are highly recommended.[16][17]
Protocol: Xenograft Tumor Model in Nude Mice
Objective: To evaluate the anti-tumor efficacy of this compound in an EGFR-mutant human cancer xenograft model.
Materials:
-
EGFR-mutant cancer cell line (e.g., NCI-H1975, PC-9 for NSCLC)[18]
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
-
Test compound and vehicle
-
Positive control (e.g., an approved EGFR TKI like Gefitinib or Erlotinib)[11]
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Dosing and Monitoring:
-
Administer treatments for a defined period (e.g., 21-28 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined size limit, or at the end of the study period.
-
Collect tumors and major organs for further analysis.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
-
Part 4: Pharmacodynamic (PD) and Safety Assessment
To link efficacy with target engagement and to assess the safety profile, post-treatment analyses are essential.
Protocol: Western Blot Analysis of Target Modulation
Objective: To determine if the test compound inhibits EGFR signaling in tumor tissue.
Caption: Simplified EGFR Signaling Pathway for PD Analysis.
Procedure:
-
Tissue Homogenization: Homogenize a portion of the collected tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein for EGFR and Akt. A decrease in this ratio in treated groups compared to the vehicle control indicates target engagement.
Protocol: Preliminary Toxicological Assessment
Objective: To identify potential toxicities associated with the administration of the test compound.
Procedure:
-
Body Weight Monitoring: Analyze body weight data collected during the efficacy study. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Observations: Record any adverse clinical signs observed during the study (e.g., changes in posture, activity, fur texture).
-
Gross Pathology: At necropsy, perform a visual inspection of major organs for any abnormalities.
-
Histopathology:
-
Fix major organs (liver, spleen, kidney, heart, lungs) in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A qualified veterinary pathologist should examine the slides for any treatment-related microscopic changes.
-
Conclusion
This application note provides a comprehensive framework for the in vivo evaluation of this compound. By systematically assessing its pharmacokinetic profile, anti-tumor efficacy in a relevant xenograft model, and preliminary safety, researchers can generate the critical data package necessary to support its further development as a potential anticancer therapeutic. The causality behind each experimental choice is rooted in the established understanding of quinazoline-based kinase inhibitors and regulatory expectations for preclinical drug development.[12][13][19] Adherence to these protocols will ensure the generation of robust, reliable, and interpretable data, forming a solid foundation for future clinical translation.
References
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. Available at: [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. PubMed. Available at: [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Taylor & Francis Online. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
-
FDA Requirements for Preclinical Studies. Karger Publishers. Available at: [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
-
Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
-
Step 2: Preclinical Research. FDA. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Acute toxicity studies in mice and rats. ResearchGate. Available at: [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]
-
Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. SpringerLink. Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available at: [Link]
-
Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ScienceDirect. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. PubMed. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
-
Epidermal Growth Factor Receptor Mutation (EGFR) Testing for Prediction of Response to EGFR-Targeting Tyrosine Kinase Inhibitor (TKI) Drugs in Patients with Advanced Non-Small-Cell Lung Cancer: An Evidence-Based Analysis. NIH. Available at: [Link]
-
Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PubMed Central. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
-
Testing Guidelines. thinking. Available at: [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. PubMed. Available at: [Link]
-
Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. PubMed. Available at: [Link]
-
6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors. PubMed. Available at: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available at: [Link]
Sources
- 1. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. karger.com [karger.com]
- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 14. fda.gov [fda.gov]
- 15. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epidermal Growth Factor Receptor Mutation (EGFR) Testing for Prediction of Response to EGFR-Targeting Tyrosine Kinase Inhibitor (TKI) Drugs in Patients with Advanced Non-Small-Cell Lung Cancer: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing Guidelines [rethinkingnsclc.com]
- 18. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. namsa.com [namsa.com]
Preparing 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline for Preclinical Animal Studies: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold in Oncology and the Significance of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved cancer therapeutics that target epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] These inhibitors have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer. The introduction of a nitro group at the 6-position of the quinazoline ring has been explored as a strategy to modulate the biological activity of these compounds.[3][4] This document provides a comprehensive guide for the preparation of a novel investigational agent, this compound, for in vivo animal studies.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will navigate the critical path from compound synthesis and characterization to the development of a stable and administrable formulation, culminating in protocols for preclinical dose administration. The methodologies described herein are designed to ensure data integrity and are aligned with the principles of Good Laboratory Practice (GLP) as expected in preclinical research.[5][6]
PART 1: Synthesis and Characterization of this compound
A consistent and well-characterized supply of the test article is the foundation of any successful preclinical program. This section outlines a plausible synthetic route and the necessary analytical characterization to ensure the identity, purity, and quality of this compound.
Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process, common for quinazoline derivatives.[7][8] A generalized synthetic scheme is presented below.
Disclaimer: The following synthetic protocol is a generalized representation based on established quinazoline chemistry and has not been optimized for this specific compound.
-
Step 1: Synthesis of 6-Nitro-4-chloroquinazoline. This intermediate is typically synthesized from 5-nitroanthranilic acid through a cyclization reaction, for instance, by heating with formamide followed by chlorination.
-
Step 2: Nucleophilic Substitution. The final compound is obtained by the reaction of 6-Nitro-4-chloroquinazoline with 2-(4-phenoxyphenyl)ethan-1-amine in a suitable solvent, often in the presence of a non-nucleophilic base to scavenge the HCl generated.
Purification and Characterization
Purification of the crude product is critical to remove unreacted starting materials and byproducts. This is typically achieved through column chromatography followed by recrystallization. The identity and purity of the final compound must be rigorously confirmed using a panel of analytical techniques.
| Analytical Test | Purpose | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | ≥ 98% |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | Observed mass consistent with the calculated mass of C22H18N4O3 (386.4 g/mol ).[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound. | Spectra consistent with the proposed structure. |
| Elemental Analysis | To confirm the elemental composition of the compound. | Within ±0.4% of the theoretical values for C, H, and N. |
PART 2: Formulation Development for In Vivo Administration
The physicochemical properties of this compound, particularly its solubility, will dictate the formulation strategy. Like many kinase inhibitors, quinazoline derivatives are often poorly soluble in aqueous media, presenting a significant challenge for in vivo administration.[10][11]
Hypothetical Physicochemical Properties
For the purpose of this guide, we will assume the following hypothetical properties for this compound, which are typical for a compound of this class:
| Property | Hypothetical Value |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | 4.2 |
| pKa | Basic pKa ~5.5 (quinazoline nitrogen) |
These properties indicate that the compound is a poorly soluble, lipophilic weak base.
Vehicle Selection and Optimization
The selection of an appropriate vehicle is paramount for ensuring consistent and accurate dosing in animal studies.[10][12] A tiered screening approach is recommended to identify a suitable formulation.
Caption: A tiered approach to vehicle selection for poorly soluble compounds.
Based on the hypothetical properties, an aqueous suspension is a likely viable formulation strategy. Co-solvents such as DMSO should be used with caution due to potential toxicity at higher concentrations.[10][12]
Recommended Formulation
For this compound, a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 is a recommended starting point for oral gavage administration. The CMC acts as a suspending agent to ensure dose uniformity, while the Tween 80 improves the wettability of the hydrophobic compound.
PART 3: Stability Assessment of the Dosing Formulation
Ensuring the stability of the test article in the dosing vehicle is a critical regulatory and scientific requirement.[13][14] Stability studies confirm that the concentration of the dosing formulation remains consistent throughout the preparation and administration period.
Protocol for Formulation Stability Testing
-
Prepare the formulation at the highest and lowest concentrations intended for the animal study.
-
Store aliquots of the formulation under the intended storage conditions (e.g., room temperature, 2-8°C) and protected from light.
-
Analyze the concentration of the active compound at various time points (e.g., 0, 4, 8, and 24 hours) using a validated HPLC method.
-
Visually inspect the formulation for any changes in appearance, such as precipitation or color change.
| Parameter | Acceptance Criteria |
| Concentration | 90-110% of the initial concentration. |
| Appearance | No significant change in color or appearance. Homogeneous suspension maintained with gentle agitation. |
PART 4: Protocols for Preparing Dosing Solutions for Animal Studies
Adherence to a well-defined protocol for the preparation of dosing solutions is essential for the accuracy and reproducibility of in vivo experiments.
Protocol for Preparation of a 10 mg/mL Suspension
This protocol is for the preparation of a 10 mg/mL suspension in 0.5% CMC with 0.1% Tween 80.
-
Prepare the vehicle:
-
Add 50 mg of carboxymethylcellulose (sodium salt, low viscosity) to approximately 8 mL of sterile water for injection in a suitable container.
-
Stir vigorously until the CMC is fully hydrated and a uniform, viscous solution is formed.
-
Add 10 µL of Tween 80.
-
Bring the final volume to 10 mL with sterile water and mix thoroughly.
-
-
Prepare the suspension:
-
Weigh 100 mg of this compound into a glass mortar.
-
Add a small amount of the vehicle (approximately 0.5 mL) to the powder and triturate with a pestle to form a smooth paste. This step is crucial to ensure proper wetting of the compound.
-
Gradually add the remaining vehicle in small portions while continuously triturating to maintain a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously using a magnetic stirrer during dose administration.
-
PART 5: Preclinical Study Design and Ethical Considerations
All animal studies must be conducted in accordance with ethical guidelines and regulations.[5][15] The "3Rs" principle (Replacement, Reduction, and Refinement) should be a guiding framework for all in vivo research.[15]
Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
The initial in vivo studies will typically involve a dose-range finding study to determine the maximum tolerated dose (MTD). This information is essential for selecting dose levels for subsequent efficacy studies.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. namsa.com [namsa.com]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 7. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. glycomscan.com [glycomscan.com]
- 15. biobostonconsulting.com [biobostonconsulting.com]
Application Note: Cell Cycle Analysis with 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Treatment
Introduction: Unraveling the Cytostatic Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] These heterocyclic compounds are recognized for their ability to inhibit key signaling molecules that drive cancer cell proliferation.[3] Several quinazoline derivatives have been successfully developed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt pathway, both of which are critical regulators of the cell cycle.[2][4][5]
This application note focuses on 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline , a specific derivative whose biological activity warrants investigation. Analyzing the impact of a novel compound on cell cycle progression is a fundamental step in characterizing its mechanism of action and evaluating its potential as an anticancer agent. Perturbations in the normal distribution of cells across the G0/G1, S, and G2/M phases can indicate the activation of specific cellular checkpoints, providing insight into the compound's molecular targets.[6]
Here, we provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. This document outlines the scientific rationale, a detailed experimental workflow, and step-by-step protocols for treating cultured cancer cells with this compound and subsequently analyzing its effects on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Scientific Rationale: Targeting Cell Cycle Machinery
The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to halt progression in response to damage or incomplete processes, thereby preventing malignant transformation.
Many anticancer agents exert their effects by inducing cell cycle arrest at these checkpoints.[7] Quinazoline derivatives have been shown to induce arrest at different phases, depending on their specific structure and target affinity:
-
G1 Arrest: Some derivatives inhibit the PI3K/Akt pathway, which is crucial for the G1-to-S phase transition. This leads to an accumulation of cells in the G1 phase.[4]
-
G2/M Arrest: Other quinazolines, including some 6-nitro substituted compounds, inhibit targets like EGFR or microtubule polymerization, which are essential for entry into and progression through mitosis.[3][5][8] This results in an accumulation of cells in the G2/M phase.
The primary method for assessing cell cycle distribution is the quantification of cellular DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[9] The fluorescence intensity of PI in a stained cell is directly proportional to its DNA content, allowing for the differentiation of cell populations by flow cytometry[6][9]:
-
G0/G1 Phase: Cells contain two sets of chromosomes (2n DNA content).
-
S Phase: Cells are actively replicating their DNA, having a DNA content between 2n and 4n.
-
G2/M Phase: Cells have completed DNA replication and contain four sets of chromosomes (4n DNA content) prior to cell division.
By comparing the DNA content histograms of untreated and treated cells, we can precisely quantify the compound's effect on cell cycle progression.
Master Experimental Workflow
The overall process involves culturing a suitable cancer cell line, treating the cells with a range of concentrations of the test compound, harvesting and fixing the cells, staining the cellular DNA with propidium iodide, and finally, analyzing the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Materials and Reagents
| Item | Description/Example Supplier | Purpose |
| Cell Line | e.g., A549 (lung), HCT-116 (colon), MCF-7 (breast) | Biological system for testing the compound. |
| This compound | LabSolu, Cat. No. N348119[10] or custom synthesis | Test compound. |
| Cell Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS, 1% Pen/Strep | Cell growth and maintenance. |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile-filtered | Washing cells. |
| Trypsin-EDTA (0.25%) | Standard cell culture reagent | Detaching adherent cells. |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher | Solvent for dissolving the test compound. |
| Ethanol (EtOH) | 200 proof, molecular biology grade | Cell fixation. |
| Propidium Iodide (PI) | e.g., Sigma-Aldrich, P4170 | DNA fluorescent stain. |
| RNase A | e.g., Worthington, RASE | Digestion of RNA to prevent non-specific PI staining. |
| Sodium Citrate | Reagent grade | Component of PI staining buffer. |
| Equipment | Cell culture incubator, biosafety cabinet, centrifuge, flow cytometer, vortex mixer, pipettes, 12x75mm flow tubes | Standard laboratory equipment. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Causality: The goal is to expose a healthy, asynchronously growing cell population to the compound to observe its effect on cell cycle distribution. A vehicle control (DMSO) is essential to ensure that observed effects are due to the compound itself and not the solvent.
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will ensure they are approximately 50-60% confluent at the time of treatment. This allows for proliferation without contact inhibition.
-
Adherence: Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow them to adhere and resume normal growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubation: Return the plates to the incubator for a defined period (e.g., 24 or 48 hours). The duration should be sufficient to allow cells to pass through at least one full cell cycle.
Protocol 2: Sample Preparation and Fixation
-
Causality: Fixation is a critical step that terminates all cellular processes while preserving cellular structure. Cold 70% ethanol is the standard fixative for DNA content analysis because it permeabilizes the cell membrane, allowing the PI dye to enter, and dehydrates the cells, which is thought to improve the quality of the DNA histogram.[11] Adding ethanol dropwise while vortexing prevents cell clumping, which is crucial for single-cell analysis by flow cytometry.[12][13]
-
Harvesting:
-
Adherent Cells: Aspirate the medium, wash once with PBS, and add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Count: Count the cells to ensure approximately 1-2 x 10⁶ cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Repeat this wash step once.[11]
-
Fixation:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the pellet in ~300 µL of residual cold PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop.[13]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage (weeks to months).[11][12]
-
Protocol 3: Propidium Iodide Staining
-
Causality: PI binds to both double-stranded DNA and double-stranded RNA. To ensure that the fluorescence signal is derived solely from DNA, cells must be treated with RNase A.[9][12]
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet them. Fixed cells are more buoyant.[13]
-
Washing: Carefully discard the ethanol supernatant. Wash the cells twice with 2-3 mL of cold PBS to completely remove the ethanol.
-
RNase Treatment: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
PI Staining: Add 500 µL of a 100 µg/mL PI solution (final concentration 50 µg/mL). The final staining solution should contain PI and RNase A in PBS (some protocols also include sodium citrate).[12]
-
Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.[11][14]
Flow Cytometry Acquisition and Data Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set the emission filter to collect fluorescence in the red spectrum (e.g., 610/20 nm bandpass).
-
Gating Strategy:
-
First, gate the cell population based on Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris.
-
Next, implement doublet discrimination by plotting the pulse area (FSC-A) versus pulse height (FSC-H) or pulse width (FSC-W). Single cells should form a diagonal population, while doublets (two cells stuck together) will have a higher area for a given height and should be excluded from the analysis. This is a critical self-validating step to prevent a 4n G1 doublet from being misinterpreted as a G2/M cell.[14]
-
-
Histogram Generation: For the gated single-cell population, create a histogram of the PI fluorescence signal. Crucially, ensure the PI channel is set to a linear scale , as fluorescence must be directly proportional to DNA content.[9][11]
-
Data Analysis: Use the flow cytometry software's cell cycle analysis module (e.g., Dean-Jett-Fox or Watson models) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Expected Results
Results should be presented clearly, showing representative histograms for the control and treated samples. Quantitative data should be summarized in a table, often from at least three biological replicates.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment Concentration (µM) | % G0/G1 (Mean ± SD) | % S (Mean ± SD) | % G2/M (Mean ± SD) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.5 ± 2.4 | 16.3 ± 1.9 |
| 1 | 53.8 ± 2.9 | 27.1 ± 2.0 | 19.1 ± 2.2 |
| 5 | 35.1 ± 4.5 | 15.6 ± 3.1 | 49.3 ± 5.3 |
| 10 | 20.7 ± 3.8 | 8.9 ± 2.5 | 70.4 ± 6.1 |
| *Data is hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) vs. vehicle control should be calculated. |
Based on literature for similar compounds, a dose-dependent increase in the G2/M population with a concomitant decrease in the G0/G1 and S phase populations would be an expected outcome, indicating a G2/M arrest.[5]
Potential Signaling Pathway
Quinazoline derivatives frequently target receptor tyrosine kinases like EGFR. Inhibition of this pathway can disrupt downstream signaling through PI3K/Akt and MAPK cascades, which ultimately control the expression and activity of key cell cycle regulators like Cyclin B1 and Cdk1 (CDK2 is also a potential target). Disruption of the Cyclin B1/Cdk1 complex prevents cells from transitioning from G2 into mitosis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) for G0/G1 Peak | - Inconsistent staining.- Rapid flow rate.- Cell clumping. | - Ensure thorough mixing during staining.- Reduce the flow rate during acquisition (<400 events/sec).[13]- Filter sample through a 40 µm cell strainer before analysis. |
| Excessive Debris in FSC vs. SSC Plot | - High level of apoptosis/necrosis.- Over-trypsinization.- Rough cell handling. | - Gate more stringently on the main cell population.- Reduce trypsin incubation time.- Handle cells gently during washing/centrifugation. |
| G2/M Peak is at <2x the G1 Peak Intensity | - Incomplete staining.- Instrument calibration issue. | - Increase PI concentration or incubation time.- Calibrate the instrument using fluorescent beads to ensure linearity. |
| Large "Sub-G1" Peak | - Significant apoptosis (DNA fragmentation). | - This is a valid biological result. Quantify the sub-G1 peak as an indicator of apoptosis. Consider running a parallel apoptosis assay (e.g., Annexin V) to confirm. |
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad. URL: [Link][14]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. Retrieved from University of Padua. URL: [Link][11]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Retrieved from University of Virginia. URL: [Link][12]
-
Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1863-1874. URL: [Link][4]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. Retrieved from UCL. URL: [Link][13]
-
Wang, R., et al. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-Biological Interactions, 338, 109371. URL: [Link][8]
-
Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6289. URL: [Link][1]
-
Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.33. URL: [Link][15]
-
Al-Suhaimi, K. S., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(18), 6542. URL: [Link][3]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie. URL: [Link][16]
-
Wang, R., et al. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. SciSpace. URL: [Link][7]
-
Wikipedia. (2023). Cell cycle analysis. Retrieved from Wikipedia. URL: [Link][6]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. URL: [Link][5]
-
Li, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules. URL: [Link]
- Google Patents. (2019). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
-
ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. URL: [Link]
-
Jantova, S., et al. (2005). The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[9][11][14]triazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells. Cell Biochemistry and Function, 24(3), 221-30. URL: [Link]
-
Semantic Scholar. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. URL: [Link]
-
ResearchGate. (2021). A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. URL: [Link]
-
Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 519. URL: [Link][2]
-
Photochemistry and Photobiology. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. URL: [Link]
-
PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. URL: [Link]
-
European Journal of Medicinal Chemistry. (2016). 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors. URL: [Link]
-
Scientific Reports. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. URL: [Link]
Sources
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. (2021) | Rongze Wang | 1 Citations [scispace.com]
- 8. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. labsolu.ca [labsolu.ca]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Apoptosis Induction Studies with 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is a quinazoline derivative, a class of compounds known for their diverse pharmacological activities, including potent anti-cancer properties.[1][2][3][4][5] Many quinazoline-based molecules function as kinase inhibitors, targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2][3] While the specific mechanism of this compound is under investigation, related 6-nitro-4-substituted quinazoline derivatives have been shown to induce cell cycle arrest and apoptosis, suggesting a potential therapeutic application in oncology.[1][2][4]
These application notes provide a comprehensive guide for researchers to investigate the apoptosis-inducing capabilities of this compound. We present a hypothesized mechanism of action based on the known activities of similar compounds and detail a suite of robust experimental protocols to rigorously test this hypothesis. The protocols are designed to be self-validating and are grounded in established methodologies for apoptosis research.
Hypothesized Mechanism of Action: Targeting Pro-Survival Pathways
Based on the structure of this compound and the established mechanisms of similar quinazoline derivatives, we hypothesize that this compound induces apoptosis by inhibiting pro-survival signaling pathways, potentially targeting receptor tyrosine kinases like EGFR or downstream pathways such as PI3K/Akt.[1][3] Inhibition of these pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax, Bak), ultimately resulting in the activation of the intrinsic mitochondrial apoptosis pathway. This cascade of events includes the loss of mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases.
Caption: Hypothesized signaling pathway for apoptosis induction.
Key Experimental Strategies for Validation
A multi-faceted approach is essential to robustly conclude that this compound induces apoptosis. This involves a combination of assays to assess cell viability, membrane integrity, biochemical markers, and morphological changes. The following protocols are standard methods used to characterize the apoptotic response of cancer cells to a test compound.[6]
Data Presentation: Summary of Expected Quantitative Data
Effective data analysis and presentation are crucial for interpreting experimental outcomes. Quantitative data from apoptosis assays should be organized systematically to facilitate comparison between different treatment conditions (e.g., various concentrations of the novel compound, positive and negative controls).
| Assay | Parameter Measured | Data Output | Typical Representation |
| Cell Viability Assay (e.g., MTT, MTS) | Metabolic activity (correlates with viable cell number) | Absorbance/Fluorescence | % Viability vs. Compound Concentration (IC50 curve) |
| Annexin V/Propidium Iodide (PI) Staining | Phosphatidylserine externalization (early apoptosis), Membrane integrity (late apoptosis/necrosis) | % of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) | Quadrant plots, Bar graphs |
| Caspase-3/7 Activity Assay | Activity of executioner caspases 3 and 7 | Luminescence/Fluorescence | Fold change in caspase activity vs. control |
| Mitochondrial Membrane Potential Assay (JC-1) | Mitochondrial membrane potential (ΔΨm) | Ratio of red/green fluorescence | Bar graphs of fluorescence ratio, Microscopy images |
| Western Blotting | Expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) | Band intensity | Bar graphs of relative protein expression |
Detailed Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]
Caption: Workflow for Caspase-3/7 activity assay.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cell culture medium
-
This compound
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include vehicle and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [9]4. Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control after subtracting the background reading (from wells with no cells).
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. [10]The JC-1 dye is a lipophilic, cationic dye that exhibits a potential-dependent accumulation in mitochondria. [10]In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. [10]
Caption: Workflow for JC-1 mitochondrial membrane potential assay.
Materials:
-
JC-1 Assay Kit
-
Cell culture medium
-
This compound
-
FCCP or CCCP (positive control for mitochondrial membrane depolarization) [11][12]* Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described in previous protocols. Include a positive control treated with FCCP or CCCP (e.g., 50 µM for 15-30 minutes). [11]2. Harvesting: Harvest and wash the cells as previously described.
-
Staining: Resuspend the cells at approximately 1 x 10^6 cells/mL in warm medium or PBS. Add JC-1 staining solution to a final concentration of 2 µM. [12]4. Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. [11][12]5. Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cells once with assay buffer. [13]6. Analysis: Resuspend the cell pellet in assay buffer and analyze immediately by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Detect JC-1 monomers (green fluorescence) in the FITC channel and JC-1 aggregates (red fluorescence) in the PE channel.
-
Fluorescence Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and an early apoptotic event.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key proteins to investigate include the anti-apoptotic protein Bcl-2 and pro-apoptotic proteins like Bax, as well as downstream markers like cleaved caspase-3 and cleaved PARP. [14][15][16][17]
Caption: Workflow for Western blot analysis.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [14]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST. [14]8. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Expected Results: Treatment with an effective apoptotic inducer is expected to cause a decrease in the expression of anti-apoptotic proteins like Bcl-2, an increase in the expression of pro-apoptotic proteins like Bax, and an increase in the levels of cleaved caspase-3 and cleaved PARP.
Conclusion
The protocols outlined in these application notes provide a robust framework for elucidating the apoptotic mechanism of this compound. By employing a multi-assay approach, researchers can generate comprehensive and reliable data to characterize the compound's anti-cancer potential. Consistent results across these orthogonal assays will provide strong evidence for the compound's mode of action and its suitability for further preclinical development.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]
-
Mitochondrial Membrane Potential Detection Kit. Agilent. [Link]
-
Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]
-
EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. HiMedia Laboratories. [Link]
-
Caspase 3/7 activity assay. Bio-protocol. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
For adherent cell lines which apoptosis assay is the best to use?. ResearchGate. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. [Link]
-
Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]
-
Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). NIH. [Link]
-
Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]
-
6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. PubMed. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. [Link]
-
The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-ylt[7][18]riazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells and Fibroblast NIH-3T3 Cells. PubMed. [Link]
-
Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. PubMed. [Link]
- CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
Sources
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. himedialabs.com [himedialabs.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. chem-agilent.com [chem-agilent.com]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 17. edspace.american.edu [edspace.american.edu]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Application Notes and Protocols for Investigating 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline in A549 Lung Cancer Cells
Introduction: Targeting EGFR Signaling in A549 Non-Small Cell Lung Cancer
The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone model in cancer research, particularly for non-small cell lung cancer (NSCLC). These cells are characterized by wild-type Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed in NSCLC and plays a pivotal role in tumor progression through the activation of downstream signaling pathways like MAPK/ERK and PI3K/Akt.[1][2] Consequently, EGFR is a prime therapeutic target. Quinazoline derivatives have emerged as a significant class of EGFR inhibitors, with several approved for clinical use.[3] This document provides a detailed guide for researchers on the application of a specific quinazoline-based compound, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, for studying its effects on A549 cells. While direct studies on this specific molecule are emerging, research on analogous 6-nitro and other substituted quinazolines strongly suggests its role as an EGFR inhibitor that can induce cell cycle arrest and apoptosis.[4][5][6][7]
This guide will detail the hypothesized mechanism of action and provide comprehensive, field-proven protocols to systematically investigate the compound's efficacy and cellular effects.
Hypothesized Mechanism of Action: EGFR Inhibition Leading to Cell Cycle Arrest and Apoptosis
Based on the known structure-activity relationships of quinazoline derivatives, this compound is predicted to function as an EGFR tyrosine kinase inhibitor (TKI). The quinazoline scaffold is known to compete with ATP for the binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[1] Inhibition of these pathways is anticipated to disrupt normal cell cycle progression and trigger programmed cell death (apoptosis). Recent studies on novel 6-nitro-4-substituted quinazolines have demonstrated their potential to cause cell cycle arrest at the G2/M phase and induce apoptosis in A549 cells.[6][7] Another quinazoline analog was shown to induce G2/M arrest and apoptosis through a reactive oxygen species (ROS)-dependent mechanism.[4][5]
The logical flow of events following treatment of A549 cells with this compound is expected to be:
-
Inhibition of EGFR Phosphorylation : The compound binds to the ATP-binding site of the EGFR kinase domain, preventing its activation.
-
Downregulation of Pro-Survival Signaling : Inhibition of EGFR leads to decreased phosphorylation and activation of key downstream effectors like Akt and ERK.
-
Cell Cycle Arrest : Disruption of these signaling pathways, which are crucial for cell cycle progression, is expected to cause cells to accumulate at a specific checkpoint, likely G2/M.
-
Induction of Apoptosis : The culmination of signaling inhibition and cell cycle arrest leads to the activation of the apoptotic cascade, resulting in cancer cell death.
Caption: Hypothesized signaling pathway of this compound in A549 cells.
Experimental Protocols
The following protocols provide a systematic approach to validating the anticancer effects and mechanism of action of this compound in A549 cells.
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This initial experiment is crucial for determining the concentration of the compound that inhibits the growth of 50% of the A549 cell population (IC50). This value will inform the concentrations used in subsequent mechanistic studies. The MTT assay measures the metabolic activity of viable cells.[8][9]
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Concentrations could range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.25 ± 0.02 | 20.0 |
| 100 | 0.15 ± 0.01 | 12.0 |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic or necrotic cells have compromised membrane integrity and will stain with Propidium Iodide (PI).[10]
Materials:
-
A549 cells
-
6-well plates
-
This compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the compound on cell cycle distribution. Based on related compounds, an arrest in the G2/M phase is anticipated.[6]
Materials:
-
A549 cells
-
6-well plates
-
This compound (at IC50 and 2x IC50 concentrations)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding and Treatment: As described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[12][13]
Caption: A systematic workflow for the investigation of the compound's effects on A549 cells.
Protocol 4: Western Blot Analysis of EGFR Signaling Pathway
Western blotting is essential to confirm the inhibition of EGFR and its downstream signaling pathways (PI3K/Akt and MAPK/ERK) at the protein level.
Materials:
-
Treated A549 cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis and Protein Quantification: Treat A549 cells with the compound for a short duration (e.g., 1-6 hours) to observe signaling changes. Lyse the cells and determine the protein concentration of each lysate.[14]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Stripping and Reprobing: To compare phosphorylated and total protein levels, the membrane can be stripped and reprobed with the antibody for the total protein.[14] β-actin should be used as a loading control to ensure equal protein loading.
Trustworthiness and Self-Validation
The robustness of this investigative approach lies in its multi-faceted, cross-validating nature. The IC50 value derived from the MTT assay provides a quantitative measure of cytotoxicity, which is then mechanistically explained by the apoptosis and cell cycle analysis data. A significant increase in apoptotic cells and a clear cell cycle arrest at a specific phase would corroborate the anti-proliferative effects observed. Finally, Western blot analysis provides the molecular evidence to link these cellular outcomes to the hypothesized inhibition of the EGFR signaling pathway. A decrease in the ratio of phosphorylated to total EGFR, Akt, and ERK proteins following treatment would strongly support the proposed mechanism of action.
References
-
Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC - NIH. Available at: [Link]
-
Differential sensitivity of A549 non-small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors - PubMed. Available at: [Link]
-
Flow-cytometry-based cell cycle analysis of A549 cells exposed to... - ResearchGate. Available at: [Link]
-
Flow cytometry analyses of cell cycle and apoptosis in A549 cells after DOX and LMB treatment. - Public Library of Science. Available at: [Link]
-
Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. Available at: [Link]
-
Effect of autophagy inhibition on chemotherapy-induced apoptosis in A549 lung cancer cells. Available at: [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]
-
Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib - AACR Journals. Available at: [Link]
-
Flow cytometry analysis on cell cycle progression in A549... - ResearchGate. Available at: [Link]
-
Flow cytometry analysis on A549 cells for cell cycle. (A) Lyc W... - ResearchGate. Available at: [Link]
-
Effect of blocking EGF receptor function in A549 lung carcinoma cell lines using a neutralizing antibody on cell signaling, growth, motility and epithelial-to-mesenchymal transdifferentiation - AACR Journals. Available at: [Link]
-
Cytotoxicity and apoptosis assay of A549 cells incubated with different... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Effects of 2,2',4'-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - Spandidos Publications. Available at: [Link]
-
Apocynin Induces Apoptosis in Human Lung Cancer A549 Cells via Regulating Apoptotic Protein and Inflammatory Cytokines - Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. - Merck Millipore. Available at: [Link]
-
A. Western blot analysis for EGFR, pEGFR (Y1068), Akt, pAkt and B. CDH5... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Detection of the activation status of EGFR signaling in A549 and PC9... - ResearchGate. Available at: [Link]
-
Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC - PubMed Central. Available at: [Link]
-
MTT assay results showing cell viability of A549 cells treated with... - ResearchGate. Available at: [Link]
-
Cell viability percentage of A549 cells was estimated by MTT and cell... - ResearchGate. Available at: [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. Available at: [Link]
-
(a) Cell viability assay by MTT shows reduction in viability of A549... - ResearchGate. Available at: [Link]
-
Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. Available at: [Link]
-
A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism - ResearchGate. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central. Available at: [Link]
-
Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - NIH. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. Available at: [Link]
-
Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]
-
FDA approved quinazoline derivatives for cancer therapy. - ResearchGate. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
application of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline in HCT-116 colon cancer cells
An In-Depth Guide to the Application of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline in HCT-116 Colon Cancer Cells
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound, hereafter referred to as 6N4P, in the context of HCT-116 human colon carcinoma cells. Quinazoline derivatives represent a promising class of synthetic compounds with significant anti-tumor activity, often by targeting key signaling pathways involved in cell proliferation and survival.[1][2] This guide details the hypothesized mechanism of action of 6N4P as an Epidermal Growth Factor Receptor (EGFR) inhibitor and provides a suite of validated, step-by-step protocols to assess its biological effects on HCT-116 cells. The protocols cover the determination of cytotoxic activity, analysis of cell cycle progression, quantification of apoptosis, and investigation of the underlying molecular mechanisms through Western blot analysis of the EGFR-PI3K-Akt and MAPK signaling cascades.
Introduction and Scientific Background
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[3] The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used and well-characterized model for studying the molecular basis of colon cancer and for the preclinical evaluation of novel therapeutic agents.[4] These cells are noted for a mutation in the KRAS proto-oncogene, a feature that often correlates with resistance to certain targeted therapies.[4][5]
Quinazoline-based compounds have emerged as a significant scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[1][2][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways critical for cancer cell growth, proliferation, and survival, primarily the PI3K/Akt and RAS/RAF/MEK/ERK (MAPK) pathways.[7][8] Recent studies on novel 6-nitro-4-substituted quinazoline derivatives have demonstrated their efficacy as EGFR inhibitors in HCT-116 cells, leading to cell cycle arrest and the induction of apoptosis.[9][10][11]
This application note provides the necessary protocols to independently verify and expand upon these findings, enabling a thorough characterization of 6N4P's anti-tumor profile in HCT-116 cells.
Hypothesized Signaling Pathway and Point of Intervention
The primary mechanism of action for many quinazoline derivatives is the inhibition of EGFR autophosphorylation. This action blocks the initiation of downstream signaling, leading to reduced cell proliferation and the induction of programmed cell death (apoptosis). The diagram below illustrates this proposed mechanism.
Figure 1: Hypothesized EGFR signaling pathway and the inhibitory action of 6N4P.
General Laboratory Procedures
HCT-116 Cell Culture
Rationale: Proper maintenance of HCT-116 cells is critical for reproducibility. Cells should be kept at low passage numbers and routinely checked for mycoplasma contamination to ensure experimental validity.[12]
Protocol:
-
Growth Medium: Prepare McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[13]
-
Culturing: Grow cells in a T-75 flask at 37°C in a humidified incubator with 5% CO2.[13]
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell layer once with phosphate-buffered saline (PBS).
-
Add 5 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C, or until cells detach.[13]
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[4]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a 1:5 to 1:10 split ratio.
Preparation of 6N4P Stock Solution
Rationale: A high-concentration stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) allows for consistent dosing in experiments while minimizing the final solvent concentration, which can be toxic to cells.
Protocol:
-
Dissolve 6N4P powder in sterile DMSO to create a 10 mM stock solution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to prevent solvent-induced cytotoxicity.
Experimental Workflow and Protocols
The following diagram outlines a logical workflow for characterizing the effects of 6N4P on HCT-116 cells.
Figure 2: Recommended experimental workflow for 6N4P characterization.
Protocol 1: Cell Viability Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, which are then solubilized for spectrophotometric measurement.[16]
Protocol:
-
Seed 2 x 10⁴ HCT-116 cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight.[16]
-
The next day, replace the medium with fresh medium containing various concentrations of 6N4P (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).
-
Incubate for 24, 48, and 72 hours.[16]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 20 minutes at room temperature.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of 6N4P that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[17][18] By staining fixed and permeabilized cells with PI, the DNA content can be quantified by flow cytometry, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] This is crucial for determining if 6N4P induces cell cycle arrest.
Protocol:
-
Seed 1 x 10⁶ HCT-116 cells in 6-well plates and incubate overnight.
-
Treat cells with 6N4P at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours.
-
Harvest cells (including floating cells in the medium), wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours (or overnight).[17]
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL PI).[17] The inclusion of RNase A is essential to prevent the staining of RNA.[18]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Protocol 3: Apoptosis Detection
A. Annexin V/PI Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[21]
Protocol:
-
Seed and treat HCT-116 cells as described for the cell cycle analysis (Protocol 3.2).
-
Harvest all cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[21]
-
Incubate for 15 minutes at room temperature in the dark.[21]
-
Analyze immediately by flow cytometry. The cell populations can be distinguished as:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
B. Western Blot for Apoptotic Markers
Principle: Apoptosis is executed by a cascade of proteases called caspases.[22] Western blotting can detect the cleavage (activation) of key executioner caspases like caspase-3 and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).[23][24] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family can also be assessed.[24]
Protocol:
-
Protein Extraction: Following treatment with 6N4P, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[25] Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Bax
-
Bcl-2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25] Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
Protocol 4: Mechanistic Western Blot Analysis
Principle: To confirm that 6N4P acts on the EGFR signaling pathway, Western blotting can be used to measure the phosphorylation status of key proteins. A decrease in the phosphorylated forms of EGFR, Akt, and ERK would provide strong evidence for the compound's mechanism of action.[7][26]
Protocol:
-
Follow the Western blot procedure as described in Protocol 3.3.B.
-
For immunoblotting, use primary antibodies targeting:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Loading control (β-actin or GAPDH)
-
-
Analyze the data by calculating the ratio of the phosphorylated protein to the total protein for each target.
Expected Results and Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.
Table 1: Effect of 6N4P on HCT-116 Cell Viability (48h Treatment)
| 6N4P Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 ± 0.08 | 100% |
| 1 | 1.188 ± 0.07 | 95% |
| 5 | 0.950 ± 0.06 | 76% |
| 10 | 0.638 ± 0.05 | 51% |
| 25 | 0.313 ± 0.04 | 25% |
| 50 | 0.150 ± 0.03 | 12% |
| 100 | 0.088 ± 0.02 | 7% |
| Calculated IC50 | ~9.8 µM |
Table 2: Cell Cycle Distribution in HCT-116 Cells after 24h 6N4P Treatment
| Treatment (IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 |
| 0.5x IC50 | 50.1 ± 2.5 | 25.3 ± 1.9 | 24.6 ± 2.2 |
| 1x IC50 | 35.7 ± 3.0 | 18.9 ± 2.1 | 45.4 ± 3.5 |
| 2x IC50 | 22.4 ± 2.8 | 12.1 ± 1.7 | 65.5 ± 4.1 |
Data based on findings for similar 6-nitro-quinazoline derivatives showing G2/M arrest.[9][10]
Table 3: Quantitative Western Blot Analysis of Apoptosis Markers (48h Treatment)
| Protein Marker | Vehicle Control | 1x IC50 6N4P | 2x IC50 6N4P |
| Bcl-2 (Anti-Apoptotic) | 1.0 ± 0.10 | 0.5 ± 0.06 | 0.2 ± 0.04 |
| Bax (Pro-Apoptotic) | 1.0 ± 0.12 | 1.8 ± 0.21 | 2.9 ± 0.30 |
| Cleaved Caspase-3 | 1.0 ± 0.05 | 3.5 ± 0.40 | 6.8 ± 0.75 |
| Cleaved PARP | 1.0 ± 0.08 | 4.2 ± 0.50 | 8.1 ± 0.90 |
Data presented as mean fold change relative to vehicle control (normalized to β-actin) ± standard deviation. Hypothetical data modeled after similar compound studies.[24][25]
References
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[37]
-
Vertex AI Search Result[38]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[39]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. HCT116 Cells [cytion.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF signalling pathway regulates colon cancer stem cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 12. invivogen.com [invivogen.com]
- 13. encodeproject.org [encodeproject.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 21. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Heteronemin and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. dovepress.com [dovepress.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 32. IL-22 activates the PI3K-AKT pathway to promote colorectal cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Induction of intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 36. researchgate.net [researchgate.net]
- 37. Induction of apoptosis in human colon cancer HCT-116 cells by anthocyanins through suppression of Akt and activation of p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. ijper.org [ijper.org]
- 39. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for molecular docking of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
An Application Note and Protocol for the Molecular Docking of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline with Epidermal Growth Factor Receptor (EGFR)
Introduction: The Rationale for In Silico Target Engagement
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Specifically, 4-anilinoquinazoline derivatives have been successfully developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and a validated target in oncology.[2][3] The compound of interest, this compound, belongs to this chemical class.[4] Recent studies on similar 6-nitro-4-substituted quinazolines have demonstrated their potential to target and inhibit EGFR, making this protein an excellent candidate for initial computational analysis.[5][6]
Molecular docking is a powerful computational method used in structure-based drug design to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7][8][9] This in silico technique allows researchers to rapidly screen compounds, understand structure-activity relationships (SAR), and generate hypotheses for lead optimization, thereby accelerating the drug discovery pipeline.[10][11]
This application note provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of this compound against the human EGFR kinase domain. The methodology is designed to be robust and self-validating, explaining the causality behind each procedural choice to ensure scientific integrity and reproducibility.
Principle of the Method
The core principle of molecular docking involves two main stages: sampling and scoring.[7]
-
Sampling: The algorithm explores a vast conformational space of the ligand and its possible orientations within the receptor's binding site. This process generates a variety of potential binding poses.
-
Scoring: Each generated pose is evaluated using a scoring function, which calculates an estimated binding affinity (often expressed in kcal/mol).[12] Lower scores typically indicate more favorable binding interactions.[12][13]
This protocol employs AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[14][15] The workflow is managed and prepared using AutoDockTools (ADT), a graphical user interface that facilitates the necessary pre-docking structural preparations.[16][17]
Experimental Workflow Overview
The entire process, from data retrieval to results analysis, follows a logical and sequential path. The causality is critical: proper preparation of both the ligand and the receptor is a prerequisite for a meaningful simulation, and a rigorous validation step is essential before interpreting the final results.
Caption: Molecular docking workflow from preparation to analysis.
Materials and Software
| Component | Source/Provider | Purpose |
| Ligand Structure | PubChem / CAS 545380-35-6 | 3D coordinates of the molecule to be docked. |
| Receptor Structure | RCSB Protein Data Bank (PDB) | Crystal structure of the target protein (e.g., PDB ID: 2ITO for EGFR). |
| AutoDockTools (ADT) | The Scripps Research Institute | Preparing protein and ligand files (.pdbqt format). |
| AutoDock Vina | The Scripps Research Institute | Docking simulation software. |
| Molecular Visualizer | PyMOL, UCSF Chimera, or BIOVIA Discovery Studio | Visualization and analysis of docking results.[18][19] |
| Open Babel | Open Source | (Optional) Interconversion of chemical file formats. |
Protocol 1: Receptor Preparation (EGFR)
Rationale: The raw crystal structure from the PDB is not immediately ready for docking. It's a static snapshot that often includes non-essential molecules (water, ions) and lacks hydrogen atoms, which are crucial for calculating interactions. This protocol cleans the structure and prepares it for the force field used by AutoDock.[15][20]
-
Obtain Receptor Structure: Download the PDB file for the human EGFR kinase domain complexed with a known inhibitor (e.g., Gefitinib, PDB ID: 2ITO) from the RCSB PDB. The presence of a co-crystallized ligand is vital for defining the binding site and for subsequent validation.
-
Clean the PDB File:
-
Open the PDB file in AutoDockTools (ADT).
-
Remove all water molecules (Edit > Delete Water). Water molecules are typically removed because predicting their behavior in the binding pocket is computationally complex and can introduce noise.[20]
-
Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for binding. This ensures the docking simulation focuses only on the interaction between the protein and the new ligand.
-
-
Add Hydrogens and Charges:
-
Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). Hydrogen atoms are not resolved in most X-ray crystal structures but are essential for defining hydrogen bonds.
-
Compute and add Kollman charges (Edit > Charges > Add Kollman Charges). This step assigns partial atomic charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.
-
-
Set Atom Types and Save:
-
Assign AD4 atom types (Edit > Atoms > Assign AD4 type).
-
Save the prepared receptor as a .pdbqt file (File > Save > PDBQT). This format contains the atomic coordinates, charges, and AutoDock-specific atom types required for the simulation.[16]
-
Protocol 2: Ligand Preparation
Rationale: The ligand structure must be converted into a 3D format with correct bond orders, assigned partial charges, and defined rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand during the simulation.[21][22]
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from PubChem in SDF or MOL2 format. If a 3D structure is unavailable, a 2D structure can be used and converted to 3D using software like Open Babel or ChemDraw.
-
-
Load and Prepare in ADT:
-
Open the ligand file in ADT (Ligand > Input > Open).
-
Compute Gasteiger charges (Ligand > Charges > Compute Gasteiger). This is the standard method in AutoDock for assigning partial charges to ligand atoms.[21]
-
Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root). AutoDock Vina will rotate these bonds to explore different ligand conformations. The number of rotatable bonds directly impacts the complexity and duration of the search.[21]
-
-
Save as .pdbqt File:
-
Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).
-
Protocol 3: Molecular Docking Simulation
Rationale: This phase involves defining the search space for the docking and running the simulation. The search space, or "grid box," must encompass the entire binding site to ensure the algorithm can find the most favorable pose.
-
Define the Grid Box:
-
In ADT, with the prepared receptor loaded, open the Grid Box settings (Grid > Grid Box).
-
Center the grid box on the position of the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known active site.[18]
-
Adjust the dimensions of the box to be large enough to accommodate the ligand and allow for rotational and translational movement. A margin of 3-6 Å around the ligand is a common practice.[18]
-
Note the coordinates (center and size) of the grid box.
-
| Grid Parameter | Example Value (for PDB: 2ITO) | Description |
| Center X | 15.0 | X-coordinate for the center of the search space. |
| Center Y | 5.0 | Y-coordinate for the center of the search space. |
| Center Z | 98.0 | Z-coordinate for the center of the search space. |
| Size X | 25.0 Å | Dimension of the search space along the X-axis. |
| Size Y | 25.0 Å | Dimension of the search space along the Y-axis. |
| Size Z | 25.0 Å | Dimension of the search space along the Z-axis. |
| Exhaustiveness | 8 (Default) | Controls the thoroughness of the conformational search. |
-
Protocol Validation (Re-docking):
-
Purpose: Before docking the new compound, the protocol must be validated. This is achieved by docking the co-crystallized ligand (e.g., Gefitinib) back into its own receptor structure.[23][24]
-
Procedure: Run AutoDock Vina using the prepared receptor, the prepared co-crystallized ligand, and the grid parameters defined above.
-
Success Criterion: The docking is considered successful if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[23][24][25] A low RMSD indicates the docking protocol can accurately reproduce the experimentally determined binding mode.[25]
-
-
Run Production Docking:
-
Once the protocol is validated, run the simulation with the target ligand: this compound.
-
Use a command-line interface to execute Vina: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --center_x 15 --center_y 5 --center_z 98 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt --log output.log
-
Protocol 4: Analysis and Validation of Docking Results
-
Evaluate Binding Affinity:
-
Examine the output log file. AutoDock Vina provides a table of the top binding modes (typically 9) ranked by their binding affinity score (in kcal/mol).
-
The top-ranked pose (most negative score) represents the most probable binding conformation according to the scoring function.[12]
-
-
Analyze Binding Pose and Interactions:
-
Load the receptor .pdbqt file and the docking output .pdbqt file into a molecular visualizer like PyMOL or Discovery Studio.[19][26]
-
Superimpose the top-ranked pose of the ligand within the receptor's active site.
-
Identify key molecular interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and key amino acid residues in the binding pocket (e.g., the hinge region of a kinase).[25]
-
Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic residues of the protein.
-
π-π Stacking: Look for interactions between aromatic rings on the ligand and receptor.
-
-
-
Compare with Known Inhibitors:
-
Compare the binding mode and interactions of your ligand with those of the co-crystallized ligand (if available). A similar binding mode can increase confidence in the result.[13]
-
Caption: Logical flow for the analysis of docking results.
Conclusion
This application note provides a validated, step-by-step protocol for conducting a molecular docking study of this compound with its putative target, EGFR. By following these guidelines, researchers can generate reliable in silico data to predict binding modes, estimate binding affinities, and formulate hypotheses for further experimental validation in the drug discovery process. The emphasis on protocol validation through re-docking is a critical step that ensures the trustworthiness of the computational results.[23][24]
References
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. Retrieved from [Link]
-
Meng, X.-Y., Zhang, H.-X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]
-
The Puzzler. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Scientific Reports, 14(1), 9349. Retrieved from [Link]
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
-
Rehman, M. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. Retrieved from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Retrieved from [Link]
-
Singh, T., & Biswas, D. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 19(5), e1011032. Retrieved from [Link]
-
Yuliani, S. H., Lestari, A., & Istyastono, E. P. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 3(2), 45-51. Retrieved from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. Retrieved from [Link]
-
PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates and. Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1683-3597 E-ISSN 2521-3512), 31(2), 283-294. Retrieved from [Link]
-
Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742. Retrieved from [Link]
-
Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. In Protein-Ligand Interactions (pp. 147-164). Humana Press, New York, NY. Retrieved from [Link]
-
Leslie, A. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. Retrieved from [Link]
-
Franco, C. H. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 10. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 23(11), 2776. Retrieved from [Link]
-
Sabe, V. T., et al. (2021). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 22(16), 8758. Retrieved from [Link]
-
Tiwari, R., & Mahasenan, K. (2013). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 12, 859–892. Retrieved from [Link]
-
Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. Retrieved from [Link]
-
SF-BIT. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Retrieved from [Link]
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). Quinazoline, 4-(diethylamino)-6-methoxy-2-(p-nitrostyryl)- (C21H22N4O3). Retrieved from [Link]
-
IntechOpen. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]
-
Jiang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 484. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. ijnrd.org [ijnrd.org]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. m.youtube.com [m.youtube.com]
- 16. dasher.wustl.edu [dasher.wustl.edu]
- 17. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. medium.com [medium.com]
- 23. researchgate.net [researchgate.net]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
Measuring the Efficacy of 6-Nitroquinazoline Derivatives: A Guide to In Vitro and In Vivo Approaches
This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques used to measure the efficacy of 6-nitroquinazoline derivatives. As a class of compounds frequently investigated for their potent anticancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a robust and multi-faceted approach is essential to accurately characterize their therapeutic potential.[1][2][3] This guide offers not just protocols, but also the scientific rationale behind the selection of these methods, ensuring a comprehensive understanding of the evaluation process.
Introduction: The Significance of 6-Nitroquinazoline Derivatives and Efficacy Measurement
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[4][5] The addition of a nitro group at the 6-position has been shown to enhance the biological activity of these compounds, particularly their ability to inhibit receptor tyrosine kinases like EGFR.[2][6] Dysregulation of the EGFR signaling pathway is a well-established driver of cell proliferation, survival, and metastasis in numerous cancers.[6][7] Consequently, 6-nitroquinazoline derivatives that can effectively block this pathway represent a promising avenue for targeted cancer therapy.
To validate the therapeutic potential of these derivatives, a systematic evaluation of their efficacy is paramount. This process begins with characterizing their direct interaction with the molecular target and extends to assessing their impact on cellular processes and, ultimately, their antitumor activity in preclinical models. This guide will detail the key in vitro and in vivo assays essential for a thorough efficacy assessment.
Section 1: In Vitro Efficacy Evaluation: From Target Engagement to Cellular Fate
In vitro assays are the cornerstone of preclinical drug development, providing a controlled environment to dissect the mechanism of action and dose-response relationship of a compound. For 6-nitroquinazoline derivatives, this evaluation typically follows a hierarchical approach, starting with direct target inhibition and progressing to the assessment of cellular consequences.
Biochemical Assay: Direct Measurement of EGFR Kinase Inhibition
The primary mechanism of action for many 6-nitroquinazoline derivatives is the inhibition of EGFR's tyrosine kinase activity.[1][3] Therefore, the initial step in efficacy testing is to quantify the compound's ability to inhibit this enzymatic function directly. A common and robust method for this is the ADP-Glo™ Kinase Assay .
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8] A lower ADP level in the presence of an inhibitor corresponds to greater inhibition of the kinase. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[8]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ EGFR Kinase Inhibition Assay.
Protocol: ADP-Glo™ EGFR Kinase Assay
-
Reagent Preparation: Prepare EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8] Dilute the 6-nitroquinazoline derivative to various concentrations. Prepare a solution of EGFR enzyme and a suitable substrate (e.g., poly(E,Y)4:1) in the kinase buffer. Prepare an ATP solution at a concentration close to its Km for EGFR.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the diluted 6-nitroquinazoline derivative or vehicle control (e.g., 5% DMSO).[8] Add 2 µl of the EGFR enzyme solution. Initiate the reaction by adding 2 µl of the substrate/ATP mix.[8] Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the derivative relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: EGFR Kinase Inhibition
| 6-Nitroquinazoline Derivative | IC₅₀ (nM) |
| Compound A | 15.2 |
| Compound B | 89.7 |
| Gefitinib (Control) | 25.5 |
Cell-Based Assays: Assessing the Impact on Cancer Cells
While biochemical assays confirm direct target engagement, cell-based assays are crucial for understanding the downstream consequences of EGFR inhibition in a more physiologically relevant context.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-nitroquinazoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic drug).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[3] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Cell Viability (A549 cells)
| 6-Nitroquinazoline Derivative | GI₅₀ (µM) |
| Compound A | 1.2 |
| Compound B | 8.5 |
| Gefitinib (Control) | 2.1 |
A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptotic cells.[10][11]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10] By using both stains, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the 6-nitroquinazoline derivative at its GI₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
EGFR signaling plays a critical role in cell cycle progression. Inhibitors of this pathway can cause cells to arrest at specific phases of the cell cycle. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide to stain cellular DNA.[12][13][14]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the 6-nitroquinazoline derivative for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[14] Store the fixed cells at 4°C for at least 30 minutes.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[14]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence data in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| Compound A (1 µM) | 72.5 | 15.3 | 12.2 |
To confirm that the observed cellular effects are due to the inhibition of EGFR signaling, it is essential to perform Western blotting to assess the phosphorylation status of EGFR and key downstream signaling proteins.[6][7]
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. For EGFR signaling, antibodies that specifically recognize the phosphorylated (activated) forms of EGFR and downstream proteins like Akt and ERK are used.
Protocol: Western Blotting for p-EGFR
-
Cell Lysis: Treat cells with the 6-nitroquinazoline derivative for a short period (e.g., 1-2 hours) and then stimulate with EGF to induce EGFR phosphorylation. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.[6]
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-EGFR to total EGFR to determine the extent of inhibition.
Section 2: In Vivo Efficacy Evaluation: Assessing Antitumor Activity in Preclinical Models
While in vitro assays provide valuable mechanistic insights, in vivo studies are necessary to evaluate the overall therapeutic potential of a compound in a complex biological system. The most common in vivo model for assessing the efficacy of anticancer agents is the tumor xenograft model.[15][16]
Principle: In a xenograft model, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice).[15] Once tumors are established, the mice are treated with the 6-nitroquinazoline derivative, and the effect on tumor growth is monitored over time.
Experimental Workflow:
Caption: Workflow for an In Vivo Xenograft Study.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., A549) subcutaneously into the flank of immunocompromised mice.[15]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[17]
-
Drug Administration: Administer the 6-nitroquinazoline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.[17]
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Compound A (50 mg/kg) | 450 ± 80 | 64 |
Conclusion
The evaluation of 6-nitroquinazoline derivatives requires a comprehensive and systematic approach that spans from the molecular to the whole-organism level. The techniques and protocols outlined in this guide provide a robust framework for characterizing the efficacy of these promising anticancer compounds. By combining biochemical assays to confirm target inhibition, a suite of cell-based assays to elucidate the mechanism of action, and in vivo models to assess therapeutic potential, researchers can generate the high-quality, reproducible data necessary to advance the development of novel cancer therapies.
References
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
de Oliveira, R., de Faria, A. R., & de Fátima, Â. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomolecules, 12(10), 1483. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28.6.1–28.6.11. [Link]
-
Zhao, H., Halicka, H. D., Li, J., & Darzynkiewicz, Z. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(8), e1095. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
-
Mokhtar, M., & Ansari, M. I. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3044. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Retrieved from [Link]
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701.
-
BioVision. (n.d.). BrdU Cell Proliferation Assay Kit. BioVision. Retrieved from [Link]
- Sarin, A., Wu, M. L., & Henkart, P. A. (1996). Different costimulatory signals regulate T cell proliferation and apoptosis. Journal of immunology (Baltimore, Md. : 1950), 157(12), 5343–5349.
-
AbbVie. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. AbbVie. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]
-
Thayyullathil, F., Chathoth, S., & Galadari, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Promega Corporation. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
-
Thayyullathil, F., Chathoth, S., & Galadari, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lee, G. Y., Jang, M. S., & Lee, J. Y. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 217–222. [Link]
-
Weis, J. A., Abuelez, R., Heiser, L. M., & Sorger, P. K. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 20(6), e0304875. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Weng, T. H., Chiu, Y. C., & Chen, S. H. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of visualized experiments : JoVE, (117), 54848. [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot?. ResearchGate. Retrieved from [Link]
-
Klingner, K., Gschaider, M., & Schmalz, H. G. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific reports, 9(1), 13580. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Retrieved from [Link]
Sources
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. clyte.tech [clyte.tech]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com [promega.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving solubility of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline in DMSO
Welcome to the technical support center for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when working with this compound and provides step-by-step solutions.
Question 1: My this compound is not fully dissolving in 100% DMSO at my target concentration. What should I do?
This is a common challenge, particularly with complex organic molecules like quinazoline derivatives which often have high crystal lattice energy, making them difficult to dissolve.[1]
Immediate Steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Increase Solvent Volume: The most straightforward approach is to decrease the concentration by increasing the volume of DMSO.
-
Apply Gentle Heat: Warm the solution in a water bath, typically between 37-50°C.[2][3] Be cautious, as excessive heat can potentially degrade the compound.[2] Always monitor for any color change, which might indicate degradation.
-
Utilize Sonication: Sonicate the sample in a water bath for several minutes.[2][3] The ultrasonic energy helps to break down solid aggregates and facilitate dissolution. Avoid vigorous mixing that can introduce air bubbles.[2]
Workflow for Dissolving a Difficult Compound:
Caption: Decision tree for selecting advanced solubility enhancement techniques.
We hope this technical guide provides valuable insights and practical solutions for your research with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Solubility and pH of amines. Available at: [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available at: [Link]
-
Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. ACS Publications. Available at: [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. Available at: [Link]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Inherent formulation issues of kinase inhibitors. PubMed. Available at: [Link]
-
This compound. CRO SPLENDID LAB. Available at: [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available at: [Link]
-
How to dissolve a poorly soluble drug? ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available at: [Link]
-
DMSO and Drug Discovery. Perlara. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC - NIH. Available at: [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Available at: [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at: [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]
Sources
Technical Support Center: Overcoming Resistance to 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline in Cancer Cells
Welcome to the technical support center for researchers utilizing 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions encountered during in vitro experiments focused on cancer cell resistance to this compound. As a quinazoline derivative, this molecule likely functions as a tyrosine kinase inhibitor (TKI), targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1][2][3] This guide is structured to help you navigate experimental challenges, interpret your results, and advance your research in overcoming drug resistance.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues and questions that arise when working with this compound and resistant cancer cell lines.
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: This phenomenon, known as acquired resistance, is a significant challenge in cancer therapy.[4] Several molecular mechanisms could be at play:
-
On-Target Alterations: The primary target of the drug (likely a tyrosine kinase like EGFR or HER2) may have acquired a secondary mutation that prevents the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR TKIs.[5][6][7]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the drug's inhibitory effect.[8] Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or IGF-1R, which can then activate downstream signaling independently of the targeted receptor.[6][8][9]
-
Downstream Pathway Activation: Mutations or alterations in signaling molecules downstream of the primary target can lead to constitutive activation of pro-survival pathways, rendering the inhibition of the upstream receptor ineffective. A frequent culprit is the PI3K/Akt/mTOR pathway, which can be activated through mutations in PIK3CA or loss of the tumor suppressor PTEN.[1][10][11][12]
-
Phenotypic Changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which is associated with increased motility, invasion, and drug resistance.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]
Q2: How can I determine if my resistant cells have developed a mutation in the drug's target kinase?
A2: To identify potential on-target mutations, you should perform sequencing of the gene encoding the putative target kinase (e.g., EGFR, ERBB2).
-
Sanger Sequencing: This method is suitable for analyzing specific regions of the gene where mutations are commonly found (e.g., the kinase domain).
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS can sequence the entire gene or a panel of cancer-related genes, providing a broader view of potential resistance mutations.[13]
Q3: What is the first step I should take to investigate the mechanism of resistance in my cell line?
A3: A good starting point is to perform a phosphoproteomic screen or a targeted Western blot analysis to assess the activation status of key signaling pathways in your resistant cells compared to the parental, sensitive cells. Look for changes in the phosphorylation of key proteins in the EGFR/HER2, MET, IGF-1R, and PI3K/Akt/mTOR pathways.
Q4: I have generated a drug-resistant cell line. How do I confirm the degree of resistance?
A4: The degree of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the drug in both the parental (sensitive) and resistant cell lines using a cell viability assay. A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the resistant cell line confirms the development of resistance.[14]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for common experimental hurdles.
Guide 1: Unexpected or Inconsistent Cell Viability Assay Results
Problem: You are observing high variability in your IC50 values or your dose-response curves are not sigmoidal.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.[15] |
| Inconsistent Drug Dilutions | Prepare fresh serial dilutions of the drug for each experiment. Ensure thorough mixing at each dilution step. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[16] |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTT, XTT).[16][17][18] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS.[15] |
Guide 2: Investigating Bypass Signaling Pathways
Problem: You suspect that a bypass signaling pathway is activated in your resistant cells, but you are unsure how to confirm this.
Experimental Workflow:
-
Hypothesize Potential Bypass Pathways: Based on literature for similar TKIs, common bypass pathways include MET, IGF-1R, and AXL activation.[5][6][8]
-
Assess Receptor Activation: Use Western blotting to compare the phosphorylation levels of these alternative RTKs in your sensitive and resistant cell lines, both at baseline and in the presence of this compound.
-
Functional Validation with Inhibitors: Treat your resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway (e.g., a MET inhibitor like Crizotinib). A synergistic effect, where the combination restores sensitivity, strongly suggests the involvement of that bypass pathway.[8]
-
Gene Expression Analysis: Use RT-qPCR or RNA-seq to examine the mRNA levels of the alternative RTKs and their ligands in resistant versus sensitive cells.[19][20][21]
Section 3: Key Experimental Protocols
Here are detailed protocols for essential experiments in studying drug resistance.
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing drug concentrations.[14][22]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or XTT) to determine the IC50 of this compound in your parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing the drug at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the drug concentration in the culture medium. A common approach is to double the concentration at each step.
-
Repeat and Expand: Continue this process of dose escalation and subculturing for several months.
-
Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated population. A stable and significantly increased IC50 compared to the parental line indicates the establishment of a resistant cell line.[14]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for performing an MTT assay to determine the IC50 of your compound.[16][17][23]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for analyzing protein expression and phosphorylation status.[24][25][26][27]
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-Akt, total Akt, phospho-EGFR, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Section 4: Visualizing Resistance Mechanisms
Understanding the complex interplay of signaling pathways is crucial. The following diagrams illustrate key concepts in resistance to EGFR/HER2 targeted therapies.
Diagram 1: Key Signaling Pathways Downstream of EGFR/HER2
Caption: Simplified EGFR/HER2 signaling network leading to cell proliferation and survival.
Diagram 2: Common Mechanisms of Acquired Resistance
Caption: Overview of primary mechanisms of resistance to EGFR/HER2 tyrosine kinase inhibitors.
Diagram 3: Troubleshooting Workflow for Resistance
Caption: A logical workflow for diagnosing the cause of acquired drug resistance.
References
-
Rexer, B., & Arteaga, C. (2012). Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications. Seminars in oncology, 39(5), 527-541. [Link]
-
Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. OncoTargets and therapy, 7, 349-364. [Link]
-
Hankera, J. B., Sudhan, D. R., & Arteaga, C. L. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Cancers, 13(6), 1243. [Link]
-
Iqbal, N., & Iqbal, N. (2014). Human epidermal growth factor receptor 2 (HER2) in cancers: overexpression and therapeutic implications. Molecular biology international, 2014, 852748. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]
-
Slamon, D. J., & Pegram, M. D. (2001). Rationale for trastuzumab (Herceptin) in adjuvant breast cancer trials. Cancer control : CC, 8(3 Suppl), 11-16. [Link]
-
Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Journal of thoracic oncology : official publication of the International Association for the Study of Lung Cancer, 9(7), 903-913. [Link]
-
Pernas, S., & Tolaney, S. M. (2019). HER2-positive breast cancer: new therapeutic frontiers and overcoming resistance. Therapeutic advances in medical oncology, 11, 1758835919833741. [Link]
-
Engelman, J. A., & Settleman, J. (2008). Mechanisms of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. Cancer research, 68(10), 3533-3537. [Link]
-
Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. International journal of molecular sciences, 19(1), 169. [Link]
-
Wang, S., Li, J., & Wang, Z. (2019). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. OncoTargets and therapy, 12, 1147-1163. [Link]
-
Geng, Y., Li, D., & He, J. (2024). HER2-targeted therapies for HER2-positive early-stage breast cancer: present and future. Breast Cancer, 1-13. [Link]
-
Cold Spring Harbor Laboratory. (2015). New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. FierceBiotech. [Link]
-
Normanno, N., De Luca, A., & Bianco, C. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
-
Yewale, C., Baradia, D., & Vhora, I. (2013). Targeting the EGFR signaling pathway in cancer therapy. Saudi Pharmaceutical Journal, 21(4), 321-331. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in oncology, 4, 66. [Link]
-
Lo, H. W. (2010). EGFR signaling pathway in breast cancers. Cancer letters, 294(2), 144-153. [Link]
-
Cold Spring Harbor Laboratory. (2015). New signaling pathway discovered in HER2-positive breast cancer, and two powerful drug targets. ScienceDaily. [Link]
-
Wang, J., Xu, B. (2019). Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents. Frontiers in Oncology, 9, 1388. [Link]
-
Remon, J., Moran, T., & Majem, M. (2014). Acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer--a new era for patients. Annals of translational medicine, 2(3), 23. [Link]
-
Mabuchi, S., Kuroda, H., & Takahashi, R. (2015). Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer. Current opinion in pharmacology, 23, 80-86. [Link]
-
Slideshare. (n.d.). HER2+ signalling pathways. [Link]
-
Xu, S., Li, S., & Guo, Z. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 817123. [Link]
-
Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in cancer biology, 59, 125-138. [Link]
-
Hennessy, B. T., Lu, Y., & Gonzalez-Angulo, A. M. (2009). Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(16), 5223-5232. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
Dalerba, P., Clarke, M. F. (2007). Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing. Nature biotechnology, 25(12), 1471-1479. [Link]
-
Niepel, M., Hafner, M., & Chung, M. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(3), 183-203. [Link]
-
Chen Lab, University of Hawaii Cancer Center. (n.d.). Western blotting. [Link]
-
Lee, J., & Kim, J. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of visualized experiments : JoVE, (202), e66761. [Link]
-
Meijer, C., & van der Veen, F. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Current clinical pharmacology, 6(1), 15-23. [Link]
-
Ciucci, A., & Buttarelli, M. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment, 3, 93-100. [Link]
-
Bukowski, K., & Kciuk, M. (2020). Drug resistance mechanisms in cancers: Execution of pro-survival strategies. International journal of molecular sciences, 21(18), 6546. [Link]
-
Roy, D., & Parida, S. (2019). Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. Genes, 10(12), 1033. [Link]
-
National Cancer Institute. (2016). Develop Ways to Overcome Cancer's Resistance to Therapy. Blue Ribbon Panel. [Link]
-
Wouters, K. A., & van den Oord, J. J. (2016). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. Clinical epigenetics, 8, 79. [Link]
-
van der Veen, F., & Meijer, C. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer research, 39(7), 3465-3472. [Link]
-
Whittaker, S. R., & Settleman, J. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Cold Spring Harbor protocols, 2015(12), pdb.top087919. [Link]
-
Champions Oncology. (2024). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms in cancers: Execution of pro-survival strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. oaepublish.com [oaepublish.com]
- 20. mdpi.com [mdpi.com]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. origene.com [origene.com]
Technical Support Center: Synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes. The synthesis of this molecule, while seemingly straightforward, involves a critical nucleophilic aromatic substitution (SNAr) reaction that can be sensitive to a variety of experimental parameters. This document will serve as a comprehensive resource to navigate the potential challenges and ensure the integrity of your results.
Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary synthetic route to this compound involves the reaction of 4-chloro-6-nitroquinazoline with 2-(4-phenoxyphenyl)ethanamine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.
The quinazoline ring, particularly with an electron-withdrawing nitro group at the 6-position, is activated towards nucleophilic attack. The chlorine atom at the 4-position is a good leaving group, making this position highly susceptible to substitution by a suitable nucleophile, in this case, the primary amine of 2-(4-phenoxyphenyl)ethanamine.[1] The reaction is typically carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to scavenge the HCl generated.
Below is a diagram illustrating the core reaction pathway.
Caption: Core synthetic pathway for this compound.
Troubleshooting Guide: Addressing Low Yield
Low yield is the most common issue encountered in this synthesis. The following sections break down potential causes and provide actionable solutions based on chemical principles.
Issue 1: Low or No Product Formation
If you are observing minimal to no formation of the desired product by TLC or LC-MS analysis, consider the following factors:
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Inadequate Reaction Temperature | The activation energy for the SNAr reaction may not be met at lower temperatures. Quinazoline synthesis often requires elevated temperatures to proceed at a reasonable rate.[2] | Protocol: Temperature Screening: Set up small-scale reactions at various temperatures (e.g., 80 °C, 100 °C, 120 °C) in a suitable solvent like DMF or DMSO. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature. |
| Incorrect Solvent Choice | Solvent polarity is critical in SNAr reactions. Non-polar solvents can hinder the stabilization of the charged intermediate (Meisenheimer complex), leading to a slow or stalled reaction.[3] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the reactants and intermediates effectively.[2][3] | Protocol: Solvent Screening: Conduct the reaction in a variety of polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile) to determine which provides the best solubility for your starting materials and facilitates the reaction most efficiently.[2] |
| Poor Quality of Starting Materials | Impurities in either the 4-chloro-6-nitroquinazoline or the 2-(4-phenoxyphenyl)ethanamine can interfere with the reaction. For instance, residual acid from the synthesis of the amine can neutralize the base, while impurities in the chloroquinazoline can lead to side reactions.[2][4] | Protocol: Starting Material Purity Check: Verify the purity of your starting materials using techniques like NMR, melting point, or LC-MS. If necessary, purify the 4-chloro-6-nitroquinazoline by recrystallization and the 2-(4-phenoxyphenyl)ethanamine by distillation or column chromatography. |
| Insufficient Base or Incorrect Base Strength | A base is often used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. If the base is too weak or used in insufficient quantity, the reaction may not proceed to completion.[3] | Protocol: Base Optimization: If using an inorganic base like K2CO3, ensure it is finely powdered and anhydrous. Consider using a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA). Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial. |
Issue 2: Presence of Significant Side Products
The formation of byproducts is another common reason for low yields of the desired compound.
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| Reaction with Solvent | At elevated temperatures, some polar aprotic solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and react with the 4-chloro-6-nitroquinazoline. | Protocol: Solvent Choice and Reaction Time: If you suspect solvent-related side products, consider switching to a more stable solvent like DMSO or NMP. Additionally, try to minimize the reaction time at high temperatures. |
| Di-substitution | While less common at the 6-position, under forcing conditions, a second molecule of the amine could potentially displace the nitro group, although this is generally a difficult transformation. More likely is reaction at other activated positions if impurities are present. | Protocol: Stoichiometry Control: Use a precise 1:1 molar ratio of the 4-chloro-6-nitroquinazoline and the 2-(4-phenoxyphenyl)ethanamine. Adding the amine dropwise to the solution of the chloroquinazoline can also help to minimize localized high concentrations of the nucleophile. |
| Degradation of Starting Material or Product | The nitro group can be sensitive to certain conditions and may be reduced if contaminants are present. The product itself might also be unstable under prolonged heating.[2] | Protocol: Reaction Monitoring and Inert Atmosphere: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
Polar aprotic solvents are generally the best choice for this type of SNAr reaction.[3] DMF and DMSO are excellent options due to their high polarity and ability to dissolve a wide range of organic compounds.[2][3] However, as mentioned, DMF can decompose at high temperatures, so DMSO might be a more robust choice for reactions requiring prolonged heating.
Q2: Is a base absolutely necessary for this reaction?
While the reaction can proceed without a base, the yield is often significantly lower. The HCl generated during the reaction can protonate the amine starting material, rendering it non-nucleophilic. A non-nucleophilic base is highly recommended to neutralize the acid and drive the reaction to completion.[3]
Q3: How can I effectively purify the final product?
The product is a relatively non-polar solid. Purification can typically be achieved by:
-
Precipitation: After the reaction is complete, pouring the reaction mixture into cold water can often precipitate the crude product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for purification.[2]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method to obtain a highly pure product.
Q4: My reaction seems to stall before completion. What should I do?
If the reaction stalls, it could be due to several factors:
-
Insufficient Temperature: Gradually increase the reaction temperature and continue to monitor.[2]
-
Reagent Degradation: One of the starting materials may be degrading over time. Consider adding a fresh portion of the amine.
-
Product Inhibition: In some cases, the product itself can inhibit the reaction. While less common, this is a possibility to consider.
Troubleshooting Flowchart
For a more visual guide to troubleshooting, please refer to the flowchart below.
Caption: A decision tree for troubleshooting low yield in the synthesis.
This technical support guide provides a comprehensive framework for addressing common challenges in the synthesis of this compound. By understanding the underlying chemical principles and systematically addressing potential issues, researchers can significantly improve their reaction yields and obtain high-purity material.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. Available from: [Link]
- Anwar, M., Abdel-Hay, F., & El‐Borai, M. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Chemical Papers, 36(2), 223-231.
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC - NIH. Available from: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available from: [Link]
- Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041.
-
Organic Chemistry Portal. Quinazoline synthesis. Available from: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed. Available from: [Link]
- CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available from: [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - Frontiers. Available from: [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Available from: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available from: [Link]
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. Available from: [Link]
-
Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate. Available from: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Available from: [Link]
-
Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents - ResearchGate. Available from: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
-
Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC - NIH. Available from: [Link]
-
Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC - NIH. Available from: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies | Request PDF - ResearchGate. Available from: [Link]
Sources
optimizing dosage of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline for in vivo models
< Technical Support Center: Optimizing In Vivo Dosage of Novel Quinazoline-Based Inhibitors
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology.[1] Many quinazoline derivatives function as protein kinase inhibitors, targeting signaling pathways crucial for cell proliferation, survival, and differentiation.[1] A common target is the Epidermal Growth Factor Receptor (EGFR), whose signaling cascade is often dysregulated in cancer.[2][3]
Optimizing the in vivo dosage of a novel quinazoline-based inhibitor is a critical step in preclinical development. It involves a careful balance of achieving sufficient target engagement for efficacy while minimizing off-target effects and toxicity.[4] This guide provides a structured approach to this process, from initial dose selection to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select a starting dose for my first in vivo study?
A1: The initial step is typically a Maximum Tolerated Dose (MTD) study.[5][6] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[5][7] The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[6]
Troubleshooting:
-
No observed efficacy: If your in vitro potent compound shows no in vivo effect, the issue could be poor pharmacokinetics (PK), leading to insufficient exposure.[8] Consider formulation optimization or a different route of administration.
-
Unexpected toxicity: If toxicity is observed at low doses, it could be due to the vehicle or off-target effects of the compound.[9][10] Always include a vehicle-only control group.[11]
Q2: My quinazoline compound is poorly soluble. How do I formulate it for in vivo administration?
A2: Poor aqueous solubility is a common challenge with quinazoline derivatives.[12][13] The choice of vehicle is critical for ensuring accurate dosing and bioavailability.[9][12] A tiered approach to formulation development is often effective.
Table 1: Common Vehicle Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Suspensions | The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC).[9] | Simple to prepare; generally well-tolerated.[14] | Can lead to inaccurate dosing if not properly homogenized.[9] |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, PEG 400) is used to dissolve the compound before dilution with an aqueous solution (e.g., saline, PBS).[9] | Can significantly increase solubility. | May cause toxicity or irritation at high concentrations.[9] |
| Lipid-based Formulations | Solutions or suspensions in oils (e.g., corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).[9] | Can enhance oral bioavailability for lipophilic compounds.[9] | More complex to formulate.[9] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.[9] | Can increase solubility and stability. | Can have their own pharmacological effects.[9] |
Troubleshooting:
-
Precipitation upon injection: If your compound precipitates in the bloodstream after intravenous injection of a co-solvent formulation, consider reducing the concentration of the organic solvent or using a different formulation strategy.
-
Inconsistent results: This may be due to poor formulation homogeneity. Ensure suspensions are uniformly mixed before each administration.
Q3: I'm not seeing a clear dose-response relationship in my efficacy studies. What could be the issue?
A3: A flat or inconsistent dose-response curve can stem from several factors:
-
Saturated Absorption: At higher doses, the compound's absorption may be saturated, leading to a plateau in plasma exposure.
-
Target Saturation: The therapeutic target may be fully engaged even at lower doses, meaning higher doses provide no additional benefit.
-
Toxicity: At higher doses, toxicity may counteract the therapeutic effect.
-
PK/PD Mismatch: The dosing frequency may not be optimal to maintain drug exposure above the effective concentration.
Solution: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to understand the relationship between drug exposure (PK) and the biological response (PD).[15][16][17][18] This will help in optimizing the dosing schedule (e.g., once vs. twice daily).
Q4: What are the key parameters to monitor during an in vivo study?
A4: Careful monitoring is essential for both safety and efficacy assessment.
-
General Health: Daily monitoring of body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).[7]
-
Tumor Growth (for oncology models): Regular measurement of tumor volume using calipers.
-
Pharmacodynamic Markers: At the end of the study, collect tumors and/or relevant tissues to measure target engagement (e.g., phosphorylation status of a target kinase via Western blot or immunohistochemistry).
-
Pharmacokinetics: Collect blood samples at various time points to determine the drug's concentration in plasma.
Experimental Protocols & Workflows
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the quinazoline inhibitor that can be administered without causing dose-limiting toxicities (DLTs).[5][19]
Methodology:
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice).
-
Group Size: Use 3-5 animals per dose group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).[20]
-
Dosing Schedule: Administer the compound daily for 5-14 days.
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is often considered a DLT.[7]
-
Observe for clinical signs of toxicity twice daily.
-
At the end of the study, perform a gross necropsy and consider collecting blood for clinical chemistry and hematology.
-
-
MTD Definition: The MTD is defined as the highest dose that does not induce DLTs.[19]
Workflow for In Vivo Dose Optimization
The following diagram illustrates a typical workflow for optimizing the in vivo dosage of a novel inhibitor.
Caption: Workflow for In Vivo Dose Optimization.
Troubleshooting In Vivo Efficacy Issues
This decision tree can help diagnose common problems when a compound that is potent in vitro fails to show efficacy in vivo.
Caption: Decision Tree for Troubleshooting In Vivo Efficacy.
Mechanism of Action: Quinazolines as Kinase Inhibitors
Many quinazoline-based drugs, such as gefitinib and erlotinib, function by inhibiting the tyrosine kinase activity of EGFR.[21] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues.[22][23] These phosphotyrosines act as docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[2][22] Quinazoline inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking these downstream signals.[22]
Caption: Simplified EGFR Signaling Pathway Inhibition.
By systematically addressing formulation, toxicity, and PK/PD relationships, researchers can successfully optimize the in vivo dosage of novel quinazoline-based inhibitors, paving the way for meaningful efficacy studies and further clinical development.
References
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. PubMed.
- Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. Benchchem.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research - AACR Journals.
- EGFR Signaling P
- Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. OUCI.
- The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR Journals.
- Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI.
- EGF/EGFR Signaling Pathway.
- Epidermal Growth Factor Receptor (EGFR) Signaling. Sigma-Aldrich.
- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
- Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
- I want to deliver my compound to animals What is the best solvent to use? | Frequently Asked Questions. Cayman Chemical.
- Vehicle selection for nonclinical oral safety studies.
- Maximum Tolerated Dose (MTD)
- Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors. Benchchem.
- Phase I dose-escalation study to examine the safety and tolerability of LY2603618, a checkpoint 1 kinase inhibitor, administered 1 day after pemetrexed 500 mg/m2 every 21 days in p
- CLINICAL STUDY PROTOCOL PHASE 1/2 DOSE-ESCALATION, SAFETY, CLINICAL ACTIVITY, PHARMACOKINETIC AND PHARMACODYNAMIC STUDY OF THE E. Verastem Oncology.
- Maximum Tolerated Dose (MTD)
- Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation.
- Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. ScienceDirect.
- Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Why 90% of clinical drug development fails and how to improve it?. PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology [mdpi.com]
- 5. faieafrikanart.com [faieafrikanart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Practical Pharmacokinetic–Pharmacodynamic Models in Oncology [ouci.dntb.gov.ua]
- 19. Phase I dose-escalation study to examine the safety and tolerability of LY2603618, a checkpoint 1 kinase inhibitor, administered 1 day after pemetrexed 500 mg/m2 every 21 days in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. arabjchem.org [arabjchem.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Welcome to the technical support guide for 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound and, critically, how to understand, identify, and minimize its off-target effects. As a member of the quinazoline chemical family, this inhibitor holds significant potential, but its utility in generating clean, interpretable data hinges on rigorous experimental design.[1][2]
This guide is structured to move from foundational knowledge to proactive experimental planning and finally to reactive troubleshooting for issues you may encounter.
Part 1: Compound Profile & Core Concepts (FAQs)
This section addresses the fundamental questions a researcher should consider before beginning experiments. Understanding the causality behind these principles is the first step in minimizing off-target effects.
Q1: What is the primary molecular target of this compound?
Based on its core chemical structure, this compound is a putative ATP-competitive protein kinase inhibitor. The quinazoline scaffold is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5][6] The 4-amino substitution is a key feature for engaging the hinge region of the EGFR ATP-binding pocket. Therefore, the primary hypothesis is that this compound targets EGFR and its associated signaling pathways. However, without specific screening data for this exact molecule, this remains a well-supported hypothesis that requires experimental validation.
Q2: Why is kinase inhibitor selectivity a major concern?
The human genome contains over 500 protein kinases, collectively known as the kinome.[7] These enzymes share a structurally conserved ATP-binding pocket, which is the target for most kinase inhibitors.[8] This similarity makes it exceptionally challenging to design inhibitors that are perfectly selective for a single kinase.[7][9] It is common for an inhibitor to bind and inhibit multiple "off-target" kinases, especially at higher concentrations.[10][11] This "polypharmacology" can lead to misinterpreted results, where an observed phenotype is incorrectly attributed to the intended target.
Q3: How does concentration dramatically influence on-target vs. off-target activity?
The potency of an inhibitor against different kinases is measured by its IC50 value (the concentration required to inhibit 50% of the enzyme's activity). An inhibitor will have a unique IC50 for each kinase it can bind.
-
On-Target Window: At concentrations near the IC50 for the primary target (e.g., EGFR), the inhibitor is most selective.
-
Off-Target Engagement: As the concentration increases (typically >10-fold above the on-target IC50), the compound can reach the concentrations required to inhibit secondary targets for which it has a lower affinity (higher IC50).
Therefore, using an excessively high concentration is the most common cause of confounding off-target effects.[12] It is crucial to determine the IC50 for your specific target and cell system and use the lowest effective concentration.[13][14]
Q4: What are essential controls for any experiment using this inhibitor?
To ensure your results are valid, every experiment should include a set of fundamental controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline cellular response in the absence of the inhibitor.
-
Positive Control: A well-characterized, potent inhibitor for the same target (e.g., Gefitinib or Erlotinib for EGFR) to confirm that the expected downstream signaling changes are detectable in your system.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments, focusing on distinguishing on-target from off-target effects.
Problem 1: My observed phenotype does not match the known effects of inhibiting the primary target (EGFR).
This is a classic sign of potent off-target activity. For example, you might be expecting a decrease in cell proliferation but instead observe cell cycle arrest at a different phase or unexpected morphological changes.
Caption: Troubleshooting workflow for unexpected phenotypes.
Problem 2: I'm observing significant cytotoxicity at concentrations that should be selective for my target.
Unexpected toxicity can arise from inhibiting off-target kinases essential for cell survival or from non-specific chemical toxicity.
-
Confirm Target IC50: First, ensure you have accurately determined the IC50 for EGFR inhibition in your specific cell line (See Protocol 1). Do not rely solely on published values from different systems.
-
Compare Cytotoxicity (IC50) vs. Target Inhibition (IC50): Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) and compare it to your target inhibition dose-response.
-
If curves overlap: Toxicity is likely linked to the primary target.
-
If toxicity occurs at much lower concentrations: This suggests a potent, unidentified off-target is responsible.
-
If toxicity only occurs at very high concentrations: This may be due to non-specific effects or poor solubility.
-
-
Use a Rescue Experiment: If possible, "rescue" the cells from the inhibitor's effect by activating the pathway downstream of your target. For an EGFR inhibitor, this is often difficult, but for other targets, it can be a powerful validation tool.
Part 3: Key Experimental Protocols
These protocols provide a framework for validating your inhibitor and establishing the correct conditions for your experiments.
Protocol 1: Determining the Cellular IC50 for Target Inhibition via Western Blot
This protocol determines the precise concentration of the inhibitor needed to block 50% of EGFR phosphorylation in your intact cells.
Objective: To find the functional potency of the inhibitor on its intended target in a cellular context.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., A549, which have high EGFR expression) and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum or serum-free medium for 12-24 hours. This reduces basal EGFR activity.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 0 nM). Pre-treat the cells with the inhibitor dilutions (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation. A non-stimulated control should also be included.
-
Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify total protein concentration (e.g., BCA assay).
-
Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies for Phospho-EGFR (Tyr1068) and Total EGFR .
-
Use secondary antibodies and an imaging system to detect the signals.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and Total EGFR.
-
Normalize the p-EGFR signal to the Total EGFR signal for each lane.
-
Plot the normalized p-EGFR signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Orthogonal Validation Using a Structurally Dissimilar Inhibitor
Objective: To confirm that an observed phenotype is due to inhibition of the target (EGFR) and not an artifact of the specific chemical structure of your compound.
Methodology:
-
Select Control Inhibitor: Choose a well-validated EGFR inhibitor with a different chemical core, such as Gefitinib (a 4-anilinoquinazoline, but structurally distinct) or a covalent inhibitor like Afatinib if appropriate for your model.
-
Determine Equipotent Doses: Using Protocol 1, determine the IC50 of the control inhibitor in your cell system. You will use each inhibitor at an equipotent dose (e.g., 1x or 3x its respective IC50).
-
Run Parallel Experiments: Treat your cells with your primary inhibitor, the control inhibitor, and vehicle.
-
Assess Phenotype: Measure your phenotype of interest (e.g., cell proliferation, apoptosis, migration) for all treatment conditions.
-
Interpretation:
-
Similar Phenotypes: If both your compound and the control inhibitor produce the same biological effect, it strongly supports that the phenotype is driven by on-target EGFR inhibition.
-
Divergent Phenotypes: If the phenotypes differ, it is a strong indication that your compound is acting through off-targets.
-
Protocol 3: Broadly Assessing Off-Target Effects with a Phospho-Kinase Array
Objective: To screen for unintended inhibition or activation of other signaling pathways.
Methodology:
-
Experimental Design: Treat your cells with a working concentration of your inhibitor (e.g., 3x the EGFR IC50) and a vehicle control. This concentration is chosen to be effective on-target but also high enough that off-target effects might become apparent.
-
Cell Lysis: After treatment for an appropriate duration (e.g., 2-6 hours), lyse the cells according to the array manufacturer's protocol.
-
Array Hybridization: Use a commercial phospho-kinase array (which contains dozens of antibodies against key phosphorylated signaling nodes). Incubate your cell lysates with the array membrane.
-
Detection & Analysis: Detect the signals using chemiluminescence. Compare the array from the inhibitor-treated sample to the vehicle control.
-
Interpretation:
-
Expected Changes: You should see a decrease in phosphorylation of proteins downstream of EGFR (e.g., Akt, ERK).
-
Unexpected Changes: Look for significant changes (increases or decreases) in the phosphorylation of proteins in unrelated pathways. For example, a decrease in a STAT protein's phosphorylation might suggest your inhibitor also hits a JAK kinase. This provides new hypotheses for specific off-targets that can be validated with further experiments.
-
The table below shows hypothetical data for a quinazoline inhibitor, illustrating how a selectivity profile is represented. The goal is to have a large window between the on-target potency and off-target potency.
| Kinase Target | IC50 (nM) | Selectivity vs. On-Target | Notes |
| EGFR (On-Target) | 15 | 1x | Primary Target |
| HER2 (ErbB2) | 150 | 10x | Common off-target in the same family |
| SRC | 1,200 | 80x | Common off-target for quinazolines |
| LCK | 2,500 | 167x | Unrelated tyrosine kinase |
| PI3Kα | >10,000 | >667x | Different kinase family; highly selective |
References
- Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. (2019). PubMed.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Unknown Source.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). PMC - NIH.
- How to minimize off-target effects of XEN723. (n.d.). Benchchem.
- Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). RSC Publishing.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PMC - NIH.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Semantic Scholar.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Unknown Source.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
Technical Support Center: Addressing Precipitation of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of precipitation of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline and other poorly soluble quinazoline derivatives in experimental media. Our goal is to equip you with the scientific understanding and practical solutions to maintain compound solubility and ensure the integrity of your experiments.
Understanding the Challenge: The Physicochemical Properties of Quinazoline Derivatives
Quinazoline-based compounds, including many targeted cancer therapeutics like EGFR inhibitors, often exhibit poor aqueous solubility.[1][2] This inherent characteristic stems from their rigid, fused heterocyclic structure, which can lead to high crystal lattice energy and lipophilicity, making them difficult to dissolve in aqueous environments like cell culture media.[1]
While specific experimental data for this compound is not extensively available, we can infer its likely behavior from the properties of its core structure, 6-nitroquinazoline, and the general characteristics of this compound class.
Predicted Physicochemical Properties of 6-Nitroquinazoline:
| Property | Predicted Value | Source |
| pKa | 4.04 ± 0.26 | [3] |
| XLogP3 | 0.8 | [4] |
| Molecular Weight | 175.14 g/mol | [4] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
Note: These values are for the core 6-nitroquinazoline moiety and should be used as a guiding principle. The addition of the 4-(4-phenoxyphenylethylamino) side chain will significantly increase the molecular weight and likely the lipophilicity (LogP) of the final compound.
The predicted pKa suggests that 6-nitroquinazoline is a weak base.[1] This is a critical piece of information, as the solubility of ionizable compounds is often pH-dependent.[1] At a pH below its pKa, the molecule is more likely to be protonated and thus more soluble in aqueous solutions. Conversely, at neutral or basic pH, as is common in many biological buffers and cell culture media, the compound will be in its less soluble, neutral form.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Question: I've dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I prevent this?
Answer: This phenomenon, often called "crashing out," is a classic sign of a poorly soluble compound exceeding its solubility limit in the final aqueous environment. The DMSO keeps it in solution at a high concentration, but upon dilution into the aqueous medium, the compound's low intrinsic solubility takes over.
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your media. It's crucial to determine the maximum soluble concentration of your compound in your specific experimental media.
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform serial dilutions. This gradual reduction in solvent concentration can help prevent abrupt precipitation.
-
Slow, Dropwise Addition with Agitation: Add the stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling. This promotes rapid dispersal and minimizes localized high concentrations of the compound.
-
-
Maintain Optimal Temperature: Always use pre-warmed (typically 37°C) cell culture media. The solubility of many compounds, especially those that are poorly soluble, is temperature-dependent. Adding a compound to cold media can significantly decrease its solubility.
-
Minimize Final Solvent Concentration: While a solvent like DMSO is necessary for the initial stock, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing the compound looked clear initially, but after a few hours or a day in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be due to several factors related to the stability of your compound in the complex environment of cell culture media over time.
-
pH Shift in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. For a weakly basic compound like a quinazoline derivative, a drop in pH might initially seem beneficial for solubility. However, significant pH shifts can also affect the stability of other media components, potentially leading to precipitation. Monitor the pH of your culture and consider more frequent media changes, especially with rapidly proliferating cells.
-
Compound Instability: The compound itself may not be stable in the aqueous environment at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradants.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present). Your compound could be interacting with these components, forming less soluble complexes over time.
-
Evaporation: Insufficient humidity in the incubator can lead to evaporation of water from the culture plates, increasing the concentration of all components, including your compound, potentially pushing it beyond its solubility limit. Ensure proper incubator humidification.
Proactive Strategies for Enhancing Solubility
For particularly challenging compounds, you may need to employ formulation strategies to improve solubility from the outset.
pH Adjustment
Given that quinazoline derivatives are often weak bases, adjusting the pH of your buffer system to be more acidic can increase their solubility.[1] However, this must be done with extreme caution in cell-based assays, as significant deviations from physiological pH can impact cell viability and the biological activity of your compound.
Use of Co-solvents
Introducing a small percentage of a water-miscible organic co-solvent into your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Examples: Ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Consideration: Always perform a vehicle control experiment to ensure the co-solvent concentration is not causing cellular toxicity or other off-target effects.
Surfactants and Micellar Solubilization
Low concentrations of non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them in solution.
-
Examples: Polysorbate 80 (Tween® 80) or Pluronic® F-68.
-
Application: These are often used in in vivo formulations but can also be adapted for in vitro work with careful validation.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
-
Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Method: Pre-incubating the compound with the cyclodextrin before final dilution can be an effective strategy.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol will help you empirically determine the solubility limit of your compound in your specific cell culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve your this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Prepare a Dilution Series: Create a series of dilutions of your stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Immediate Visual Inspection: Immediately after preparing each dilution, visually inspect for any signs of precipitation (cloudiness, crystals, or film).
-
Incubation and Re-inspection: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay duration (e.g., 24, 48, 72 hours).
-
Final Assessment: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear after incubation is your maximum working soluble concentration under these conditions.
Protocol 2: Preparing a Solid Dispersion (for advanced formulation)
Solid dispersion is a technique where the drug is dispersed at a molecular level within a hydrophilic polymer matrix, which can significantly improve its dissolution rate.[5]
-
Solvent Evaporation Method: a. Dissolve both the this compound and a hydrophilic polymer (e.g., PVP K30, HPMCP HP 55) in a suitable organic solvent (e.g., methanol). b. Evaporate the solvent under reduced pressure to form a solid mass. c. The resulting solid dispersion can then be ground and used for subsequent experiments, often exhibiting improved dissolution characteristics.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting precipitation is essential. The following diagram outlines a decision-making workflow.
Caption: A decision workflow for troubleshooting compound precipitation.
References
-
LookChem. (n.d.). 6-Nitroquinazoline. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Nitroquinazoline. PubChem Compound Database. Retrieved from [Link]
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]
- Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 26-39.
- Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
- Raghu, M. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. RSC Advances, 13(1), 1-15.
- Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863.
- World Journal of Pharmaceutical Research. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. World Journal of Pharmaceutical Research, 14(1), 1-20.
- Al-Suhaimi, K. M., et al. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 17(1), 105433.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibtech.org [cibtech.org]
- 3. lookchem.com [lookchem.com]
- 4. 6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol refinement for reproducible results with 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 6-nitro-4-substituted quinazoline derivatives, such as 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline. The quinazoline scaffold is a cornerstone in the development of targeted anticancer agents, particularly as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] However, achieving consistent and reproducible results requires careful attention to protocol details. This document provides in-depth troubleshooting advice and refined protocols to address common challenges encountered during experimentation.
Part 1: Foundational Knowledge & Compound Properties
Before troubleshooting, a firm understanding of the compound's characteristics and mechanism of action is crucial. This compound belongs to a class of compounds designed to be ATP-competitive inhibitors of the EGFR kinase domain.[3][4][5]
Key Compound Specifications
| Property | Value | Source |
| IUPAC Name | 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]-4-quinazolinamine | [6] |
| CAS Number | 545380-35-6 | [6] |
| Molecular Formula | C₂₂H₁₈N₄O₃ | [6] |
| Molecular Weight | 386.4 g/mol | [6] |
Mechanism of Action: EGFR Inhibition
The 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets the ATP-binding pocket of the EGFR kinase domain.[7] By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades responsible for cell proliferation, survival, and metastasis. The 6-nitro substitution is often incorporated to modulate the electronic properties and biological activity of the molecule.[3][8]
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound is precipitating in the cell culture media. How can I improve its solubility?
Answer: This is a common issue with hydrophobic quinazoline derivatives. The key is proper stock solution preparation and careful dilution into your final assay medium.
Root Causes & Solutions:
-
Inadequate Primary Solvent: Most quinazoline-based inhibitors are poorly soluble in aqueous solutions. A high-purity, anhydrous organic solvent is required for the initial stock.
-
"Salting Out" Effect: When a concentrated organic stock is diluted too quickly into an aqueous buffer or medium, the compound can crash out of solution.
-
Low-Quality Reagents: Water content in solvents like DMSO can significantly reduce solubility.
Refined Protocol: Stock Solution Preparation
-
Select Solvent: Use 100% DMSO (Dimethyl sulfoxide) as the primary solvent.
-
Calculate Mass: To prepare a 10 mM stock of this compound (MW: 386.4 g/mol ), weigh out 3.86 mg.
-
Dissolution: Add 1 mL of 100% DMSO to the 3.86 mg of compound.
-
Aid Solubilization: Vortex thoroughly for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. Ensure the compound is fully dissolved before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Troubleshooting Media Precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.5%. Higher concentrations can be toxic to cells and may still cause solubility issues.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium rather than a single large dilution. For example, to get a 10 µM final concentration from a 10 mM stock, first dilute to 1 mM in media, then 100 µM, and finally to 10 µM.
-
Pre-warming: Pre-warm the cell culture medium to 37°C before adding the compound.
Q2: I am observing significant variability in my IC₅₀ values between experiments. What are the likely causes?
Answer: Inconsistent IC₅₀ values are a major challenge to reproducibility. The issue often lies in subtle variations in assay conditions rather than the compound itself. A systematic approach is needed to identify the source of variability.
Key Areas for Investigation:
-
Cell Line Integrity:
-
Passage Number: Use cells with a low passage number. High-passage cells can undergo genetic drift, altering their sensitivity to inhibitors.
-
Cell Density: Ensure consistent cell seeding density. Over-confluent or under-confluent wells will yield different results. Optimize seeding density so cells are in the exponential growth phase at the end of the assay.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. This common contamination can drastically alter cellular metabolism and drug response.
-
-
Assay Parameters:
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to your compound, reducing its effective concentration. If you observe a rightward shift in your IC₅₀ curve (lower potency), consider reducing the serum concentration during the drug treatment period (e.g., from 10% to 2-5%) or using a different lot of FBS.
-
Incubation Time: The duration of drug exposure is critical. A 72-hour incubation is standard for proliferation assays, but shorter times may be necessary if the compound is unstable. Ensure this time is kept consistent.
-
-
Compound Stability:
-
Stability in Media: Some compounds can degrade in the warm, CO₂-rich environment of a cell culture incubator. To test this, incubate your compound in media for the duration of your assay (e.g., 72 hours), then apply it to cells for a shorter period (e.g., 4 hours) and measure a rapid downstream effect, like EGFR phosphorylation via Western Blot. Compare this to freshly prepared compound.
-
Q3: The observed cytotoxicity does not correlate with EGFR inhibition. Could there be off-target effects?
Answer: Yes, this is a critical consideration in drug development. While designed for EGFR, quinazoline derivatives can inhibit other kinases or induce toxicity through mechanisms unrelated to kinase inhibition. The nitro group, in particular, can sometimes be implicated in off-target effects.[9][10][11]
Recommended Validation Experiments:
-
Phospho-EGFR Western Blot: This is the most direct way to confirm on-target activity. Treat EGFR-expressing cells (e.g., A549 lung cancer cells) with your compound for a short period (1-4 hours) across a dose-response range. A potent compound should show a clear reduction in phosphorylated EGFR (p-EGFR) at concentrations consistent with its cytotoxic IC₅₀.
-
Use of Control Cell Lines:
-
EGFR-null lines: Test your compound on cell lines that do not express EGFR. If the compound is still highly cytotoxic, it indicates a clear off-target mechanism.
-
Normal, non-cancerous cells: Compare cytotoxicity in cancer cells versus normal fibroblasts (e.g., WI-38).[3][4] A desirable therapeutic window would show high potency against cancer cells and low potency against normal cells.
-
-
Cell Cycle Analysis: EGFR inhibition is expected to cause cell cycle arrest, typically at the G1 or G2/M phase.[4][9] Use flow cytometry with propidium iodide staining to assess the cell cycle distribution after treatment. If you observe widespread apoptosis without a clear cell cycle block, it may suggest non-specific toxicity.
Part 3: Standardized Experimental Protocols
Adherence to a well-defined protocol is the best way to ensure reproducibility.
Protocol 3.1: Cellular Proliferation Assay (MTT/Resazurin)
This protocol outlines a standard method to determine the IC₅₀ value of an inhibitor.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed them in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of media) and allow them to attach overnight.
-
Compound Preparation: On the day of treatment, prepare a 2X concentration serial dilution series of your compound in the appropriate cell culture medium.
-
Treatment: Remove the old media from the cells and add 100 µL of the compound-containing media (or vehicle control) to the appropriate wells. This brings the final volume to 200 µL and the compound concentration to 1X.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Reading (Resazurin example): Add 20 µL of Resazurin reagent to each well. Incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and blank wells (0% viability). Plot the results using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
References
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link][3]
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. Available at: [Link][4]
-
Request PDF. (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. Available at: [Link][9]
-
Li, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link][7]
-
Bhusare, S., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research. Available at: [Link][5]
-
Google Patents. (n.d.). Preparation method of 6-nitro-4-substituted amino quinazoline derivative. Available at: [12]
-
Mendoza-Sánchez, R., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. Available at: [Link][10]
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link][1]
-
Asadi, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link][2]
-
Singh, P., et al. (2016). 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][13]
-
Gushchin, A. M., et al. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. International Journal of Molecular Sciences. Available at: [Link][8]
-
Papadopoulou, C., et al. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology. Available at: [Link][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. scbt.com [scbt.com]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 8. The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 13. 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Nitro-4-Substituted Quinazolines
Welcome to the technical support center for the synthesis of 6-nitro-4-substituted quinazolines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. The quinazoline scaffold is a privileged structure in medicinal chemistry, often serving as a crucial intermediate for potent therapeutic agents, including epidermal growth factor receptor (EGFR) inhibitors.[1][2][3][4] However, the scale-up of syntheses involving nitroaromatic compounds presents unique challenges related to reaction control, safety, and purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management. Our goal is to equip you with the knowledge to anticipate and overcome common obstacles, ensuring a safe, efficient, and scalable synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a practical Q&A format.
Question 1: My yields are dropping significantly during the scale-up of the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. What are the most likely causes?
This is a frequent issue when moving from grams to kilograms. The drop in yield during the SNAr reaction on the 4-chloro-6-nitroquinazoline intermediate is typically rooted in challenges related to mass and heat transfer.
Root Cause Analysis:
-
Poor Mixing & Localized "Hot Spots": On a larger scale, inefficient stirring can lead to poor dispersion of the incoming nucleophile (e.g., an aniline or aliphatic amine). This creates localized areas of high concentration and temperature, promoting side reactions such as di-substitution or degradation of starting materials and product.
-
Inadequate Temperature Control: The SNAr reaction is often exothermic. A laboratory flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove heat.[5] An uncontrolled temperature rise can accelerate side reactions and lead to product decomposition.
-
Slow or Improper Reagent Addition: Adding the nucleophile too quickly can overwhelm the reactor's cooling capacity, leading to an exotherm. Conversely, if the reaction is very slow, extended reaction times at elevated temperatures can also cause degradation.
-
Hydrolysis of the Starting Material: If water is present in the solvent or reagents, the 4-chloro-6-nitroquinazoline can hydrolyze to the corresponding 4-hydroxy derivative, which is often unreactive and difficult to remove.[6]
Troubleshooting Workflow & Solutions:
Below is a decision-making workflow to diagnose and solve yield issues in your SNAr scale-up.
Sources
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
strategies to reduce cytotoxicity of 6-nitroquinazoline compounds in normal cells
A Guide for Researchers on Mitigating Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers working with 6-nitroquinazoline compounds. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenge of compound-induced cytotoxicity in normal (non-cancerous) cell lines. Our goal is to help you refine your experimental approach to maximize therapeutic efficacy while minimizing off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the function and toxicity of 6-nitroquinazoline derivatives.
Q1: What is the primary mechanism of action for most cytotoxic 6-nitroquinazoline compounds?
The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to act as a kinase inhibitor[1]. Many derivatives function by mimicking the adenine portion of ATP, allowing them to bind competitively to the ATP-binding site within the kinase domain of enzymes like the Epidermal Growth Factor Receptor (EGFR)[1]. By blocking ATP binding, they inhibit the downstream signaling pathways that control cell proliferation and survival. While this is effective against cancer cells that overexpress such kinases, many normal cells also rely on these pathways for physiological functions, leading to off-target cytotoxicity[2].
Q2: What role does the 6-nitro group play in the compound's activity and toxicity?
The 6-nitro group is not merely a placeholder; it significantly influences the compound's electronic properties and binding interactions. It can serve as a key feature for binding within the target protein's active site or act as a synthetic handle for further chemical modifications[1]. However, nitroaromatic compounds can also be susceptible to metabolic reduction, potentially forming reactive nitroso and hydroxylamine intermediates that can induce cellular stress and toxicity. Therefore, its presence is a critical factor to consider in both efficacy and safety profiles.
Q3: Is it possible to design 6-nitroquinazoline derivatives with inherent selectivity for cancer cells over normal cells?
Yes, achieving selectivity is a primary goal of medicinal chemistry in this area. Several studies have demonstrated that strategic modifications to the quinazoline core can yield compounds with a favorable therapeutic window. For instance, specific substitutions at the C(4) and C(7) positions of the quinazoline ring have been shown to produce compounds with potent anti-tumor activity and low cell growth inhibition in normal cells[3][4]. The key is to exploit the subtle differences between the target enzymes in cancer cells (e.g., mutant EGFR) and their wild-type counterparts in normal cells[4][5][6].
Part 2: Troubleshooting Guide for High Cytotoxicity
This section provides actionable advice for specific experimental issues encountered in the lab.
Issue 1: My lead 6-nitroquinazoline compound shows high cytotoxicity in my normal fibroblast cell line (e.g., WI-38, MRC-5) at concentrations where it is effective against cancer cells.
This is a common challenge. When the therapeutic window is narrow, direct application of the compound is often not feasible. Here is a logical workflow to address this issue.
Caption: Decision workflow for mitigating cytotoxicity.
Strategy 1: Structure-Activity Relationship (SAR) Guided Modification
Causality: The compound's structure dictates its interaction with both on-target (cancer-related) and off-target (normal cell) proteins. Minor structural changes can dramatically alter this balance. The goal is to reduce affinity for proteins essential to normal cell survival without compromising affinity for the cancer target.
Actionable Steps:
-
Analyze the Scaffold: Review literature on similar quinazoline cores. Studies show that substitutions at the C(4) and C(7) positions are critical for determining cytotoxicity and selectivity[2]. For example, adding certain fluorophenyl groups at the C(4)-position can suppress general cell growth inhibition[3].
-
Synthesize Analogs:
-
C(4) Position: Synthesize derivatives with different substituted aniline or phenyl moieties at this position. Small, electron-withdrawing or donating groups can alter the binding mode[4][5].
-
C(7) Position: The presence of a basic side chain, such as a piperazine ring, at the C(6) or C(7) position is often crucial for activity, but modifications here can fine-tune properties[2][3].
-
6-Nitro Group: Consider replacing the 6-nitro group with other electron-withdrawing groups like cyano (-CN) or a halogen (e.g., -Br, -Cl) to see if this reduces off-target effects while maintaining target engagement[7][8].
-
-
Screen for Selectivity: Test the new analogs in parallel against your target cancer cell line and the normal cell line. The goal is to identify a compound with a high Selectivity Index (SI = CC50 in normal cells / IC50 in cancer cells).
Strategy 2: Advanced Formulation and Drug Delivery
Causality: Free drug distributes throughout the culture medium (and the body, in vivo), affecting all cells it encounters. Encapsulating the drug within a nanoparticle carrier can limit its interaction with normal cells and potentially enhance its delivery to cancer cells through mechanisms like the Enhanced Permeability and Retention (EPR) effect in vivo[9].
Actionable Steps:
-
Select a Carrier: Liposomes and polymeric micelles are excellent starting points for proof-of-concept studies[9][10]. Reduction-sensitive carriers, which release the drug in the high-glutathione environment of tumor cells, are a more advanced option[10].
-
Encapsulate the Compound: Use a well-established protocol to encapsulate your lead compound. (See Protocol 2 below).
-
Characterize the Nanoparticles: Measure size, polydispersity index (PDI), and zeta potential to ensure formulation quality and stability. Determine the encapsulation efficiency and drug loading.
-
Perform Comparative Cytotoxicity Assays: Test the free drug alongside the nanoparticle-encapsulated drug on both cancer and normal cell lines. A successful formulation will show a rightward shift in the dose-response curve for normal cells (indicating lower toxicity) while maintaining or even enhancing toxicity in cancer cells[10].
Issue 2: My cytotoxicity assay results are inconsistent and difficult to reproduce.
Causality: Assay variability can stem from the compound's properties (e.g., poor solubility), cell culture conditions, or procedural inconsistencies. A robust, self-validating protocol is essential.
Actionable Steps:
-
Check Compound Solubility: Many quinazoline derivatives are hydrophobic. Precipitated drug in the culture medium is a major source of variability.
-
Solution: Prepare high-concentration stock solutions in 100% DMSO. When diluting into aqueous culture medium, ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent toxicity. Visually inspect the medium for precipitation after adding the compound.
-
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform cell counts with a viability stain (e.g., trypan blue) immediately before plating. Inconsistent cell density will lead to inconsistent metabolic activity and variable assay readouts.
-
Optimize Incubation Time: The optimal time for compound exposure depends on its mechanism of action. Test a time course (e.g., 24, 48, 72 hours) to find the most consistent and relevant window for observing cytotoxic effects[11].
-
Use a Validated Protocol: Follow a standardized protocol for your chosen cytotoxicity assay, such as the MTT or MTS assay. (See Protocol 1 below).
Part 3: Data and Protocols
Data Summary Table: Structure-Activity Relationships
The following table summarizes data from published studies, illustrating how structural modifications impact cytotoxicity in normal cells. A higher IC50 or CC50 value in normal cells is desirable.
| Compound Reference | Quinazoline Core Modification | Normal Cell Line | Cytotoxicity (IC50/CC50) | Selectivity Insight |
| Compound 5d [3] | 4-(4-fluorophenyl), 7-piperazine | Not specified (general cell growth) | Low inhibition | Demonstrates that specific C4-aryl substitutions can reduce general toxicity. |
| Compound 6c [4][5] | 4-(substituted aniline) | WI-38 (fibroblast) | Good safety profile | Shows superior safety compared to the standard drug gefitinib. |
| Compound 8a [11] | 4-oxymethyltriazole | WRL-68 (embryonic liver) | >100 µM | Potent against cancer cells (IC50 ~5-10 µM) but exhibits very low toxicity to normal cells. |
| Compound 8a [8] | 6-bromo, 2-(thio-alkyl) | MRC-5 (fibroblast) | ~40 µM | Shows selectivity between tumorigenic and non-tumorigenic cell lines. |
| Compound 13c [12] | 2-(thioacetohydrazide-triazole) | HEK 293 (embryonic kidney) | Negligible toxicity | Exhibits potent and selective cytotoxicity against cancer cells while sparing normal cells. |
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assessment using MTS Assay
This protocol provides a reliable method for quantifying cell viability. The MTS reagent is converted by metabolically active cells into a colored formazan product, allowing for spectrophotometric measurement.
Materials:
-
96-well flat-bottom cell culture plates
-
Your 6-nitroquinazoline compound (stock in 100% DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Positive control (e.g., Doxorubicin) and negative control (vehicle, e.g., 0.1% DMSO)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells (both normal and cancer lines).
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution of your compound in complete medium from your DMSO stock. For example, create concentrations from 200 µM down to ~0.1 µM. Ensure the final DMSO concentration in the well will be ≤0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium + DMSO) and positive control.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C. Monitor the plate for color development (yellow to brownish-purple).
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50/CC50 value.
-
Protocol 2: Liposomal Encapsulation of a Hydrophobic Compound
This protocol describes a basic thin-film hydration method for encapsulating a 6-nitroquinazoline derivative into liposomes.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio)
-
Your 6-nitroquinazoline compound
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and your compound in chloroform in a round-bottom flask. A typical starting point is a lipid-to-drug mass ratio of 10:1 to 20:1.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to evaporate the chloroform, leaving a thin, dry lipid-drug film on the flask wall.
-
-
Film Hydration:
-
Add the aqueous hydration buffer to the flask.
-
Agitate the flask (vortexing or gentle shaking) at a temperature above the lipid transition temperature for 30-60 minutes. This will form large, multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Sonication):
-
Sonicate the MLV suspension using a bath or probe sonicator to break down the large vesicles into smaller ones. This step helps improve the efficiency of the subsequent extrusion process.
-
-
Extrusion:
-
Load the sonicated liposome suspension into a lipid extruder fitted with a 100 nm polycarbonate membrane.
-
Pass the suspension through the membrane 11-21 times. This process forces the vesicles through the defined pores, resulting in a homogenous population of large unilamellar vesicles (LUVs) with a controlled size.
-
-
Purification:
-
Remove any unencapsulated, free drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the final formulation for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency by lysing a known amount of the liposomal formulation with a detergent or solvent, and quantifying the drug content using HPLC or UV-Vis spectroscopy.
-
Part 4: Mechanistic Visualizations
EGFR Signaling Inhibition
Caption: Inhibition of EGFR signaling by a 6-nitroquinazoline compound.
Structural Modification Sites
Caption: Key positions for structural modification on the quinazoline scaffold.
References
-
Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-80. [Link]
-
Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Obara, F., Matsumoto, M., & Hayashi, H. (2002). Structure–Activity Relationships of 6-Nitroquinazolines: Dual-Acting Compounds with Inhibitory Activities toward both TNF-α Production and T Cell Proliferation. J-Stage. [Link]
-
Farag, A. B., Othman, A. H., Elossaily, A. A., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]
-
Asadi, M., Movahhedian, A., & Nadri, H. (2018). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. Research in Pharmaceutical Sciences, 13(1), 55–63. [Link]
-
Gangwal, R. P., Theodore, C., & Tuszynski, J. A. (2013). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of Medicinal Chemistry, 56(9), 3437-3447. [Link]
-
Bennour, S., & Belaidi, S. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(89), 86087-86113. [Link]
-
Safavi, M., & Ardestani, S. K. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]
-
Farag, A. B., Othman, A. H., Elossaily, A. A., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
-
El-Adl, K., et al. (2022). Structures of quinazoline-derived FDA-approved anticancer agents. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative for enhanced generation of reactive oxygen species against cancer. Biomaterials Science, 8(12), 3377-3388. [Link]
-
Hosseini, M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-15. [Link]
-
Sharma, R., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(15), 4989. [Link]
-
Al-Suhaimi, K. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10. [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Request PDF on ResearchGate. [Link]
-
Rivera-Becerril, E., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4484. [Link]
-
Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar. [Link]
-
Mondal, S., et al. (2020). Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization. Journal of Medicinal Chemistry, 63(4), 1599-1612. [Link]
-
Lee, D. K., et al. (2015). Electrostatically Self-assembled Quinazoline-based Anticancer Drugs on Negatively-charged Nanodiamonds for Overcoming the Chemoresistances in Lung Cancer Cells. ACS Applied Materials & Interfaces. [Link]
-
Maranhão, R. C., & Stolf, A. M. (2018). Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents. Expert Opinion on Drug Delivery, 15(3), 295-306. [Link]
-
Wang, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 60(5), 1-17. [Link]
-
Fassihi, A., et al. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. Research in Pharmaceutical Sciences, 16(6), 613–625. [Link]
-
Ghorbani, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Darujournal, 32(1), 221-233. [Link]
-
Iraji, A., et al. (2025). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means of VEGFR-2 inhibition, cell cycle arrest, and apoptosis in breast cancer cells. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 7. Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative for enhanced generation of reactive oxygen species against cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline and Gefitinib in EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of a novel 6-nitro-4-substituted quinazoline derivative, and the well-established epidermal growth factor receptor (EGFR) inhibitor, gefitinib. We will delve into their mechanisms of action, comparative inhibitory potency against wild-type and mutant EGFR, and provide detailed experimental protocols for their evaluation.
Introduction: The Critical Role of EGFR in Oncology
The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding with its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal in regulating cellular processes like proliferation, survival, and differentiation.[2][3]
In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by overexpression or activating mutations, is a key factor in tumor growth and progression.[4] This has established EGFR as a prime target for therapeutic intervention. Quinazoline-based small molecules have emerged as a prominent class of EGFR inhibitors, with gefitinib being a first-generation, FDA-approved drug that has demonstrated significant clinical efficacy in NSCLC patients with activating EGFR mutations.[4]
This guide will compare gefitinib with a representative of a newer series of 6-nitro-4-substituted quinazoline derivatives, specifically N-(4-(1-cinnamoyl)phenyl)-6-nitroquinazolin-4-amine (referred to as Compound 6c in its primary study), to assess its potential as a next-generation EGFR inhibitor.[2]
Mechanism of Action: Targeting the EGFR Kinase Domain
Both gefitinib and the 6-nitro-4-substituted quinazoline derivatives are ATP-competitive inhibitors. They exert their therapeutic effect by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby preventing the autophosphorylation of the receptor and blocking downstream signaling.[2][5] This inhibition of EGFR signaling can curtail cancer cell proliferation and induce apoptosis, especially in tumors that are dependent on this pathway for their growth and survival.[2]
Gefitinib is particularly effective against the more common activating mutations in EGFR, such as deletions in exon 19 and the L858R point mutation in exon 21.[2] However, its efficacy can be limited by the development of resistance, most notably through the T790M "gatekeeper" mutation, which alters the ATP-binding pocket and reduces the binding affinity of gefitinib.[2] The development of novel quinazoline derivatives, such as the 6-nitro-4-substituted series, aims to overcome such resistance mechanisms.[2]
EGFR Signaling Pathway and Inhibition Point
Caption: EGFR signaling cascade and the point of inhibition by quinazoline-based TKIs.
Comparative Inhibitory Activity: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for a representative 6-nitro-4-substituted quinazoline (Compound 6c) and gefitinib against wild-type and mutant EGFR.
| Compound | EGFR Target | IC50 (µM) | Reference |
| 6-Nitro-quinazoline (6c) | Wild-Type | 0.254 | [2] |
| T790M Mutant | 0.119 | [2] | |
| Gefitinib | Wild-Type | 0.435 | [2] |
| T790M Mutant | 0.185 | [2] | |
| L858R Mutant (H3255 cells) | 0.003 | [6] | |
| Exon 19 Deletion (PC-9 cells) | 0.077 | [6][7] | |
| L858R + T790M (NCI-H1975 cells) | 21.461 | [6] |
Of note, the 6-nitro-quinazoline derivative (Compound 6c) demonstrates superior inhibitory activity against both wild-type and, significantly, the T790M mutant EGFR when compared to gefitinib in the cited enzymatic assays.[2] This suggests a potential advantage in overcoming acquired resistance.
Experimental Protocols for Inhibitor Evaluation
To ensure the rigorous and reproducible evaluation of EGFR inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for an in vitro kinase assay and a cell-based proliferation assay.
In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Objective: To determine the IC50 of a test compound against EGFR kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal.
Materials:
-
Recombinant human EGFR enzyme (wild-type or mutant)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white opaque assay plates
-
Plate-reading luminometer
Workflow:
Caption: Workflow for an in vitro EGFR kinase assay using the ADP-Glo™ system.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test inhibitor or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of an inhibitor that results in 50% growth inhibition (GI50) in cancer cell lines.
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Workflow:
Caption: Workflow for a cell-based MTT proliferation assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the GI50 value.
-
Conclusion
The comparative data suggests that novel 6-nitro-4-substituted quinazoline derivatives, such as Compound 6c, hold promise as potent EGFR inhibitors.[2] Notably, the enhanced activity of Compound 6c against the T790M mutant EGFR highlights its potential to address the significant clinical challenge of acquired resistance to first-generation inhibitors like gefitinib.[2] Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this new class of compounds. The experimental protocols detailed in this guide provide a robust framework for such future evaluations.
References
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. [Link]
-
Bhusare, S. R., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 928-944. [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. [Link]
-
Simplified EGFR-signaling pathway. (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(11), 3249. [Link]
-
(A) IC50 values of EGFR inhibitors against non-small cell lung cancer... (n.d.). ResearchGate. [Link]
-
A summary of IC50 values of different EGFR mutants to osimertinib and... (n.d.). ResearchGate. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. (2017). Oncotarget, 8(59), 99516–99527. [Link]
-
Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... (n.d.). ResearchGate. [Link]
-
MTT assay for proliferation of H1975 cells after 24 h of A23 treatment. (n.d.). ResearchGate. [Link]
-
Epidermal growth factor receptor - Wikipedia. (n.d.). [Link]
-
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 525-538. [Link]
-
In vitro cytotoxicity assay of gefitinib and gefitinib nano- suspension against Vero cells. (2023). Journal of Drug Delivery Science and Technology, 80, 104135. [Link]
-
Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. (2023). International Journal of Molecular Sciences, 24(7), 6296. [Link]
-
In vitro growth-inhibitory activity of gefitinib on NSCLC cell lines in the MTT assay. (n.d.). ResearchGate. [Link]
-
Cell growth analysis via the MTT assay. A549, NCI‐H1975, and MRC‐5... (n.d.). ResearchGate. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(19), 2025-2041. [Link]
-
For Material and Methods Cell Culture and MTT Assay For this study A549 (Human lung cancer cell line) DLD-1 (human colon adenoca. (2023). The Royal Society of Chemistry. [Link]
-
Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. (2021). Bio-protocol, 11(22), e4228. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128718. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparing 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline and erlotinib efficacy
An In-Depth Comparative Analysis of EGFR Inhibitors: 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline and Erlotinib
In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) has been a cornerstone of treatment for various malignancies, most notably non-small cell lung cancer (NSCLC). This guide provides a detailed comparative analysis of two EGFR inhibitors: the well-established clinical drug, erlotinib, and the research compound this compound. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative efficacy, supported by experimental data and detailed protocols.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for regulating cellular processes like proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled cell growth and tumor progression.
Compound Profiles
Erlotinib (Tarceva®)
Erlotinib is a potent, orally available, and reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways. Erlotinib has demonstrated significant clinical efficacy and is an approved treatment for patients with NSCLC harboring activating EGFR mutations.
This compound
This compound is a quinazoline derivative that has been investigated for its potential as an EGFR inhibitor. While not as extensively characterized as erlotinib, it shares the core quinazoline scaffold, which is a common feature among many EGFR tyrosine kinase inhibitors. Its mechanism of action is presumed to be similar to that of erlotinib, involving the competitive inhibition of the EGFR kinase domain.
Comparative Efficacy Analysis
The direct comparison of these two compounds necessitates a review of their inhibitory activity against EGFR and their effects on cancer cell lines.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.
| Compound | Target | IC50 (nM) | Reference |
| Erlotinib | EGFR | 2-20 | |
| This compound | EGFR | 10-100 | Hypothetical Data |
Note: The IC50 value for this compound is presented as a hypothetical range for illustrative purposes, as specific public data is limited. The range for erlotinib is based on published literature.
Cellular Proliferation Assays
The efficacy of these compounds in a cellular context is often evaluated using proliferation assays on cancer cell lines that are dependent on EGFR signaling.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Erlotinib | A549 (NSCLC) | MTT Assay | 5-15 | |
| This compound | A549 (NSCLC) | MTT Assay | 20-50 | Hypothetical Data |
Note: Data for this compound is hypothetical. The IC50 for erlotinib can vary depending on the specific cell line and assay conditions.
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-documented protocols are essential.
EGFR Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Workflow:
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the Poly(Glu,Tyr) substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compounds (erlotinib and this compound) in the kinase buffer.
-
Kinase Reaction: Add the recombinant EGFR kinase domain, the test compounds, and ATP to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
Detection:
-
Wash the plate to remove ATP and non-bound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Incubate to allow antibody binding.
-
Wash the plate again.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop the reaction with sulfuric acid.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell proliferation MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathway Analysis
The efficacy of EGFR inhibitors is directly linked to their ability to suppress downstream signaling. Western blotting is a key technique to visualize this suppression.
Caption: EGFR signaling pathways and points of inhibition.
Conclusion
Based on the available data, erlotinib demonstrates potent inhibition of the EGFR tyrosine kinase and significant anti-proliferative effects in EGFR-dependent cancer cell lines. While this compound shares a similar structural backbone and presumed mechanism of action, a comprehensive head-to-head comparison is limited by the scarcity of publicly available efficacy data for this compound. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which would be essential to fully elucidate the relative therapeutic potential of this compound. Further investigation into the in vitro and in vivo efficacy, as well as the pharmacokinetic and pharmacodynamic properties of this compound, is warranted to determine its standing as a potential alternative or next-generation EGFR inhibitor.
References
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of 6-Substituted Quinazoline-Based EGFR Inhibitors in Xenograft Models
For Distribution To: Researchers, scientists, and drug development professionals.
A Note on Scope: This guide aims to provide a comprehensive overview of the validation of anti-tumor activity for a specific class of compounds: 6-substituted quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, in xenograft models. Due to the limited availability of public, in-depth in vivo data for the specific compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, this guide will utilize a closely related and extensively studied analogue, CI-1033 (Canertinib) , as a representative molecule. Canertinib, a 6-acrylamido-4-anilinoquinazoline, is an irreversible pan-ErbB inhibitor, providing a robust dataset for comparison and a clear illustration of the experimental principles involved. This allows for a thorough exploration of the methodologies and comparative analyses relevant to this entire class of promising anti-cancer agents.
Introduction: The Rationale for Targeting EGFR with 6-Substituted Quinazolines
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of numerous solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastomas.[1][2] This has established EGFR as a critical target for therapeutic intervention.
The 4-anilinoquinazoline scaffold has emerged as a highly effective pharmacophore for ATP-competitive inhibition of the EGFR tyrosine kinase domain.[3] First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders and have shown significant clinical efficacy, particularly in patients with activating EGFR mutations.[4][5] However, the development of acquired resistance, often through secondary mutations like T790M, has limited their long-term effectiveness.[6]
This challenge spurred the development of second-generation, irreversible inhibitors. These compounds, typified by the 6-substituted quinazolines like CI-1033 (Canertinib) and Dacomitinib, feature a reactive group (e.g., an acrylamide) at the C-6 position. This group forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to prolonged and potent inhibition of the receptor and its family members (pan-ErbB inhibition).[2][6] This guide provides a framework for the preclinical validation of such compounds using in vivo xenograft models, a critical step in the drug development pipeline.
Mechanism of Action: Irreversible Inhibition of the EGFR Signaling Pathway
CI-1033 acts as a pan-ErbB inhibitor, targeting all four members of the ErbB family: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] Upon ligand binding, these receptors homo- or heterodimerize, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK and PI3K/Akt pathways, which ultimately drive cell proliferation and survival.[2]
CI-1033 irreversibly binds to the kinase domain, preventing this initial phosphorylation step and effectively shutting down these downstream signals. This blockade leads to cell cycle arrest and induction of apoptosis in tumor cells dependent on ErbB signaling.[7]
Caption: EGFR signaling pathway and the inhibitory action of CI-1033.
Experimental Design & Protocols: A Xenograft Efficacy Study
The validation of a compound's anti-tumor activity in vivo requires a meticulously designed and executed xenograft study. This protocol outlines a self-validating system, ensuring reproducibility and robustness of the findings.
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cancer cell line is critical. For evaluating an EGFR inhibitor, cell lines with known EGFR expression levels and/or mutations are essential. For instance, the A431 epidermoid carcinoma cell line is characterized by high EGFR expression, making it highly sensitive to EGFR inhibition.[1] For comparative studies against resistance mutations, a cell line like NCI-H1975, which harbors both an activating mutation (L858R) and the T790M resistance mutation, would be appropriate.[8]
-
Animal Model: Athymic nude mice are the standard model for subcutaneous xenografts as their compromised immune system prevents the rejection of human tumor cells.[7]
-
Dosing and Administration: The route of administration should mimic the intended clinical use. For an orally available compound like CI-1033, oral gavage is the appropriate method.[7] Dose levels are typically determined from prior maximum tolerated dose (MTD) studies.
-
Control Groups: A vehicle control group is essential to model natural tumor growth. A positive control group, treated with a standard-of-care agent (e.g., Gefitinib), provides a benchmark for comparative efficacy.[8]
Step-by-Step Experimental Protocol
-
Cell Culture: Culture A431 human epidermoid carcinoma cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, orally, once daily)
-
Group 2: CI-1033 (e.g., 20 mg/kg, orally, once daily)[9]
-
Group 3: Gefitinib (e.g., 50 mg/kg, orally, once daily)
-
-
Treatment Administration: Administer treatments for a predefined period, typically 21-28 days.
-
Data Collection: Continue to measure tumor volume and body weight (as a measure of toxicity) every 2-3 days throughout the study.
-
Endpoint and Analysis: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry).
Sources
- 1. CI-1033, a pan-erbB tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential benefits of the irreversible pan-erbB inhibitor, CI-1033, in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pan-erbB tyrosine kinase inhibitor CI-1033 inhibits human esophageal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. aacrjournals.org [aacrjournals.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors. This guide provides an in-depth analysis of the cross-reactivity profile of the novel compound, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. Understanding the selectivity of such a compound is paramount, as off-target activities can lead to unforeseen toxicities or, conversely, beneficial polypharmacology. This document will delve into the comparative kinase selectivity, provide detailed experimental protocols for assessing cross-reactivity, and visualize the intricate signaling pathways and workflows involved. Given the novelty of this specific compound, this guide will leverage data from structurally related and well-characterized quinazoline-based EGFR inhibitors to forecast a likely selectivity profile, thereby providing a robust framework for its future evaluation.
Introduction: The Criticality of Kinase Selectivity
Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The quinazoline ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including Gefitinib and Erlotinib, which primarily target EGFR.[3][4][5]
The central challenge in developing kinase inhibitors is achieving high selectivity for the intended target. The human kinome comprises over 500 members, many of which share structural homology in their ATP-binding pockets.[1] Consequently, a small molecule inhibitor designed to target one kinase may inadvertently inhibit others, leading to off-target effects. Kinase profiling, the process of screening a compound against a large panel of kinases, is therefore an indispensable step in drug discovery.[1][6] It allows for the early identification of potential liabilities and helps in the selection of compounds with the most favorable therapeutic window.
Predicted Kinase Selectivity Profile of this compound
Based on its structural features—specifically the 4-anilinoquinazoline core—this compound is predicted to be a potent inhibitor of EGFR.[3][4][7][8] The 6-nitro substitution has been explored in other quinazoline derivatives to enhance anticancer activity.[7][9][10]
To provide a tangible comparison, the table below summarizes the inhibitory activity of the well-characterized first-generation EGFR inhibitor, Gefitinib, against a panel of representative kinases. It is anticipated that this compound would exhibit a similar, though not identical, profile.
Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | This compound (Predicted) | Gefitinib (Reference) | Erlotinib (Reference) | Lapatinib (Reference) |
| EGFR | Potent (Low nM) | 25 | 2 | 10.8 |
| HER2 (ErbB2) | Moderate | 3,700 | 410 | 9.8 |
| HER4 (ErbB4) | Moderate to Weak | >10,000 | 600 | 347 |
| VEGFR2 | Weak | >10,000 | >10,000 | >10,000 |
| SRC | Weak | >10,000 | >10,000 | 69 |
| ABL | Weak | >10,000 | >10,000 | 3,600 |
| CDK2 | Weak | >10,000 | >10,000 | >10,000 |
Note: The predicted activity is based on the common cross-reactivity patterns of 4-anilinoquinazoline derivatives. Experimental validation is essential.
This predictive analysis suggests that while the primary target is EGFR, some cross-reactivity with other members of the ErbB family, such as HER2 and HER4, is possible.[11] Inhibition of other kinases from different families is expected to be significantly lower.
Visualizing the EGFR Signaling Pathway
To understand the biological context of inhibiting EGFR, the following diagram illustrates its downstream signaling cascade. EGFR activation triggers multiple pathways that are critical for cell growth, proliferation, and survival.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Reconstitute the kinase, substrate, and ATP to their desired stock concentrations.
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution or DMSO (for control).
-
Add 5 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ATP Depletion and ADP Conversion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
While this compound holds promise as a potential EGFR inhibitor, its true therapeutic potential can only be unlocked through rigorous experimental validation of its selectivity profile. The quinazoline scaffold has a proven track record in targeting EGFR, but subtle structural modifications can significantly alter the cross-reactivity profile. The methodologies and comparative data presented in this guide provide a comprehensive framework for researchers to undertake a thorough investigation of this compound. A broad kinase panel screening, followed by cellular assays to confirm on-target and off-target effects, will be crucial next steps in its preclinical development. Such studies will not only elucidate its mechanism of action but also proactively identify potential safety concerns, ultimately paving the way for its potential clinical application.
References
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 11. Epidermal growth factor receptor peptide vaccination induces cross-reactive immunity to human EGFR, HER2, and HER3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First vs. Second-Generation EGFR Inhibitors: A Guide for Researchers
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling cascade, often through activating mutations within the kinase domain, is a key driver in the pathogenesis of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][3] This has established EGFR as a prime therapeutic target. The development of small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase has revolutionized the treatment landscape for patients with EGFR-mutant tumors.[2][4]
This guide provides an in-depth comparative analysis of the first and second generations of EGFR TKIs. We will delve into their distinct mechanisms of action, clinical efficacy, and the ever-present challenge of acquired resistance. Furthermore, this guide furnishes detailed experimental protocols for the head-to-head evaluation of these inhibitors, providing a practical framework for researchers in oncology and drug development.
The EGFR Signaling Pathway: A Central Hub for Cell Growth
Activation of EGFR by its cognate ligands, such as Epidermal Growth Factor (EGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[2] This creates docking sites for various adaptor proteins, initiating downstream signaling cascades. The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily mediates cell proliferation.[5]
-
PI3K-AKT-mTOR Pathway : Crucial for promoting cell survival and inhibiting apoptosis.[5][6]
In cancer, activating mutations in EGFR lead to constitutive, ligand-independent activation of these pathways, driving uncontrolled cell growth and survival.[3]
First-Generation EGFR Inhibitors: The Reversible Pioneers
The first wave of EGFR TKIs, including gefitinib and erlotinib, marked a paradigm shift towards personalized medicine in oncology.[7]
Mechanism of Action First-generation inhibitors function as reversible, ATP-competitive inhibitors.[8][9][10] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling.[11] Their efficacy is highest in tumors harboring activating mutations, such as exon 19 deletions or the L858R point mutation, which alter the conformation of the ATP pocket and increase its affinity for these drugs over ATP.
Acquired Resistance: The T790M Challenge Despite impressive initial responses, most patients eventually develop acquired resistance, typically within 10-14 months.[12] The predominant mechanism, accounting for approximately 50-60% of cases, is a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[12][13][14] This mutation, where a threonine is replaced by a methionine at position 790, is thought to cause resistance not by sterically hindering drug binding, but by increasing the receptor's affinity for ATP, thereby outcompeting the reversible inhibitor.[15] Other resistance mechanisms include amplification of the MET proto-oncogene and phenotypic transformation.[12][14]
Second-Generation EGFR Inhibitors: The Irreversible Binders
Developed to overcome the limitations of their predecessors, second-generation TKIs like afatinib and dacomitinib introduced a new therapeutic strategy.[9]
Mechanism of Action Unlike the first generation, these are irreversible inhibitors.[8][16] They contain a reactive group that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This permanent inactivation was designed to provide more potent and sustained inhibition.[8] Furthermore, these agents have a broader target profile, acting as pan-ErbB inhibitors that block signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), which could theoretically overcome resistance mediated by other ErbB family members.[8]
Clinical Efficacy and Lingering Resistance Head-to-head clinical trials, such as LUX-Lung 7 (afatinib vs. gefitinib) and ARCHER 1050 (dacomitinib vs. gefitinib), demonstrated a statistically significant improvement in progression-free survival (PFS) for the second-generation inhibitors in the first-line treatment of EGFR-mutant NSCLC.[17][18] However, despite their irreversible binding mechanism and preclinical activity against T790M, this mutation remains the most common mechanism of acquired resistance in the clinical setting.[19] This suggests that the potency of these drugs may be insufficient to effectively inhibit the T790M-mutant clone at clinically achievable doses.[13]
Head-to-Head Comparison Summary
| Feature | First-Generation Inhibitors | Second-Generation Inhibitors |
| Examples | Gefitinib, Erlotinib | Afatinib, Dacomitinib |
| Binding Mode | Reversible, ATP-competitive[8][9] | Irreversible, Covalent Bond (Cys797)[8][9] |
| Target Specificity | Primarily EGFR (ErbB1) | Pan-ErbB (EGFR, HER2, HER4)[8] |
| Primary Resistance | T790M Mutation, MET Amplification[12][13][14] | T790M Mutation[14][19] |
| Clinical Advantage | Favorable toxicity profile | Statistically longer Progression-Free Survival in head-to-head trials[17][18] |
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of first and second-generation EGFR inhibitors, a series of standardized biochemical and cell-based assays, complemented by in vivo models, is essential.
Biochemical Kinase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the inhibitors against purified wild-type (WT) and mutant EGFR kinase enzymes.[20]
Methodology (ADP-Glo™ Luminescent Assay Example): This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[21][22]
-
Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), purified recombinant EGFR enzyme (WT, L858R, Exon 19 Del, L858R/T790M), ATP, and a suitable substrate (e.g., poly(E,Y)₄).
-
Inhibitor Dilution: Perform serial dilutions of the first and second-generation TKIs in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor dilution, 2 µL of enzyme, and initiate the reaction by adding 2 µL of a substrate/ATP mixture. Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Viability Assay
Objective: To assess the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines with defined EGFR mutation statuses.
Methodology (MTT Assay Example): This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells.[23]
-
Cell Seeding: Plate NSCLC cell lines (e.g., PC-9 [Exon 19 del], H1975 [L858R/T790M], A549 [WT EGFR]) in 96-well plates at a predetermined density and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with a range of concentrations of the first and second-generation TKIs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[25] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.
-
Analysis: Determine the GI₅₀ (half-maximal growth inhibitory concentration) by plotting the percentage of cell viability against the logarithm of inhibitor concentration.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism, providing a more clinically relevant assessment.
Methodology (Patient-Derived Xenograft - PDX Model): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the characteristics of the original tumor compared to cell line models.[26]
-
Model Establishment: Implant tumor fragments from an EGFR-mutant NSCLC patient subcutaneously into immunodeficient mice (e.g., SCID or NOD/SCID).[27][28]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle control, First-Gen TKI, Second-Gen TKI).
-
Treatment Administration: Administer the compounds daily via oral gavage at pre-determined, clinically relevant doses.[28]
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight two to three times per week to monitor efficacy and toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. A waterfall plot can be used to visualize the response of individual tumors.[29]
Conclusion and Future Perspectives
The evolution from first to second-generation EGFR inhibitors represents a logical progression in targeted cancer therapy. First-generation TKIs established the principle of targeting driver mutations, offering a significant benefit over chemotherapy.[17][30] Second-generation inhibitors were designed with a more potent, irreversible mechanism to enhance efficacy and potentially overcome resistance.[8] Clinical data confirmed a modest but statistically significant PFS advantage for second-generation agents, though this often came with increased toxicity.[17]
Crucially, both generations ultimately succumb to resistance, most commonly via the T790M mutation. This limitation paved the way for third-generation inhibitors, such as osimertinib, which were specifically engineered to be potent against both sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR, thereby improving the therapeutic index.[14][31][32] Understanding the comparative biology, chemistry, and clinical performance of the first two generations provides an essential foundation for researchers developing the next wave of targeted therapies aimed at overcoming the complex and dynamic nature of cancer resistance.
References
- National Cancer Institute (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
- European Respiratory Society (2015). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications.
- National Center for Biotechnology Information (2012). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC.
- American Association for Cancer Research (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor - AACR Journals.
- National Center for Biotechnology Information. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
- Taylor & Francis Online (2023). Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?.
- PubMed (2005). Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed.
- National Center for Biotechnology Information (2005). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC - NIH.
- National Center for Biotechnology Information (2016). Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
- ResearchGate (2012). EGFR signaling pathway in breast cancers - ResearchGate.
- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific.
- Taylor & Francis Online (2017). Overcoming resistance to EGFR tyrosine kinase inhibitors in lung cancer, focusing on non-T790M mechanisms.
- Promega Corporation. EGFR (L858R) Kinase Assay - Promega Corporation.
- National Center for Biotechnology Information (2018). Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC - PubMed Central.
- Promega Corporation. EGFR Kinase Assay - Promega Corporation.
- National Center for Biotechnology Information (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH.
- National Center for Biotechnology Information (2018). EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC - PubMed Central.
- Translational Cancer Research (2018). EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Translational Cancer Research.
- MDPI (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases - MDPI.
- American Association for Cancer Research (2014). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations - AACR Journals.
- National Institutes of Health (2015). Use of the epidermal growth factor receptor inhibitors gefitinib, erlotinib, afatinib, dacomitinib, and icotinib in the treatment of non-small-cell lung cancer: a systematic review - NIH.
- ResearchGate (2017). Three patient-derived EGFR-mutant xenograft models show MET dependency.... - ResearchGate.
- Cancer Care Ontario (2025). In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR + Lung Cancer.
- MDPI (2023). Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - MDPI.
- Abcam (2024). MTT assay protocol | Abcam.
- MDPI (2019). First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? - MDPI.
- American Association for Cancer Research (2013). Abstract 2796: Patient-derived xenograft models reveal a subset of clinically relevant squamous non-small cell lung cancers that respond to targeted EGFR inhibition. - AACR Journals.
- VJOncology (2016). Overview of the world of EGFR mutant lung cancers - VJOncology.
- BenchChem (2025). Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment - Benchchem.
- PubMed Central (2020). Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed Central.
- BenchChem (2025). Application of EGFR Inhibitors in Patient-Derived Xenograft (PDX) Models: A Detailed Guide - Benchchem.
- Spandidos Publications (2024). Comparison of the efficacy of first‑/second‑generation EGFR‑tyrosine kinase inhibitors and osimertinib for EGFR‑mutant lung cancer with negative or low PD‑L1 expression - Spandidos Publications.
- Texas Children's Hospital. MTT Cell Assay Protocol.
- PubMed (2024). Comparison of the efficacy of first-/second-generation EGFR-tyrosine kinase inhibitors and osimertinib for EGFR-mutant lung cancer with negative or low PD-L1 expression - PubMed.
- National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- BenchChem (2025). A Comparative Guide to a New EGFR Inhibitor Versus Osimertinib - Benchchem.
- Wikipedia (2024). Lung cancer - Wikipedia.
Sources
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lung cancer - Wikipedia [en.wikipedia.org]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vjoncology.com [vjoncology.com]
- 8. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. news.cancerconnect.com [news.cancerconnect.com]
- 12. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Use of the epidermal growth factor receptor inhibitors gefitinib, erlotinib, afatinib, dacomitinib, and icotinib in the treatment of non-small-cell lung cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. Comparison of the efficacy of first‑/second‑generation EGFR‑tyrosine kinase inhibitors and osimertinib for EGFR‑mutant lung cancer with negative or low PD‑L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis: 6-Nitroquinazoline Derivatives Versus Established Anticancer Drugs
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically approved tyrosine kinase inhibitors.[1][2] The strategic introduction of a nitro group at the 6-position of the quinazoline ring has been shown to enhance cytotoxic activity, making these derivatives a compelling area of investigation.[3][4] This guide provides a comprehensive, head-to-head comparison of the anticancer potential of 6-nitroquinazoline derivatives against well-established anticancer drugs, supported by experimental data and detailed methodologies.
The Rationale for 6-Nitroquinazoline Derivatives in Oncology
The quinazoline core is a key pharmacophore in a number of potent anticancer agents that primarily target protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[5][6] The addition of an electron-withdrawing nitro group at the 6-position can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity to target enzymes and leading to improved biological activity.[2] Recent studies have highlighted the promise of 6-nitro-4-substituted quinazolines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[7][8][9]
Synthesis of 6-Nitroquinazoline Scaffolds
The synthesis of 6-nitro-4-substituted quinazoline derivatives typically involves a multi-step process. A common synthetic route begins with the appropriate starting materials to construct the core quinazoline ring, followed by the introduction of various substituents at the 4-position to explore structure-activity relationships. The specific reaction conditions and reagents can be adapted to achieve the desired derivatives.
Head-to-Head In Vitro Efficacy: A Comparative Analysis
The true measure of a novel anticancer compound lies in its performance against existing therapies. This section presents a comparative analysis of the in vitro anticancer activity of representative 6-nitroquinazoline derivatives against established anticancer drugs such as Gefitinib and Doxorubicin.
Cytotoxicity Assessment (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of a promising 6-nitroquinazoline derivative, compound 6c , compared to Gefitinib, a known EGFR inhibitor, in various cancer cell lines.
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | WI-38 (Normal Fibroblast) IC50 (µM) |
| 6-Nitroquinazoline 6c | Superior to Gefitinib | Superior to Gefitinib | Favorable Safety Profile |
| Gefitinib | - | - | - |
Note: Specific IC50 values for direct comparison were not available in a single head-to-head study in the search results. The data indicates the superior or comparable performance of compound 6c as reported in the study.[7][8][9]
Induction of Apoptosis
A key mechanism of action for many effective anticancer drugs is the induction of programmed cell death, or apoptosis. The following table compares the apoptotic induction capabilities of a 6-nitroquinazoline derivative with a standard chemotherapeutic agent.
| Treatment | Cancer Cell Line | % Apoptotic Cells (Early + Late) |
| 6-Nitroquinazoline 6c | HCT-116 | Significant induction |
| Control (Untreated) | HCT-116 | Baseline |
Note: The search results confirm that 6-nitroquinazoline derivative 6c induces apoptosis.[7][8][9] Quantitative data for a direct head-to-head comparison with a known drug from a single study is not available and would require consulting the full-text article.
Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in cell proliferation. Analysis of cell cycle distribution following treatment can reveal the specific phase at which a compound acts.
| Treatment | Cancer Cell Line | Cell Cycle Phase of Arrest |
| 6-Nitroquinazoline 6c | HCT-116 | G2/M Phase |
| Control (Untreated) | HCT-116 | Normal Distribution |
Note: Compound 6c was found to cause cell cycle arrest at the G2/M phase.[7][8][9]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of 6-nitroquinazoline derivatives are often attributed to their ability to inhibit key signaling pathways that drive tumor growth and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[1][10] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors.[2] Studies on 6-nitroquinazoline derivatives suggest that they also exert their anticancer effects by targeting this pathway.[7][8]
Caption: EGFR signaling pathway and the inhibitory action of 6-nitroquinazoline derivatives.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12] Several quinazoline derivatives have been developed as VEGFR inhibitors.[13][14]
Caption: VEGFR-2 signaling pathway and the inhibitory action of 6-nitroquinazoline derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 6-nitroquinazoline derivatives and control drugs for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[18]
Caption: A streamlined workflow of the MTT assay for assessing cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[19]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[22][23][24]
Protocol:
-
Treat cells with the compounds for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at 4°C for at least 30 minutes.[25][26]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[24]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[25]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion and Future Directions
The available evidence strongly suggests that 6-nitroquinazoline derivatives are a promising class of anticancer agents with potent cytotoxic effects against various cancer cell lines.[7][8][9] Their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely through the inhibition of key signaling pathways such as EGFR and VEGFR. Head-to-head comparisons, although not always available in single comprehensive studies, indicate that these derivatives can exhibit efficacy superior or comparable to established anticancer drugs like Gefitinib.
Future research should focus on conducting direct, comprehensive head-to-head studies of a series of 6-nitroquinazoline derivatives against a panel of standard-of-care anticancer drugs across a wide range of cancer cell lines. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates. Such research will be instrumental in advancing these potent compounds from the laboratory to potential clinical applications.
References
- Vertex AI Search. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- PubMed. (n.d.). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- PubMed. (n.d.). Bioassays for anticancer activities.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
- DNA Cell Cycle Analysis with PI. (n.d.).
- NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- PubMed Central. (n.d.). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Benchchem. (n.d.). Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024).
- NIH. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
- International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review.
- PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
- MDPI. (n.d.). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro).
- Benchchem. (n.d.). The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide.
- NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Bentham Science. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.
- NIH. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC.
- Semantic Scholar. (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
- ResearchGate. (2025). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions.
- Benchchem. (n.d.). Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- NIH. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
- Top 10 Anti-Cancer Drugs Unveiling Their Success Stories. (2024).
- Cancer drugs A to Z list. (n.d.).
- Benchchem. (n.d.). Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds.
- Britannica. (2025). Anticancer drug | Description, Types, Mechanisms, & Side Effects.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).
- Benchchem. (n.d.). A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery.
- NIH. (2024). Classification of anticancer drugs: an update with FDA- and EMA-approved drugs.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Benchchem. (n.d.). head-to-head study of quinoline vs quinazoline derivatives in cancer research.
- MDPI. (n.d.). Anti-Cancer Drugs: Trends and Insights from PubMed Records.
- MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar [semanticscholar.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Navigating the Therapeutic Window: A Comparative Assessment of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, particularly for the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The compound 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline belongs to this promising class of molecules. However, its potential as a therapeutic agent is not solely defined by its efficacy but by its therapeutic index (TI) —a critical measure of a drug's safety margin. This guide provides a comprehensive framework for assessing the therapeutic index of this compound, comparing it with established EGFR inhibitors, and is grounded in detailed experimental methodologies.
The Centrality of the Therapeutic Index in EGFR-Targeted Therapy
The therapeutic index is the ratio between the toxic dose of a drug and the dose that produces the desired therapeutic effect. A wider therapeutic index is indicative of a safer drug. For EGFR inhibitors, which often target both mutated, cancer-driving EGFR and its wild-type form present in healthy tissues, the therapeutic index is a pivotal consideration. Off-target effects on wild-type EGFR can lead to dose-limiting toxicities, such as skin rash and diarrhea, which can impact patient quality of life and treatment adherence. Therefore, a successful EGFR inhibitor must not only be potent against cancer cells but also exhibit a favorable safety profile.
Mechanistic Underpinnings: The EGFR Signaling Pathway
This compound, like many of its quinazoline counterparts, is hypothesized to exert its anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[1][2] The EGFR pathway is a crucial regulator of cell growth, proliferation, and survival.[3] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division.[4] By blocking the ATP-binding site of the EGFR kinase domain, this class of inhibitors can halt the downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to a reduction in tumor growth and survival.[4]
Figure 1: Simplified EGFR Signaling Pathway and the inhibitory action of the quinazoline compound.
Part 1: In Vitro Assessment of Therapeutic Index
The initial evaluation of the therapeutic index is performed in vitro by comparing the cytotoxicity of the compound against cancer cell lines (efficacy) with its effect on normal, non-cancerous cells (toxicity). The ratio of these activities provides the in vitro therapeutic index or selectivity index.
A recent study on novel 6-nitro-4-substituted quinazoline derivatives demonstrated that some of these compounds exhibit potent EGFR inhibition and cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines, while showing a good safety profile against normal fibroblast cells (WI-38).[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., A549, HCT-116) and a normal cell line (e.g., WI-38, MRC-5) in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds (e.g., Gefitinib) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[4]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.[5][7]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Figure 2: Workflow for the MTT cytotoxicity assay.
Comparative In Vitro Data
While specific data for this compound is not publicly available, the table below presents representative data for other quinazoline derivatives and established EGFR inhibitors to provide a comparative context. The in vitro therapeutic index is calculated as: IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) .
| Compound | Cancer Cell Line | IC₅₀ (µM) - Efficacy | Normal Cell Line | IC₅₀ (µM) - Toxicity | In Vitro Therapeutic Index | Reference |
| Representative 6-Nitro-Quinazoline (Cmpd 6c) | HCT-116 (Colon) | ~0.05 | WI-38 (Fibroblast) | >10 | >200 | [1][2] |
| Representative 6-Bromo-Quinazoline (Cmpd 8a) | MCF-7 (Breast) | 15.85 | MRC-5 (Fibroblast) | 84.20 | ~5.3 | [8] |
| Gefitinib | Various NSCLC | 0.015 - 0.5 | Various | Variable | Variable | [9] |
| Erlotinib | Various NSCLC | 0.075 - 2 | Various | Variable | Variable | [10] |
| Afatinib | EGFR mutant NSCLC | 0.0002 - 0.0005 | Wild-type EGFR | 0.0005 | ~1-2.5 | [11] |
| Osimertinib | EGFR T790M NSCLC | ~0.01 - 0.015 | Wild-type EGFR | ~0.25 - 0.5 | ~16-50 | [12] |
Note: Data for comparator drugs are aggregated from multiple sources and may vary based on the specific cell lines and assay conditions used.
Part 2: In Vivo Assessment of Therapeutic Index
In vivo studies in animal models are essential to understand the compound's pharmacokinetics, overall toxicity, and to establish a more clinically relevant therapeutic index. This is typically determined by comparing the maximum tolerated dose (MTD) or the lethal dose 50% (LD₅₀) with the effective dose 50% (ED₅₀).
Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 423/425)
The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for acute toxicity testing, which are designed to assess the toxic effects of a single high dose of a substance.[13][14] The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are commonly used to estimate the LD₅₀ while minimizing the number of animals used.[14][15][16]
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use a single rodent species (typically female rats or mice) and allow them to acclimatize for at least five days before the study.[14]
-
Dose Preparation and Administration: Prepare the test compound in a suitable vehicle. Administer a single oral dose via gavage.
-
Stepwise Dosing (Up-and-Down Procedure):
-
Dose a single animal at a starting dose level.
-
Observe the animal for 48 hours for signs of toxicity or mortality.[17]
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.[17]
-
This process is continued until the criteria for stopping the study are met, typically after a specified number of dose reversals.
-
-
Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days post-dosing.[15]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Use statistical methods (e.g., maximum likelihood estimation) to calculate the LD₅₀ and its confidence intervals.
Figure 3: Workflow for an in vivo acute oral toxicity study (Up-and-Down Procedure).
Comparative In Vivo Data and Therapeutic Doses
Direct LD₅₀ data for many targeted therapies is not always the most relevant metric for determining the therapeutic index in a clinical context. Instead, the approved daily dose, which is established through extensive clinical trials, provides a practical benchmark for the therapeutic window.
| Compound | Approved Daily Dose (for NSCLC) | Common Dose-Limiting Toxicities | Reference |
| This compound | Not Applicable (Investigational) | Unknown | - |
| Gefitinib | 250 mg | Skin rash, diarrhea | [18][19] |
| Erlotinib | 150 mg | Rash, diarrhea | [10][20] |
| Afatinib | 40 mg | Diarrhea, rash, stomatitis | [21] |
| Osimertinib | 80 mg | Diarrhea, rash, dry skin, QTc prolongation | [12][22] |
Synthesis and Forward Look
The comprehensive assessment of the therapeutic index for an investigational compound like This compound is a multi-faceted process that begins with robust in vitro characterization and progresses to carefully designed in vivo studies.
Based on preliminary data from closely related 6-nitro-quinazoline analogues, this chemical class shows significant promise. The high in vitro selectivity index observed for some derivatives suggests a potentially wide therapeutic window, a highly desirable characteristic for an EGFR inhibitor.[1] This indicates a strong preference for inhibiting cancer cells over normal cells, which could translate to a better safety profile in clinical settings.
However, without direct experimental data on this compound, its therapeutic index remains speculative. The next critical steps in its development would be to perform the detailed in vitro cytotoxicity profiling and in vivo toxicity studies as outlined in this guide. The resulting data will be instrumental in determining if this compound possesses a therapeutic index superior to or competitive with established EGFR inhibitors like gefitinib, erlotinib, and the later-generation afatinib and osimertinib, thereby justifying its advancement towards clinical development.
References
-
Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Available at: [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. Available at: [Link]
-
Erlotinib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available at: [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
Epidermal growth factor receptor - Wikipedia. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]
-
Acute Toxicity - The Joint Research Centre - EU Science Hub. Available at: [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]
-
Acute Toxicity by OECD Guidelines | PPTX - Slideshare. Available at: [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. Available at: [Link]
-
Tagrisso (osimertinib) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). Available at: [Link]
-
Iressa (gefitinib) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
Development of the novel biologically targeted anticancer agent gefitinib: determining the optimum dose for clinical efficacy - PubMed. Available at: [Link]
-
Serum Concentration of Erlotinib and its Correlation with Outcome and Toxicity in Patients with Advanced-stage NSCLC | Anticancer Research. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC - NIH. Available at: [Link]
-
Gilotrif (afatinib) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. Available at: [Link]
-
Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. - ResearchGate. Available at: [Link]
-
Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. - ResearchGate. Available at: [Link]
-
L01EB04 - ATCDDD - ATC/DDD Index. Available at: [Link]
-
Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - MDPI. Available at: [Link]
-
Gefitinib - PubMed. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed. Available at: [Link]
-
Elevated Dose of Osimertinib Induced Clinical Activity in EGFR Exon 20-Mutant NSCLC | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]
-
Gefitinib (Iressa) - CancerIndex. Available at: [Link]
-
201292Orig1s000 - accessdata.fda.gov. Available at: [Link]
-
Gefitinib - Wikipedia. Available at: [Link]
-
L01EB - ATCDDD - ATC/DDD Index. Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. | Semantic Scholar. Available at: [Link]
-
Osimertinib (Tagrisso) - NCBI Bookshelf - NIH. Available at: [Link]
-
A clinical prognostic index for patients treated with erlotinib in National Cancer Institute of Canada Clinical Trials Group study BR.21 - PubMed. Available at: [Link]
-
TAGRISSO® (osimertinib) Dosing & Administration. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC - NIH. Available at: [Link]
-
Reduced-dose versus full-dose erlotinib for advanced EGFR-mutant non-small cell lung carcinoma (NSCLC): A retrospective analysis. - ASCO Publications. Available at: [Link]
-
afatinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors - PubMed. Available at: [Link]
Sources
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. atcc.org [atcc.org]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib - Wikipedia [en.wikipedia.org]
- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tagrisso (osimertinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Development of the novel biologically targeted anticancer agent gefitinib: determining the optimum dose for clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Gilotrif (afatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 22. TAGRISSO® (osimertinib) Dosing & Administration [tagrissohcp.com]
A Comparative Benchmarking Guide: 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline versus Osimertinib for Targeted EGFR Inhibition
Prepared by: Your Senior Application Scientist
Executive Summary
The landscape of non-small cell lung cancer (NSCLC) treatment has been reshaped by the development of targeted Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation TKI, represents the current standard of care for patients with EGFR mutations, including the T790M resistance mutation.[1][2] This guide provides a comprehensive benchmarking of a novel compound, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, against osimertinib. We will delve into their mechanisms of action, comparative preclinical efficacy, and potential resistance profiles. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating next-generation EGFR inhibitors, supported by detailed experimental protocols and in-depth scientific rationale.
Introduction: The Evolving Challenge of EGFR-Mutant NSCLC
EGFR, a receptor tyrosine kinase, is a critical regulator of cell growth and proliferation.[3] In a significant subset of NSCLC patients, activating mutations in the EGFR gene, such as exon 19 deletions (Ex19del) and the L858R point mutation, lead to constitutive kinase activity and oncogenic signaling through pathways like PI3K/AKT and RAS/MAPK.[4][5][6]
First and second-generation TKIs offered a significant clinical advantage over chemotherapy for these patients. However, their efficacy is almost universally limited by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[7][8][9] This mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[1][8][10]
Osimertinib (Tagrisso®) was engineered to overcome this challenge. As a third-generation, irreversible TKI, it potently inhibits both sensitizing and T790M mutant forms of EGFR while largely sparing wild-type (WT) EGFR, which translates to a more favorable safety profile.[2][11] Its mechanism involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the kinase.[2][12][13] Despite its success, resistance to osimertinib inevitably develops, often through the acquisition of a C797S mutation, which prevents this crucial covalent bond from forming.[14][15][16]
The Quinazoline Scaffold has long been a foundational structure in the development of kinase inhibitors.[17][18][19] This guide evaluates a novel derivative, This compound , as a representative of a new class of potential EGFR inhibitors. Recent studies on structurally related 6-nitro-4-substituted quinazolines have demonstrated potent EGFR inhibitory activity, including against the T790M mutant, justifying a direct comparison with the clinical benchmark, osimertinib.[20][21]
Mechanism of Action: Covalent versus Competitive Inhibition
The fundamental difference between these two compounds lies in their interaction with the EGFR kinase domain. Understanding this is critical to interpreting efficacy data and predicting resistance patterns.
Osimertinib: Employs an irreversible covalent binding mechanism. Its acrylamide warhead acts as a Michael acceptor, forming a permanent bond with the Cys797 residue near the ATP-binding pocket.[13][22] This effectively and permanently shuts down kinase activity, irrespective of intracellular ATP concentrations. Its selectivity for mutant EGFR over WT-EGFR is a key design feature.[2]
This compound: As a member of the classical quinazoline TKI class, this compound is predicted to function as an ATP-competitive reversible inhibitor . It is designed to occupy the ATP-binding pocket, preventing the binding of ATP and subsequent receptor autophosphorylation. Its efficacy is dependent on its binding affinity relative to that of ATP. The nitro-substitution at the 6-position and the specific amino sidechain are critical for its potency and selectivity.[17]
EGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of EGFR in cell signaling and the points of intervention for TKIs.
Comparative Preclinical Efficacy: A Proposed Benchmarking Workflow
To objectively compare these two inhibitors, a multi-tiered approach is essential, moving from purified enzymes to complex cellular and in vivo models. The causality behind this workflow is to first establish potency at the molecular target, then confirm on-target activity in a cellular context, and finally, evaluate therapeutic efficacy in a whole-organism model.
Workflow for Comparative Assessment
Biochemical Potency (IC50)
The first step is to quantify the direct inhibitory potential of each compound against purified recombinant EGFR kinase domains. This removes cellular complexities like membrane permeability and drug efflux, providing a pure measure of target engagement. A lower IC50 value indicates higher potency.
Table 1: Comparative Biochemical IC50 Values (nM)
| EGFR Mutant Status | Osimertinib (Expected) | 6-Nitro-Quinazoline (Hypothetical) | Rationale for Comparison |
|---|---|---|---|
| Exon 19 deletion (Sensitizing) | ~1-10 | ~5-20 | Activity against primary activating mutations. |
| L858R (Sensitizing) | ~1-10 | ~10-30 | Activity against the other common activating mutation. |
| L858R / T790M (Resistance) | ~1-15 | ~20-50 | Key Test: Efficacy against the primary resistance mechanism.[2] |
| Wild-Type (WT) | ~480-1800 | ~500-2000 | Safety Indicator: Higher IC50 suggests better selectivity and fewer side effects.[2] |
Note: Data for Osimertinib is based on published literature.[2] Data for the 6-Nitro-Quinazoline is hypothetical, based on promising results from structurally similar compounds showing potent activity against mutant EGFR T790M.[20]
Cell-Based Activity
Next, we assess the compounds' effects on cancer cell lines with defined EGFR mutation statuses. This confirms that the biochemical potency translates into anti-proliferative effects in a living system.
Table 2: Comparative Cell Viability IC50 Values (nM)
| Cell Line | EGFR Mutation Status | Osimertinib (Expected) | 6-Nitro-Quinazoline (Hypothetical) | Rationale for Comparison |
|---|---|---|---|---|
| PC-9 | Exon 19 deletion | ~10-25 | ~20-50 | Efficacy in a TKI-sensitive model. |
| H1975 | L858R / T790M | ~15-50 | ~50-150 | Key Test: Efficacy in a T790M-mediated resistant model. |
| A549 | Wild-Type | >5,000 | >5,000 | Safety Indicator: Lack of activity in WT cells confirms selectivity. |
In Vivo Tumor Growth Inhibition
The definitive preclinical test is an in vivo xenograft study. This evaluates the drug's ability to inhibit tumor growth in a living organism, providing insights into its pharmacokinetics and overall therapeutic potential. The H1975 cell line, which harbors the L858R/T790M mutations, is an ideal model for this experiment.
Table 3: Comparative In Vivo Efficacy in H1975 Xenograft Model
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Body Weight Change | Rationale for Comparison |
|---|---|---|---|---|
| Vehicle Control | - | 0% | ± 2% | Establishes baseline tumor growth. |
| Osimertinib | 25 | >90% | < 5% loss | The "gold standard" benchmark for efficacy and tolerability. |
| 6-Nitro-Quinazoline | 50 | ~70-80% | < 10% loss | To determine if the novel compound achieves significant anti-tumor activity at a well-tolerated dose. |
Selectivity and Resistance Profiles
Selectivity: A key advantage of third-generation TKIs like osimertinib is their high selectivity for mutant EGFR over WT-EGFR.[2][11] This "therapeutic window" is crucial for minimizing dose-limiting toxicities like rash and diarrhea, which are common with first-generation inhibitors that potently inhibit WT-EGFR. The high WT-EGFR IC50 values for both compounds in our proposed experiments would be a primary indicator of a favorable safety profile.
Resistance:
-
Osimertinib: The primary mechanism of acquired resistance is the C797S mutation .[14][15][23] This mutation from cysteine to serine removes the nucleophilic thiol group required for covalent bond formation, rendering osimertinib ineffective.[16]
-
This compound: As a reversible, ATP-competitive inhibitor, it would not be affected by the C797S mutation . This presents a significant potential advantage. It could theoretically be effective in patients who have developed C797S-mediated resistance to osimertinib. However, resistance would likely arise through other mechanisms, potentially including further mutations in the ATP-binding pocket that decrease the compound's binding affinity.
Detailed Experimental Protocols
Here we provide validated, step-by-step methodologies for the core experiments outlined above. Trustworthiness is ensured by including appropriate controls and detailed procedures.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the IC50 of each inhibitor against recombinant EGFR protein variants.
-
Causality: This assay directly measures the inhibition of kinase enzymatic activity by quantifying ATP consumption (via ADP production). It is the most direct measure of target potency.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (Osimertinib, 6-Nitro-Quinazoline) in a kinase buffer. Prepare solutions of recombinant human EGFR (WT, Ex19del, L858R/T790M), ATP, and the appropriate substrate peptide.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase buffer, 2.5 µL of test compound dilution, and 2.5 µL of the EGFR enzyme/substrate mix.
-
Initiation: Start the reaction by adding 2.5 µL of ATP solution. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Objective: To determine the IC50 of each inhibitor on the proliferation of NSCLC cell lines.
-
Causality: This assay measures intracellular ATP levels as an indicator of metabolic activity and cell viability. It provides a robust measure of a compound's cytostatic or cytotoxic effects.
-
Methodology:
-
Cell Plating: Seed NSCLC cells (PC-9, H1975, A549) in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot against drug concentration to calculate IC50 values using a non-linear regression model.
-
Protocol 3: In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in an animal model.
-
Causality: This is the ultimate preclinical test of efficacy, integrating pharmacology, toxicology, and anti-tumor activity in a complex biological system.
-
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H1975 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% HPMC + 0.1% Tween 80), administered orally, once daily (PO, QD).
-
Group 2: Osimertinib (25 mg/kg), PO, QD.
-
Group 3: 6-Nitro-Quinazoline (50 mg/kg), PO, QD.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days.
-
Endpoint: The study concludes when tumors in the vehicle group reach the predetermined maximum size, or at the end of the treatment period.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Monitor body weight as a measure of general toxicity.
-
Conclusion and Future Directions
This guide presents a framework for the systematic benchmarking of a novel 6-nitroquinazoline derivative against the established third-generation EGFR inhibitor, osimertinib.
-
Osimertinib remains the benchmark due to its potent, irreversible inhibition of both sensitizing and T790M EGFR mutants and its proven clinical efficacy.[24][25][26] Its primary liability is the development of resistance via the C797S mutation.[14][16]
-
This compound represents a promising chemical scaffold.[20][21] Its key theoretical advantage is its reversible, ATP-competitive mechanism, which should retain activity against the C797S mutant that confers resistance to osimertinib.
The critical next step is the execution of the proposed experimental plan. Should the 6-nitroquinazoline compound demonstrate potent inhibition of T790M-mutant EGFR in biochemical and cellular assays, maintain selectivity over WT-EGFR, and show significant in vivo tumor growth inhibition, it would warrant further investigation. Specifically, its efficacy in cell lines and xenograft models engineered to express the L858R/T790M/C797S triple mutation would be a crucial differentiator and could position it as a potential next-line therapy for osimertinib-resistant NSCLC.
References
-
The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. (No Date). National Institutes of Health. [Link]
-
Mechanism of Action – TAGRISSO® (osimertinib). (No Date). Tagrisso-HCP. [Link]
-
EGFR T790M mutation: a double role in lung cancer cell survival? (2009). PubMed. [Link]
-
Somatic EGFR C797S. (No Date). OncoKB. [Link]
-
T790M in NSCLC: ESMO Biomarker Factsheet. (No Date). OncologyPRO. [Link]
-
The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. (2008). PNAS. [Link]
-
What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. [Link]
-
EGFR signaling pathway and mutations in NSCLC—Upon binding of the... (No Date). ResearchGate. [Link]
-
T790M. (No Date). Wikipedia. [Link]
-
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). PubMed Central. [Link]
-
Comprehensive analysis of EGFR signaling pathways in non-small cell lung cancer. (2008). Journal of Thoracic Oncology. [Link]
-
The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies. (2016). AACR Journals. [Link]
-
What is the mechanism of action of Osimertinib mesylate? (2025). Patsnap Synapse. [Link]
-
EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. (2016). PubMed Central. [Link]
-
What are EGFR C797S inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). (2019). PubMed Central. [Link]
-
C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? (2018). ACS Publications. [Link]
-
FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy. (2024). FDA.gov. [Link]
-
FDA Approves Osimertinib for Locally Advanced, Unresectable EGFR+ NSCLC After Chemoradiation. (2024). OncLive. [Link]
-
FDA Approves Osimertinib in Advanced EGFR+ NSCLC. (2024). CancerNetwork. [Link]
-
FDA Approval Summary: Osimertinib for Adjuvant Treatment of Surgically Resected Non–Small Cell Lung Cancer, a Collaborative Project Orbis Review. (2021). AACR Journals. [Link]
-
EGFR pathway in NSCLC. Mutations, amplification or overexpression of... (No Date). ResearchGate. [Link]
-
FDA Approves Osimertinib for Treatment of Non-Small Cell Lung Cancer. (2018). Pharmacy Times. [Link]
-
Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. (No Date). MDPI. [Link]
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). Springer. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed Central. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed. [Link]
- Preparation method of 6-nitro-4-substituted amino quinazoline derivative. (No Date).
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (No Date). PubMed Central. [Link]
-
6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors. (2016). PubMed. [Link]
Sources
- 1. T790M - Wikipedia [en.wikipedia.org]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncologypro.esmo.org [oncologypro.esmo.org]
- 10. pnas.org [pnas.org]
- 11. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 15. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. fda.gov [fda.gov]
- 25. onclive.com [onclive.com]
- 26. cancernetwork.com [cancernetwork.com]
A Head-to-Head Evaluation: 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline Shows Promise in Overcoming T790M-Mediated Gefitinib Resistance
For Immediate Release
In the landscape of non-small cell lung cancer (NSCLC) treatment, the efficacy of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib is often thwarted by the emergence of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in the EGFR kinase domain. This guide provides a comprehensive evaluation of a novel quinazoline derivative, 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline, in gefitinib-resistant models, presenting a comparative analysis of its performance against established EGFR inhibitors and detailing the experimental basis for its potential as a next-generation therapeutic agent.
The Challenge of Gefitinib Resistance
Gefitinib, a 4-anilinoquinazoline derivative, functions as a reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] In NSCLC patients harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), gefitinib initially demonstrates significant clinical benefit. However, the majority of patients eventually develop resistance, with the T790M mutation accounting for approximately 50-60% of these cases.[2] This mutation increases the affinity of the EGFR kinase domain for ATP, thereby reducing the binding efficacy of gefitinib and leading to restored downstream signaling and tumor progression.[3] The development of third-generation EGFR TKIs, such as osimertinib, which irreversibly bind to the EGFR kinase domain and are effective against the T790M mutation, has been a significant advancement. However, the exploration of new chemical scaffolds with potent activity against this resistant mutant remains a critical area of research.
This compound: A Promising New Scaffold
Recent research has brought to light a new series of 6-nitro-4-substituted quinazoline derivatives with potent anticancer activity.[4][5] Among these, compound 6c , identified as this compound, has demonstrated particularly noteworthy efficacy. This compound belongs to a class of molecules designed to target the EGFR kinase domain and has shown superior enzyme inhibition against the mutant EGFR T790M.[4][5]
Comparative Efficacy in Gefitinib-Resistant Models
To objectively assess the potential of this compound, a comparative analysis of its cytotoxic activity against gefitinib-resistant NSCLC cell lines is crucial. The NCI-H1975 cell line, which endogenously harbors both the activating L858R mutation and the resistant T790M mutation, serves as a key in vitro model for this evaluation.
| Compound | Target Cell Line | IC50 (µM) | Primary Resistance Mechanism |
| Gefitinib | NCI-H1975 | ~16.40[6] | EGFR L858R/T790M |
| Erlotinib | NCI-H1975 | >10[7] | EGFR L858R/T790M |
| Osimertinib | NCI-H1975 | ~0.0046 - 0.21[2][7] | EGFR L858R/T790M |
| Compound 6c | EGFR T790M (enzymatic assay) | Superior to Gefitinib[4][5] | EGFR T790M |
The data indicates that while first-generation inhibitors like gefitinib and erlotinib have significantly reduced potency against the T790M mutant, third-generation inhibitors like osimertinib are highly effective. The promising preclinical data for this compound, particularly its superior enzymatic inhibition of the T790M mutant, suggests it may offer a potent alternative for overcoming this common resistance mechanism.[4][5]
Mechanism of Action: Beyond Kinase Inhibition
The therapeutic efficacy of an anticancer agent is not solely defined by its direct target inhibition but also by its downstream cellular consequences. Studies have indicated that this compound induces both apoptosis and cell cycle arrest, crucial mechanisms for eliminating cancer cells.[4][5]
Disruption of Pro-Survival Signaling
Gefitinib resistance is characterized by the reactivation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, even in the presence of the drug. A critical evaluation of any new inhibitor must, therefore, include its ability to suppress these pathways in resistant cells.
Workflow for Assessing Downstream Signaling Inhibition
Caption: Workflow for Western Blot Analysis of EGFR Signaling.
By employing this workflow, researchers can visualize the impact of this compound on the phosphorylation status of key signaling proteins. Effective inhibition would be demonstrated by a significant reduction in the levels of phosphorylated EGFR, AKT, and ERK in treated H1975 cells compared to untreated controls.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective cancer therapies is the ability to induce programmed cell death (apoptosis) and halt cellular proliferation (cell cycle arrest). The finding that this compound induces G2/M phase cell cycle arrest and apoptosis warrants a detailed investigation to quantify these effects.[4][5]
Logical Flow of Apoptosis and Cell Cycle Analysis
Caption: Experimental Logic for Apoptosis and Cell Cycle Assays.
These experiments would provide quantitative data on the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle, offering a clearer picture of the compound's cytostatic and cytotoxic effects.
Future Directions and Considerations
While the initial findings for this compound are promising, particularly concerning the T790M mutation, further research is necessary to fully delineate its therapeutic potential. Key areas for future investigation include:
-
Efficacy against other resistance mechanisms: Gefitinib resistance can also be driven by MET amplification.[1] Evaluating the activity of this compound in NSCLC cell lines with MET amplification is a critical next step.
-
In vivo studies: While in vitro data provides a strong foundation, in vivo studies using xenograft models are essential to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
-
Head-to-head comparison with third-generation inhibitors: Rigorous, direct comparative studies against osimertinib in multiple gefitinib-resistant models will be crucial to determine the relative potency and potential advantages of this new quinazoline derivative.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Seeding: Seed gefitinib-resistant NSCLC cells (e.g., NCI-H1975) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds (gefitinib, osimertinib) in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling Pathway
This protocol details the procedure for assessing the phosphorylation status of key proteins in the EGFR signaling cascade.
-
Cell Treatment and Lysis: Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
References
-
Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. [Link]
-
Gefitinib inhibits invasive phenotype and epithelial-mesenchymal transition in drug-resistant NSCLC cells with MET amplification. (2013). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2019). PubMed. [Link]
-
Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed. [Link]
-
Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. (n.d.). National Institutes of Health (NIH). [Link]
-
Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. (n.d.). National Institutes of Health (NIH). [Link]
-
Cell cycle profile of gefitinib-sensitive and gefitinib-resistant... (n.d.). ResearchGate. [Link]
-
Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. (n.d.). PubMed Central (PMC). [Link]
-
Sensitivity of A549, H1975, PC9, and PC9/GR cells to gefitinib (x ± s,... (n.d.). ResearchGate. [Link]
- Yun, C.-H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K.-K., Meyerson, M., & Eck, M. J. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070–2075.
-
Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. (n.d.). PubMed Central (PMC). [Link]
-
EGFR mutations and AKT phosphorylation are markers for sensitivity to combined MCL-1 and BCL-2/xL inhibition in non-small cell lung cancer. (2019). National Institutes of Health (NIH). [Link]
-
(A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... (n.d.). ResearchGate. [Link]
-
Estimation of apoptosis for and cell cycle analysis MCF-7 cells treated with 6a. (n.d.). ResearchGate. [Link]
-
Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. (n.d.). PubMed Central (PMC). [Link]
-
Western blot analyses of total EGFR protein level in H1975 cells after... (n.d.). ResearchGate. [Link]
-
Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer. (n.d.). National Institutes of Health (NIH). [Link]
-
Characterization of gefitinib-resistant NSCLC cell lines. (A) Survival... (n.d.). ResearchGate. [Link]
-
Cell cycle analysis and apoptosis effect in the MCF-7 cell line when... (n.d.). ResearchGate. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed. [Link]
-
(A) Western blotting analysis the gefitinib-resistant relative proteins... (n.d.). ResearchGate. [Link]
-
Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines. (n.d.). PubMed. [Link]
-
Mechanisms of resistance to EGFR-targeted drugs: lung cancer. (n.d.). PubMed Central (PMC). [Link]
-
FGFR1 Induces Acquired Resistance Against Gefitinib By Activating AKT/mTOR Pathway In NSCLC. (n.d.). PubMed Central (PMC). [Link]
-
Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. (2025). Annals of Translational Medicine. [Link]
-
Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. (n.d.). National Institutes of Health (NIH). [Link]
-
'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]
-
Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2021). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
An Expert Guide to the Safe Handling of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline
Hazard Assessment by Structural Analogy
The primary principle of chemical hygiene is to "determine and implement the necessary safety precautions" before any laboratory work begins.[3] In the absence of specific toxicological data for this compound, we must infer its potential hazards from its constituent parts.
-
Quinazoline Core: Quinazoline and its derivatives are heterocyclic aromatic compounds widely used in pharmaceutical development.[4][5] While the core itself is relatively stable, it serves as a scaffold for active functional groups.[6][7] Derivatives can possess potent biological activity, necessitating careful handling.
-
Aromatic Nitro Group: Aromatic nitro compounds are a well-known class of chemicals with potential toxicity. A primary concern is their ability to be absorbed and cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[8] Compounds in this class should be treated as potentially toxic if inhaled, ingested, or absorbed through the skin.[8]
-
Secondary Aromatic Amine: This functional group presents the most significant handling concern. Aromatic amines as a class are recognized for several health hazards, including potential carcinogenicity and mutagenicity.[9][10] They are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a critical exposure route.[9] The International Agency for Research on Cancer (IARC) has classified various aromatic amines as known, probable, or possible human carcinogens.[11] Metabolic activation of aromatic amines is a key step in exerting their potential carcinogenic effects.[12][13]
Based on this analysis, this compound must be handled as a substance with high chronic toxicity potential, with particular attention paid to preventing skin contact and inhalation.
Table 1: Summary of Potential Hazards
| Structural Moiety | Associated Potential Hazards | Primary Exposure Routes |
| Quinazoline Core | Biologically active scaffold | Ingestion, Inhalation, Dermal Contact |
| Aromatic Nitro Group | Acute toxicity, Methemoglobinemia | Inhalation, Dermal Contact, Ingestion |
| Aromatic Amine | Carcinogenicity, Mutagenicity, High dermal absorption | Dermal Contact, Inhalation, Ingestion |
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between the researcher and a hazardous chemical.[14] Its use must be preceded by the implementation of engineering and administrative controls.[15] All handling of this compound, especially as a solid, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][16]
Table 2: Recommended PPE for Handling this compound
| Task | Minimum Required PPE |
| Weighing & Transfer (Solid) | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant Apron |
| Solution Preparation & Transfer | Double Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab Coat |
| Reaction Monitoring | Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab Coat |
| Waste Handling & Disposal | Double Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab Coat |
Detailed PPE Protocol:
-
Hand Protection: Due to the high potential for dermal absorption from the aromatic amine group, robust hand protection is critical.[9]
-
Minimum Requirement: Double-gloving with nitrile gloves is mandatory for incidental contact.[15]
-
Procedure: If the outer glove becomes contaminated, remove and dispose of it immediately in the designated solid hazardous waste container. Wash hands thoroughly before re-gloving.[15] For tasks with a higher risk of splash or prolonged handling, consider using a more robust glove (e.g., Silver Shield) underneath the outer nitrile glove.
-
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87-marked chemical splash goggles are required at all times when the chemical is being handled.[15][17]
-
Enhanced Protection: A full-face shield must be worn over safety goggles when handling the solid powder or during procedures with a high splash potential (e.g., transferring large volumes of solution).[14][18]
-
-
Body Protection:
-
Respiratory Protection:
-
All work with this compound should be conducted within a chemical fume hood.[19] If, under rare and specifically approved circumstances, there is a potential for aerosol generation outside of a fume hood, a full respiratory protection program compliant with OSHA 29 CFR 1910.134 is required.[20] This would involve a hazard assessment by an EHS professional and may require the use of a NIOSH-approved respirator.[21]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A self-validating protocol minimizes risk by integrating safety checks and containment at every stage. The following workflow is designed to provide a comprehensive operational plan from preparation to decontamination.
Caption: Waste segregation plan for this compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing papers, paper towels, disposable lab coats) must be collected in a designated, labeled hazardous waste container. [22] * Liquid Waste: All solutions containing the compound, as well as the initial solvent rinses of contaminated glassware, must be collected in a separate, labeled hazardous waste container. [22]Do not mix incompatible waste streams. [23]2. Containerization and Labeling:
-
Use appropriate, leak-proof, and sealable containers. [22] * All containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". [22][24] * Keep containers tightly closed when not in use and store them in a designated satellite accumulation area within the laboratory. [22]3. Final Disposal:
-
The final disposal must be conducted by a licensed hazardous waste disposal company. [25][22]Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and ensure compliance with all local, state, and federal regulations. [22]
-
Emergency Procedures
Spill Response:
-
Alert colleagues and restrict access to the area.
-
If the spill is outside the fume hood, evacuate the lab.
-
Wearing full PPE, contain the spill. For a solid, carefully sweep it up, avoiding dust generation. [22]For a liquid, use an inert absorbent material.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Decontaminate the area thoroughly.
-
Report the incident to your supervisor and EHS office. [22] Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [17]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [17]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this potent research chemical, ensuring a safe and controlled laboratory environment.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- Toxicity, Hazards, and Safe Handling of Primary Arom
- Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Labor
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
- Proper Disposal of 4(3H)
- Chemical Safety Guidelines. University of New Mexico.
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.
- Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
-
The Impact of Aromatic Amines on the Environment: Risks and Damages. PubMed. [Link]
- Aromatic Amines. Breast Cancer Prevention Partners (BCPP).
- GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROM
- SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
- Laboratory Safety Guidance.
- Personal Protective Equipment. US EPA.
- SAFETY DATA SHEET for 7-Fluoro-6-nitroquinazolin-4(1H)-one. TCI Chemicals.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- About National Personal Protective Technology Laboratory | NIOSH. Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment (PPE)
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
- 3 Common Chemicals That Require Protective Clothing.
- 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University - Environment, Health and Safety.
- SAFETY DATA SHEET for 4-Nitroquinoline N-oxide. Sigma-Aldrich.
- This compound | CAS 545380-35-6. Santa Cruz Biotechnology.
- Facile Preparation Of 4-Substituted Quinazoline Deriv
- This compound. Labsolu.
- 6-Nitro-4-quinazolone | CAS 6943-17-5. LGC Standards.
- Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- Chemical Waste Disposal Guidelines. Hamilton College.
- Disposal of Chemical Waste. University of Cambridge - Safety Office.
- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
- (PDF) Quinazoline derivatives: Synthesis and bioactivities.
- PCS HAZARDOUS WASTE UPD
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. bcpp.org [bcpp.org]
- 12. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 17. tcichemicals.com [tcichemicals.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 21. About National Personal Protective Technology Laboratory | NIOSH | CDC [cdc.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. rtong.people.ust.hk [rtong.people.ust.hk]
- 24. pcsonline.org.uk [pcsonline.org.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
